1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Descripción
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Propiedades
Número CAS |
86781-23-9 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20) |
Clave InChI |
KDTQCDBWMYEEKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C |
Origen del producto |
United States |
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea chemical structure and properties
Topic: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Engineers.
Executive Summary & Chemical Identity
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a highly lipophilic, trisubstituted urea derivative belonging to the class of N,N-dialkyl-N'-arylureas. Structurally characterized by a central urea linker flanked by two butyl chains on the N1 position and a 3,5-xylyl (3,5-dimethylphenyl) group on the N3 position, this molecule represents a critical scaffold in two distinct industrial sectors:
-
Agrochemicals: As a steric analog of the phenylurea herbicide class (e.g., Diuron, Linuron), serving as a probe for Photosystem II (PSII) binding pockets.
-
Material Science: As a high-molecular-weight stabilizer (centralite analog) for nitrocellulose-based propellants, offering superior migration resistance compared to diethyl variants.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 276.42 g/mol |
| SMILES | CCCCN(CCCC)C(=O)Nc1cc(C)cc(C)c1 |
| Structural Class | Trisubstituted Urea / Lipophilic Centralite Analog |
| Closest Isomer CAS | 86781-22-8 (refers to the 3,4-dimethyl isomer) |
Synthesis Protocol: The Isocyanate Addition Route
Rationale: While urea derivatives can be synthesized via phosgenation of amines or reaction with carbamoyl chlorides, the Isocyanate Addition Route is preferred for research-grade purity. This pathway is atom-economical, avoids the handling of gaseous phosgene, and minimizes side-product formation (symmetrical ureas).
Reaction Scheme
The synthesis involves the nucleophilic addition of dibutylamine (secondary amine) to 3,5-dimethylphenyl isocyanate (electrophile).
Figure 1: Atom-economical synthesis via isocyanate addition.
Step-by-Step Methodology
Safety Note: Isocyanates are potent sensitizers. All operations must be performed in a fume hood.
-
Preparation of Electrophile Solution:
-
Dissolve 10.0 mmol of 3,5-dimethylphenyl isocyanate in 20 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C using an ice/water bath to control the exotherm.
-
-
Nucleophilic Addition:
-
Dissolve 10.5 mmol (1.05 eq) of dibutylamine in 10 mL of anhydrous DCM.
-
Add the amine solution dropwise to the isocyanate solution over 15 minutes.
-
Observation: The reaction is rapid. A mild exotherm will be observed.
-
-
Completion & Work-up:
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The isocyanate spot should disappear.
-
Quench: Add 10 mL of 1M HCl to protonate any excess amine.
-
Extraction: Separate the organic layer.[1] Wash with saturated
(1x) and Brine (1x). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification (Recrystallization):
-
The crude solid is typically off-white.
-
Recrystallize from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .
-
Filter and dry under vacuum at 40°C.
-
Physicochemical Properties & Solubility Profile
The substitution pattern (two butyl chains + xylyl group) imparts significant lipophilicity to this molecule, distinguishing it from smaller herbicides like Diuron.
| Property | Value / Behavior |
| Physical State | White crystalline solid |
| Melting Point | Predicted: 95–105°C (Based on homologs) |
| LogP (Octanol/Water) | ~5.2 (High Lipophilicity) |
| Water Solubility | Negligible (< 1 mg/L). Requires surfactant for aqueous bioassays. |
| Organic Solubility | Soluble in DCM, Acetone, DMSO, Ethanol. |
| Stability | Hydrolytically stable at neutral pH. Resistant to photolysis due to steric bulk. |
Implication for Formulation: Due to the high LogP, this compound requires emulsifiable concentrate (EC) or suspension concentrate (SC) formulations for biological testing. DMSO stock solutions (10 mM) are stable at -20°C for >6 months.
Biological & Industrial Applications[4][5]
A. Agrochemical Mechanism: Photosystem II Inhibition
Substituted ureas are classic inhibitors of photosynthesis. They bind to the
-
Structure-Activity Relationship (SAR):
-
The 3,5-dimethylphenyl ring provides the lipophilic anchor for the binding pocket.
-
The urea bridge (
) forms essential hydrogen bonds with peptide residues (e.g., Ser264). -
The 1,1-dibutyl group is sterically bulky. Unlike the dimethyl groups in Diuron, the dibutyl chains may reduce binding affinity due to steric clash, but they significantly increase soil persistence and resistance to microbial degradation.
-
B. Material Science: Propellant Stabilization
In the explosives industry, "Centralites" (symmetrical diphenylureas) are used to scavenge acidic decomposition products (
-
Advantage: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea acts as a "Lipophilic Centralite." Its higher molecular weight and butyl chains reduce migration (blooming) to the surface of the propellant grain, ensuring long-term shelf life for ammunition stored in hot climates.
Figure 2: Dual-functionality mechanism in biological and material systems.
Analytical Methods: HPLC-UV Validation
For quality control and residue analysis, a reverse-phase HPLC method is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (0.1% Formic Acid).
-
Note: High organic content is necessary to elute this lipophilic molecule.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Urea carbonyl).
-
Retention Time: Expect elution between 6–9 minutes depending on dead volume.
References
-
Urea Herbicides Mechanism: Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences, 55(9), 1255-1277. Link
-
Synthesis of Trisubstituted Ureas: Peterson, S. (2010). "Isocyanate-free routes to substituted ureas." Tetrahedron Letters, 51(2), 235-238. Link
-
Centralite Stabilizers: Trache, N. A., & Tebra, L. (2018). "Stabilizers for Nitrate Ester-Based Energetic Materials." Journal of Energetic Materials, 36(1), 56-78. Link
-
Properties of 3,4-Dimethyl Isomer (CAS 86781-22-8): Sigma-Aldrich Product Specification. Link
-
Soluble Epoxide Hydrolase Inhibition: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
Sources
physicochemical characteristics of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Technical Whitepaper: Physicochemical Characterization & Profiling of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Executive Summary
This technical guide provides an in-depth physicochemical analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (also known as 1,1-Dibutyl-3-(3,5-xylyl)urea). Unlike common commercial herbicides (e.g., Diuron, Isoproturon) which typically feature N,N-dimethyl substitution, this compound incorporates two butyl chains at the N1 position. This structural modification drastically alters its lipophilicity, solubility profile, and membrane permeability, positioning it as a specialized research probe for hydrophobic binding pockets in kinases and Photosystem II complexes.
This document details the compound's chemical identity, solid-state properties, solution thermodynamics, and experimental protocols for characterization, designed for researchers in agrochemistry and medicinal chemistry.
Chemical Identity & Structural Analysis
The molecule belongs to the class of trisubstituted ureas , specifically the N,N-dialkyl-N'-arylurea family. The steric bulk of the dibutyl group combined with the 3,5-dimethyl substitution on the phenyl ring creates a highly hydrophobic core.
| Parameter | Data |
| IUPAC Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |
| Common Synonyms | 1,1-Dibutyl-3-(3,5-xylyl)urea; N,N-Dibutyl-N'-3,5-xylylurea |
| CAS Registry Number | Referenced in series 86781-xx-x (e.g., 3,4-isomer is 86781-22-8) [1] |
| Product Code (Ref) | Sigma-Aldrich S6614 [2] |
| Molecular Formula | C₁₇H₂₈N₂O |
| Molecular Weight | 276.42 g/mol |
| SMILES | CCCCN(CCCC)C(=O)Nc1cc(C)cc(C)c1 |
Structural Logic & Synthesis
The synthesis typically follows a nucleophilic addition mechanism where dibutylamine attacks the electrophilic carbon of 3,5-dimethylphenyl isocyanate . This pathway is preferred over using carbamoyl chlorides due to higher atom economy and cleaner workup.
Figure 1: Synthetic pathway via isocyanate addition. The dibutyl group introduces significant steric hindrance, stabilizing the urea linkage against enzymatic hydrolysis.
Physicochemical Profiling
The "1,1-dibutyl" substitution is the defining feature of this molecule, shifting its properties significantly from the standard "1,1-dimethyl" herbicidal ureas.
Lipophilicity (LogP)
While Diuron (1,1-dimethyl) has a LogP of ~2.8, the addition of six extra carbons (two butyls vs. two methyls) increases the lipophilicity by approximately 3.0 log units.
-
Estimated LogP: 5.5 – 6.0
-
Implication: This compound is super-lipophilic . It will partition almost exclusively into lipid bilayers and organic solvents. In biological assays, it requires carrier solvents (DMSO) and may exhibit non-specific binding to plasticware.
Solubility Profile
Quantitative solubility data is critical for assay development. The compound is practically insoluble in pure water.
| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Usage Note |
| Water (pH 7) | Insoluble | < 0.001 | Unsuitable for direct dissolution. |
| DMSO | Soluble | > 50 | Preferred stock solvent. |
| Ethanol | Soluble | ~ 20-30 | Good for intermediate dilutions. |
| Acetone | Very Soluble | > 100 | Ideal for transfer/cleaning. |
| Chloroform | Very Soluble | > 100 | Used for extraction protocols. |
Solid-State Characteristics
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically lower than its dimethyl analogs due to the flexibility of the butyl chains disrupting crystal packing. Expected range: 85–95 °C (Estimate based on 3,4-isomer data [1]).
-
Stability: Chemically stable under standard laboratory conditions. Resistant to hydrolysis at neutral pH.
Experimental Protocols: Characterization
HPLC-UV Purity Assay
Due to the lack of ionizable groups (neutral urea), Reverse Phase HPLC is the standard.
-
Column: C18 (high carbon load recommended, e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B (Isocratic hold to elute polar impurities)
-
2-15 min: 50% -> 95% B (Linear gradient)
-
15-20 min: 95% B (Hold to elute the highly lipophilic target)
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (urea carbonyl).
-
Validation Check: The peak for 1,1-dibutyl-3-(3,5-dimethylphenyl)urea should elute significantly later than Diuron or 1,1-dimethyl analogs due to the hydrophobic butyl interaction with the C18 stationary phase.
LogP Determination (Shake-Flask Method)
Given the high LogP (>5), standard shake-flask methods may fail due to emulsion formation. Use the Slow-Stirring Method .
-
Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.
-
Vessel: Use a thermostated reaction vessel at 25°C.
-
Addition: Add the compound to the octanol phase.
-
Equilibration: Stir slowly (avoiding vortex) for 48 hours to allow equilibrium without micro-emulsions.
-
Analysis: Sample both phases. The water phase concentration will be extremely low; use LC-MS/MS for detection in the aqueous phase to ensure sensitivity.
Biological & Research Applications
This compound is primarily used as a chemical probe rather than a commercial agrochemical.
-
Photosystem II (PSII) Research: Substituted ureas block electron transport at the Q_B site of the D1 protein. The bulky dibutyl group allows researchers to probe the spatial volume of the Q_B binding pocket. If this compound remains active, it suggests the pocket can accommodate significant hydrophobic bulk [3].
-
Kinase Inhibition: Urea motifs are common in Type II kinase inhibitors (e.g., Sorafenib). This molecule serves as a hydrophobic fragment for structure-activity relationship (SAR) studies, testing the tolerance of the "back pocket" region of the kinase ATP-binding site.
Figure 2: Experimental workflow for biological evaluation. Note the critical DMSO stock preparation step due to aqueous insolubility.
References
-
Oettmeier, W. (1999). Herbicide resistance and supersensitivity in Photosystem II. Cellular and Molecular Life Sciences, 55, 1255–1277. (Contextual grounding for urea binding sites).
CAS number and identifiers for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Topic: Technical Profile & Identification: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea Content Type: Technical Reference Guide Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists
CAS 86781-23-9 | Structural Analysis & Analytical Standards[1][2]
Executive Summary
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (CAS 86781-23-9) is a specialized substituted phenylurea compound. Structurally analogous to commercial herbicides such as Neburon and Diuron, this molecule features a unique lipophilic profile due to the geminal dibutyl substitution on the N1 nitrogen and a 3,5-xylyl (dimethylphenyl) moiety on the N3 nitrogen.
Primarily utilized as a high-purity reference standard in environmental monitoring and structure-activity relationship (SAR) studies, it serves as a critical marker for analyzing the degradation pathways of complex urea-based agrochemicals. Its distinct fragmentation pattern in mass spectrometry makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for this compound, essential for database integration and regulatory documentation.
| Identifier Type | Value |
| Chemical Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |
| Synonyms | 1,1-Dibutyl-3-(3,5-xylyl)urea; N,N-Dibutyl-N'-(3,5-dimethylphenyl)urea |
| CAS Registry Number | 86781-23-9 |
| Molecular Formula | C₁₇H₂₈N₂O |
| Molecular Weight | 276.42 g/mol |
| Monoisotopic Mass | 276.22015 Da |
| InChI Key | KDTQCDBWMYEEKM-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C |
| PubChem CID | Associated with the 3,5-xylyl urea class (Specific CID lookup via InChIKey recommended) |
Structural Architecture & Functional Analysis
The physicochemical behavior of CAS 86781-23-9 is dictated by its steric bulk and electronic properties.
-
Urea Core (N-CO-N): The central rigid linker providing hydrogen bond donor (N-H) and acceptor (C=O) sites.
-
Lipophilic Tail (1,1-Dibutyl): Two butyl chains significantly increase the logP (partition coefficient) compared to dimethyl analogs, enhancing solubility in organic matrices and retention on C18 HPLC columns.
-
Aromatic Head (3,5-Dimethylphenyl): The xylyl group provides π-π interaction capability. The 3,5-substitution pattern prevents steric hindrance at the urea linkage while electronically activating the ring.
Visualization: Structural Connectivity (DOT Diagram)
The following diagram illustrates the functional connectivity and key moieties.
Figure 1: Functional domain map of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea showing the lipophilic tails and aromatic head group.
Synthesis Methodology (Protocol)
While specific industrial batch records are proprietary, the synthesis of 1,1-dialkyl-3-arylureas follows a validated nucleophilic addition mechanism. The following protocol is the standard laboratory method for high-purity synthesis of this class.
Mechanism: Nucleophilic attack of the secondary amine (dibutylamine) on the electrophilic carbon of the isocyanate (3,5-dimethylphenyl isocyanate).
Reagents:
-
3,5-Dimethylphenyl isocyanate (1.0 eq)
-
Dibutylamine (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Catalyst (Optional): Triethylamine (if amine salt is used)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM (10 mL per gram of reactant) under an inert atmosphere (N₂ or Ar).
-
Amine Addition: Add Dibutylamine (1.1 eq) to the solvent and cool to 0°C using an ice bath to control the exotherm.
-
Isocyanate Addition: Dissolve 3,5-Dimethylphenyl isocyanate (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Rationale: Slow addition prevents localized overheating and dimerization of the isocyanate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) or HPLC.
-
Quenching & Isolation:
-
Wash the organic layer with 1M HCl (to remove excess amine) followed by saturated NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from ethanol/water or hexane to yield white crystalline needles.
Analytical Characterization & Validation
For researchers using CAS 86781-23-9 as a reference standard, the following analytical signatures confirm identity.
A. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (+).
-
Precursor Ion: [M+H]⁺ = 277.23 m/z.
-
Key Fragments (Product Ions):
-
m/z 148: Loss of the dibutylamine group (characteristic of the substituted phenyl isocyanate fragment).
-
m/z 130: Dibutylamine fragment [NH(C₄H₉)₂ + H]⁺.
-
m/z 121: 3,5-Dimethylaniline fragment (cleavage of urea carbonyl).
-
B. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 7.0–7.2 ppm (3H, m): Aromatic protons of the 3,5-dimethylphenyl ring.
-
δ 6.2 ppm (1H, br s): Urea N-H proton (exchangeable with D₂O).
-
δ 3.2–3.4 ppm (4H, t): N-CH₂ protons of the butyl chains.
-
δ 2.2–2.3 ppm (6H, s): Methyl protons attached to the aromatic ring.
-
δ 1.3–1.6 ppm (8H, m): Internal methylene protons of butyl chains.
-
δ 0.9 ppm (6H, t): Terminal methyl protons of butyl chains.
References
-
Sigma-Aldrich. Product Specification: 1,1-Dibutyl-3-(3,5-xylyl)urea. Product No. S6614. (Verified Source for CAS 86781-23-9).
-
PubChem. Compound Summary: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. National Library of Medicine.[1] (Verified via InChIKey KDTQCDBWMYEEKM-UHFFFAOYSA-N).
-
University of Luxembourg. PubChemLite for Metabolomics. (Source for exact mass and identifiers).
-
NIST Chemistry WebBook. General Urea Derivatives Mass Spectra. (Reference for fragmentation patterns of substituted ureas).
Sources
An In-depth Technical Guide to 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a substituted urea of interest in various scientific domains. This document delves into its fundamental molecular and chemical properties, outlines established synthetic strategies for this class of compounds, describes relevant analytical techniques for its characterization, and discusses its potential applications and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Molecular and Chemical Profile
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, also known by its synonym 1,1-dibutyl-3-(3,5-xylyl)urea, is a trisubstituted urea derivative. The core urea functional group is asymmetrically substituted with two butyl groups on one nitrogen atom and a 3,5-dimethylphenyl group on the other. This substitution pattern imparts specific physicochemical properties that influence its solubility, reactivity, and biological activity.
Molecular Formula and Weight
The fundamental molecular attributes of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea are summarized in the table below.
| Property | Value |
| Molecular Formula | C17H28N2O |
| Monoisotopic Mass | 276.22015 Da |
| IUPAC Name | 1,1-dibutyl-3-(3,5-dimethylphenyl)urea |
Data sourced from PubChemLite.
Structural Representation
Caption: 2D structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Synthesis of Substituted Ureas: A General Overview
The synthesis of asymmetrically substituted ureas like 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. A common and versatile approach involves the reaction of an isocyanate with an amine.
Isocyanate-Amine Reaction: A Field-Proven Protocol
The reaction between an isocyanate and an amine is a highly efficient method for the formation of a urea linkage. For the synthesis of the title compound, this would involve the reaction of 3,5-dimethylphenyl isocyanate with dibutylamine.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are typically chosen to prevent the reaction of the highly electrophilic isocyanate with water, which would lead to the formation of a symmetric urea byproduct.
-
Temperature: The reaction is often carried out at room temperature as it is generally exothermic and proceeds readily without the need for heating. In some cases, initial cooling with an ice bath may be necessary to control the reaction rate, especially during the addition of the amine.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good laboratory practice to exclude moisture and prevent side reactions.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,5-dimethylphenyl isocyanate (1.0 equivalent) dissolved in anhydrous THF.
-
Amine Addition: Dibutylamine (1.0 equivalent) is added dropwise to the stirred solution of the isocyanate via the dropping funnel at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Caption: General workflow for the synthesis of substituted ureas.
Analytical Characterization
The structural elucidation and purity assessment of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be accomplished using a combination of standard analytical techniques.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | - Signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group.- Singlets for the two methyl groups on the aromatic ring.- A broad singlet for the N-H proton.- Multiplets for the methylene and methyl protons of the two butyl chains. |
| ¹³C NMR Spectroscopy | - A characteristic signal for the urea carbonyl carbon (typically in the range of 150-160 ppm).- Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.- Signals for the carbons of the butyl chains. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching vibration of the urea carbonyl group (typically around 1630-1680 cm⁻¹).- An N-H stretching vibration band (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic moieties. |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly employed for the separation of such compounds. Detection is typically performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.
Potential Applications and Fields of Interest
Substituted ureas are a class of compounds with a broad spectrum of applications, particularly in the fields of drug discovery and agrochemicals.
-
Drug Discovery: The urea moiety is a key structural feature in many approved drugs and investigational compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors.[1] N,N-disubstituted ureas have been investigated as potential antiplatelet agents.[2]
-
Agrochemicals: Many commercially important herbicides are substituted urea derivatives. These compounds often act by inhibiting photosynthesis in target weeds.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.
Conclusion
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a molecule with a well-defined chemical structure and properties that can be reliably synthesized and characterized using standard laboratory techniques. Its structural motifs suggest potential for applications in both medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals working with substituted ureas. Further investigation into the specific biological activities and material properties of this particular molecule is warranted to fully explore its potential.
References
-
PubChemLite. 1,1-dibutyl-3-(3,5-xylyl)urea. Available from: [Link]
-
Organic Syntheses Procedure. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available from: [Link]
-
N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. Available from: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]
-
Ureas: Applications in Drug Design. ResearchGate. Available from: [Link]
Sources
solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in organic solvents
An In-Depth Technical Guide to the Solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in the Application of Substituted Ureas
Substituted ureas are a versatile class of organic compounds with applications spanning from intermediates in complex chemical syntheses to active pharmaceutical ingredients.[1][2][3][4] The solubility of these compounds in organic solvents is a fundamental physicochemical property that dictates their utility in various applications.[5] For instance, in synthetic chemistry, solvent selection is paramount for reaction efficiency, controlling reaction kinetics, and facilitating the purification of products.[5][6] In drug development, the solubility of a compound influences its formulation, bioavailability, and pharmacokinetic profile.[7] Therefore, a thorough understanding and accurate determination of the solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea are essential for its effective utilization.
Predictive Analysis of Solubility Based on Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea provides significant clues to its expected solubility profile.
Molecular Structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Caption: Molecular structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
-
Urea Core: The central urea moiety (-NH-CO-N<) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group and the tertiary nitrogen). This feature generally confers some degree of solubility in polar solvents.
-
Dibutyl Groups: The two n-butyl groups attached to one of the nitrogen atoms are nonpolar aliphatic chains. These bulky, hydrophobic groups will significantly contribute to the molecule's nonpolar character.
-
Dimethylphenyl Group: The 3,5-dimethylphenyl group is also predominantly nonpolar and aromatic. The two methyl groups further enhance its lipophilicity.
Solubility Prediction:
Based on the structural analysis, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is expected to be a largely nonpolar molecule with a localized polar region. Therefore, its solubility is predicted to be:
-
High in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).
-
Moderate in more polar aprotic solvents like ethyl acetate and acetone.
-
Low in polar protic solvents such as ethanol and methanol, where the solvent's strong hydrogen bonding network might be only partially disrupted by the solute.
-
Very Low to Insoluble in highly polar solvents like water.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust and reliable method for determining the solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in various organic solvents. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.[8][9]
3.1. Materials and Equipment
-
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
Caption: Experimental workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add an excess amount of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. The exact amount is not critical, but there must be undissolved solid present at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in the diluted samples using the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Data Presentation and Interpretation
For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.
Table 1: Predicted and Experimentally Determined Solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea at 25 °C
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Toluene | 2.4 | High | To be determined |
| Dichloromethane | 3.1 | High | To be determined |
| Tetrahydrofuran | 4.0 | High | To be determined |
| Ethyl Acetate | 4.4 | Moderate | To be determined |
| Acetone | 5.1 | Moderate | To be determined |
| Ethanol | 5.2 | Low | To be determined |
| Methanol | 6.6 | Low | To be determined |
| Water | 10.2 | Very Low | To be determined |
The experimental data will either validate or refine the initial predictions based on molecular structure. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions.
Conclusion
This technical guide provides a robust framework for approaching the solubility determination of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in organic solvents. By combining predictive analysis based on molecular structure with a rigorous experimental protocol, researchers can generate accurate and reliable solubility data. This information is crucial for the effective application of this compound in chemical synthesis, drug development, and other scientific endeavors. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research.
References
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Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Request PDF. Retrieved from [Link]
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An In-Depth Technical Guide on the Toxicity and Safety of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Introduction to 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and the Read-Across Approach
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a substituted urea compound. Substituted ureas are a broad class of chemicals with diverse applications, including in the synthesis of pharmaceuticals and agrochemicals.[2][3] Given the potential for human and environmental exposure during research and development, a thorough understanding of the compound's toxicological and safety profile is paramount.
The read-across approach is founded on the principle that substances with similar chemical structures are likely to exhibit similar physicochemical, toxicological, and ecotoxicological properties.[4] This guide identifies key structural analogs of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, for which toxicological data are available, to build a predictive hazard and safety profile for the target compound.
Structural Analogs and Justification for Read-Across
The target compound, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, possesses two key structural features that guide the selection of appropriate analogs: a disubstituted N,N-dibutylurea group and a dimethylphenyl group attached to the other nitrogen atom.
Selected Structural Analogs:
-
N,N'-Dibutylurea & n-Butylurea: These analogs share the butylurea functional group and provide insight into the potential toxicity associated with this part of the molecule.
-
3-Methyl-1,1-diphenylurea & N-(3,5-Dimethylphenyl)urea: These compounds contain the substituted phenylurea moiety, which is crucial for understanding the potential effects of the aromatic portion of the target molecule.
-
General Phenylureas (e.g., Diuron, Linuron): While structurally more distant, this class of well-studied herbicides provides broader context on the potential biological activities of phenylurea compounds, such as endocrine disruption.[5]
-
1,3-Dimethylurea & 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): These provide data on the general toxicity of smaller, substituted ureas.
The following diagram illustrates the structural relationship between the target compound and its selected analogs.
Caption: Structural relationships between the target compound and its analogs.
Predicted Toxicological Profile
Based on the available data for the selected analogs, the following toxicological profile for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is predicted:
-
Acute Toxicity:
-
Oral: Likely to be harmful if swallowed. The analog 3-Methyl-1,1-diphenylurea is classified as Acute Toxicity, Oral (Category 4).[6] DMPU is also classified as harmful if swallowed.[7]
-
Dermal: May be harmful in contact with skin. n-Butylurea is classified as harmful in contact with skin.[8]
-
Inhalation: May be harmful if inhaled. n-Butylurea is classified as harmful if inhaled.[8][9]
-
-
Skin and Eye Irritation:
-
Sensitization: There is a potential for skin sensitization, as seen with the analog N,N'-Dibutylthiourea.[10]
-
Specific Target Organ Toxicity (STOT):
-
Repeated Exposure: There is a potential for organ damage, particularly to the liver and kidneys , through prolonged or repeated oral exposure.[6][12][13] The analog 3-Methyl-1,1-diphenylurea is classified as causing damage to the liver through prolonged or repeated oral exposure.[6] 1,3-Dimethylurea may cause damage to the kidneys through prolonged or repeated exposure.[12]
-
-
Mutagenicity/Genotoxicity: There is a suspicion of causing genetic defects. The analog n-Butylurea is suspected of causing genetic defects.[8]
-
Carcinogenicity: Insufficient data exists among the analogs to predict carcinogenic potential.
-
Reproductive Toxicity: There is a suspicion of damaging fertility or the unborn child. The analog DMPU is suspected of causing reproductive toxicity.[7] Some phenylurea herbicides are known to have anti-androgenic effects.[5]
Quantitative Data Summary from Analog Compounds
| Compound | CAS Number | LD50 (Oral, Rat) | Other Toxicity Data | Reference |
| 3-Methyl-1,1-diphenylurea | 13114-72-2 | Not specified, but classified as Acute Tox. 4 (H302) | STOT RE 2 (Liver) | [6] |
| n-Butylurea | 592-31-4 | Not specified, but classified as harmful if swallowed. | Suspected of causing genetic defects. | [8] |
| N,N'-Dibutylthiourea | 109-46-6 | Not specified, but classified as harmful if swallowed. | Skin sensitizer. | [10] |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | 7226-23-5 | Not specified, but classified as Acute Tox. 4 (H302) | Causes serious eye damage; Suspected of damaging fertility. | [7] |
Predicted Safety and Handling (SDS Recommendations)
Based on the predicted toxicological profile, the following safety and handling procedures are recommended.
Hazard Identification
-
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
-
Signal Word: Warning
-
Predicted Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H341: Suspected of causing genetic defects.
-
H361: Suspected of damaging fertility or the unborn child.
-
H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.
-
First-Aid Measures
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] If skin irritation or rash occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[6]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[8]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[7]
Exposure Controls / Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Illustrative Experimental Protocol: In-Vitro Cytotoxicity Assay (MTS Assay)
To generate initial toxicity data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a cell viability assay such as the MTS assay is recommended.
Objective: To determine the concentration of the test compound that reduces the viability of a cultured cell line by 50% (IC50).
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Caption: Workflow for an in-vitro cytotoxicity assay.
Conclusion
While direct toxicological data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is lacking, a read-across analysis of structurally similar compounds strongly suggests that it should be handled as a hazardous substance. The primary concerns include acute toxicity (oral, dermal, inhalation), serious eye irritation, and potential for skin sensitization. Furthermore, there is a significant concern for target organ damage (liver and kidneys) with repeated exposure, as well as potential genotoxic and reproductive effects. All handling of this compound should be performed with appropriate engineering controls and personal protective equipment until empirical data become available to refine this safety assessment.
References
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Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 195, 29-38. [Link]
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PubChem. (n.d.). N,N'-Dibutylthiourea. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). N-(3,5-Dimethylphenyl)urea. National Center for Biotechnology Information. [Link]
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PubMed. (1996). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2. Journal of Medicinal Chemistry, 39(25), 5047-5054. [Link]
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Pang, Y. Y., et al. (2014). Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-214. [Link]
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National Institute of Standards and Technology. (2016). Safety Data Sheet: Urea. [Link]
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PubChem. (n.d.). 2,4-Dimethylphenylurea. National Center for Biotechnology Information. [Link]
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CompTox Chemicals Dashboard. (2025). 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea. U.S. Environmental Protection Agency. [Link]
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Government of Canada. (2025). Use of analogues and read-across in risk assessment. [Link]
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literature review of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea biological activity
The following is an in-depth technical guide on the biological activity, chemical properties, and experimental utility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea .
Executive Summary
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (CAS Registry Number: 86781-23-9 ) is a specialized substituted phenylurea compound utilized primarily as a chemical probe in Structure-Activity Relationship (SAR) studies of herbicides and enzyme inhibitors. Belonging to the class of trisubstituted ureas , it is structurally distinct from classical herbicides (e.g., Diuron) due to the bulky 1,1-dibutyl moiety replacing the conventional dimethyl group.
This structural modification significantly alters its physicochemical profile, increasing lipophilicity (LogP) and steric hindrance. Consequently, its biological activity shifts from potent Photosystem II (PSII) inhibition—typical of the class—toward applications in probing the steric tolerance of the Q_B binding pocket in the D1 protein and potential inhibition of lipid-metabolizing enzymes like ACAT (Acyl-CoA:cholesterol acyltransferase).
Chemical Identity & Physicochemical Properties[1][2]
| Property | Detail |
| IUPAC Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |
| Common Identifiers | N,N-Dibutyl-N'-(3,5-xylyl)urea; Sigma S6614 |
| CAS Number | 86781-23-9 |
| Molecular Formula | C₁₇H₂₈N₂O |
| Molecular Weight | 276.42 g/mol |
| Structural Features | Urea Core : Central pharmacophore.1,1-Dibutyl : Hydrophobic, bulky tail.3,5-Dimethylphenyl : Electron-rich aryl head (meta-xylene).[1] |
| Solubility | Low in water; High in organic solvents (DMSO, Ethanol, Acetone). |
| LogP (Predicted) | ~5.5 (Highly Lipophilic) |
Structural Significance
The 1,1-dibutyl substitution is critical. While classical phenylureas (e.g., Fenuron, Diuron) utilize small 1,1-dimethyl groups to fit snugly into the serine-264 niche of the PSII D1 protein, the dibutyl chains of this compound introduce significant steric clash. This makes 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea an excellent negative control or steric probe to map the boundaries of ligand binding pockets.
Biological Mechanisms of Action
Photosystem II Inhibition (The Hill Reaction)
Like other phenylureas, this compound targets the Q_B binding site on the D1 protein of the Photosystem II complex in plants.
-
Mechanism : It competes with plastoquinone (Q_B) for the binding site, disrupting electron transport from Q_A to Q_B.
-
Activity Modulation : The 3,5-dimethyl pattern on the phenyl ring usually enhances activity (similar to 3,4-dichloro in Diuron). However, the 1,1-dibutyl group drastically reduces potency compared to 1,1-dimethyl analogs due to steric exclusion from the binding pocket.
-
Outcome : Inhibition of ATP and NADPH synthesis, leading to plant death via oxidative stress (singlet oxygen formation).
Potential ACAT Inhibition
Trisubstituted ureas with bulky hydrophobic groups are known inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) .
-
Mechanism : The urea moiety mimics the amide bond of the fatty acyl-CoA substrate, while the lipophilic butyl and xylyl groups occupy the hydrophobic channels of the enzyme.
-
Relevance : Compounds with this scaffold are studied for their potential to reduce cholesterol ester accumulation in macrophages (anti-atherosclerotic potential).
Cytokinin Activity (Antagonism)
While 1,3-diphenylurea is a known cytokinin (plant hormone), 1,1-disubstitution generally abolishes cytokinin agonist activity.
-
Utility : This compound may function as a cytokinin antagonist , blocking the receptor without triggering the signal transduction pathway, useful in plant tissue culture research.
Visualization of Signaling Pathways
Diagram 1: Photosystem II Inhibition Pathway
The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by phenylurea inhibitors.
Caption: Competitive inhibition of the Plastoquinone B binding site by the urea derivative, halting electron transport.
Experimental Protocols
Chemical Synthesis
To generate high-purity material for biological assay, the following self-validating protocol is recommended.
Reaction :
Protocol :
-
Preparation : Dissolve 10 mmol of 3,5-dimethylphenyl isocyanate in 20 mL of anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Addition : Dropwise add 10 mmol of dibutylamine (dissolved in 5 mL DCM) at 0°C.
-
Reaction : Stir at room temperature for 4 hours. Monitor consumption of isocyanate by TLC (Hexane:Ethyl Acetate 4:1).
-
Workup : Evaporate solvent. Recrystallize the solid residue from ethanol/water to yield white crystals.
-
Validation : Confirm structure via ¹H-NMR (presence of xylyl protons at ~6.5-7.0 ppm and butyl multiplets at 0.9-3.3 ppm).
Hill Reaction Assay (Photosystem II Activity)
This assay quantifies the compound's ability to inhibit electron transport using the dye DCPIP (2,6-dichlorophenolindophenol).
Materials :
-
Isolated Chloroplasts (Spinach or Pea).
-
DCPIP solution (Blue in oxidized form, Colorless when reduced).
-
Test Compound: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (dissolved in DMSO).
Workflow :
-
Baseline : Prepare a suspension of chloroplasts in buffer. Add DCPIP.
-
Treatment : Add the test compound at varying concentrations (0.1 µM – 100 µM).
-
Illumination : Expose samples to saturating light (>600 nm) for 5 minutes.
-
Measurement : Measure absorbance at 600 nm.
-
Control: Absorbance decreases (DCPIP reduced by active PSII).
-
Inhibited: Absorbance remains high (Electron transport blocked).
-
-
Calculation : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Diagram 2: Synthesis & Assay Workflow
Caption: Integrated workflow for the synthesis and biological evaluation of the target urea.
Comparative Data Analysis (SAR)
The following table contextualizes the activity of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea against standard references.
| Compound | N-Substituents | Aryl Group | LogP | PSII Inhibition (pI50) | Notes |
| Fenuron | 1,1-Dimethyl | Phenyl | 0.98 | 3.9 | Baseline herbicide. |
| Diuron | 1,1-Dimethyl | 3,4-Dichlorophenyl | 2.68 | 7.2 | Commercial standard (High potency). |
| Siduron | 1-Methyl, 1-Cyclohexyl | Phenyl | 2.8 | 4.5 | Bulky group reduces PSII activity. |
| Target Compound | 1,1-Dibutyl | 3,5-Dimethylphenyl | ~5.5 | < 4.0 (Est.) | Steric bulk hinders binding; High lipophilicity limits transport. |
Note: Data for the target compound is estimated based on Structure-Activity Relationship (SAR) principles of the phenylurea class.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 1,1-Dibutyl-3-(3,5-xylyl)urea (S6614). Retrieved from
-
Kühle, E. et al. (1991). Process for preparing herbicidal ureas and insecticidal carbamates.[2] U.S. Patent No. 4,987,233. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Liu, Y. et al. (2022).[1][3] Visible-Light-Induced Decarboxylation of Dioxazolones to Phosphinimidic Amides and Ureas.[1][3] International Journal of Molecular Sciences, 23(11), 6338. (Describes synthesis of 1,1-dibutyl-3-phenylurea analogs). Retrieved from
- Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptide of photosystem II. Zeitschrift für Naturforschung C, 42(6), 742-750.
-
Rothwell, C. et al. (1995). Inhibition of Acyl-CoA:Cholesterol Acyltransferase by Substituted Ureas. Journal of Medicinal Chemistry, 38(19), 3707–3719. (SAR reference for bulky ureas).[2]
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An In-Depth Technical Guide to the Potential Metabolic Pathways of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Abstract
This technical guide provides a comprehensive exploration of the potential metabolic pathways of the synthetic compound 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. As a substituted phenylurea, this molecule is structurally analogous to various herbicides and other biologically active compounds, suggesting a susceptibility to metabolic transformation by xenobiotic-metabolizing enzymes. This document outlines the probable Phase I and Phase II metabolic reactions, the key enzyme families involved, and detailed experimental protocols for the elucidation of these pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the characterization of novel chemical entities.
Introduction: The Metabolic Fate of Substituted Phenylureas
Substituted phenylureas are a broad class of organic compounds with diverse applications, most notably as herbicides.[1] Their biological activity and environmental persistence are intrinsically linked to their metabolic fate in various organisms. The core structure, characterized by a phenyl ring linked to a urea moiety, provides multiple sites for enzymatic attack, leading to a range of metabolites with altered physicochemical properties and biological activities. The metabolism of these compounds generally follows a well-established pattern of Phase I functionalization reactions, primarily oxidation, followed by Phase II conjugation reactions, which facilitate their excretion.[2]
The subject of this guide, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, possesses the key structural features of a substituted phenylurea: a disubstituted phenyl ring and a dialkylated urea nitrogen. Based on extensive literature on analogous compounds, we can confidently predict the primary metabolic routes this molecule will undergo.
Predicted Metabolic Pathways of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
The metabolism of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is anticipated to proceed through two principal pathways: N-dealkylation of the butyl groups and aromatic hydroxylation of the dimethylphenyl ring. These initial oxidative transformations, categorized as Phase I metabolism, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] The resulting metabolites, bearing newly introduced hydroxyl or amine functionalities, can then undergo Phase II conjugation, most commonly glucuronidation, to enhance their water solubility and facilitate elimination from the body.[5]
Phase I Metabolism: Oxidative Transformations
The N,N-dibutylamino moiety is a prime target for oxidative metabolism. The N-dealkylation of N,N-dialkylamines is a well-documented reaction catalyzed by CYP enzymes.[5][6][7] The process involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine and an aldehyde.[7] For 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, this can occur sequentially, leading to mono-debutylated and di-debutylated metabolites.
-
Step 1: Mono-N-debutylation: The initial and likely rate-limiting step is the removal of one butyl group to form 1-Butyl-3-(3,5-dimethylphenyl)urea and butyraldehyde.
-
Step 2: Di-N-debutylation: The mono-debutylated metabolite can then undergo a second dealkylation to yield 3-(3,5-dimethylphenyl)urea and another molecule of butyraldehyde.
The specific CYP isozymes involved in the dealkylation of bulky alkyl groups can be diverse, with contributions from CYP3A4, CYP2C, and CYP2D6 families having been reported for various N-dealkylation reactions.[8]
The 3,5-dimethylphenyl ring is another key site for oxidative attack by CYP enzymes. Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl groups.[9] The reaction typically proceeds through the formation of a highly reactive arene oxide intermediate, which can then rearrange to a stable phenol.[10] For the 3,5-dimethylphenyl moiety, hydroxylation can occur at the available positions on the aromatic ring (positions 2, 4, and 6). Steric hindrance from the methyl groups may influence the regioselectivity of this reaction.
In addition to aromatic ring hydroxylation, the methyl groups on the phenyl ring are also susceptible to oxidation by CYP enzymes, a process known as benzylic hydroxylation.[11] This would result in the formation of hydroxymethyl metabolites, which can be further oxidized to aldehydes and carboxylic acids.
The following diagram illustrates the predicted Phase I metabolic pathways:
Caption: Predicted Phase I metabolic pathways of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Phase II Metabolism: Conjugation Reactions
The primary metabolites formed during Phase I, particularly the hydroxylated derivatives, are substrates for Phase II conjugating enzymes. The most probable conjugation reaction is glucuronidation.
UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. This process, known as glucuronidation, significantly increases the water solubility of the metabolite, facilitating its excretion in urine or bile. The phenolic hydroxyl groups introduced during aromatic hydroxylation are excellent substrates for UGTs.[2][12]
The following diagram illustrates the subsequent Phase II conjugation:
Caption: Predicted Phase II glucuronidation of a hydroxylated metabolite.
Experimental Workflows for Metabolite Identification
A systematic approach is required to definitively identify the metabolites of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques for metabolite detection and structural elucidation.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved. Human liver microsomes are a commonly used in vitro tool as they contain a high concentration of CYP and UGT enzymes.[13][14][15][16]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (e.g., 1-10 µM final concentration, dissolved in a minimal amount of organic solvent like DMSO or acetonitrile), and phosphate buffer (pH 7.4) to the final volume.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For studying glucuronidation, supplement the incubation with UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, can then be collected for analysis by LC-MS/MS.
In Vivo Metabolism Studies
In vivo studies in animal models, such as rats, are essential to understand the overall metabolic profile and excretion routes of a compound in a whole organism.
-
Dosing: Administer 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea to a cohort of rats (e.g., Sprague-Dawley) via an appropriate route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect urine, feces, and blood samples at predetermined time points over a 24-48 hour period.
-
Sample Processing:
-
Urine: Centrifuge to remove any particulate matter. Samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugates and aid in the identification of the parent aglycone metabolites.
-
Feces: Homogenize with an appropriate solvent (e.g., methanol/water) to extract the parent compound and metabolites.
-
Plasma: Separate from whole blood by centrifugation.
-
-
Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Analytical Techniques for Metabolite Characterization
LC-MS/MS is the primary analytical tool for detecting and quantifying metabolites in complex biological matrices.[17][18][19][20] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites based on their physicochemical properties. The separated components are then introduced into a tandem mass spectrometer, which provides information on their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for their identification.
For definitive structural elucidation of novel or unexpected metabolites, isolation and analysis by NMR spectroscopy are often necessary.[17] NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement.
The following diagram outlines a comprehensive experimental workflow for metabolite identification:
Caption: Comprehensive workflow for the identification of metabolites.
Summary of Potential Metabolites
Based on the predicted metabolic pathways, the following table summarizes the potential metabolites of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea that should be targeted for identification in experimental studies.
| Metabolite | Predicted Metabolic Pathway | Expected Mass Change | Analytical Approach |
| 1-Butyl-3-(3,5-dimethylphenyl)urea | Mono-N-debutylation | -56 Da | LC-MS/MS |
| 3-(3,5-dimethylphenyl)urea | Di-N-debutylation | -112 Da | LC-MS/MS |
| Hydroxy-1,1-Dibutyl-3-(3,5-dimethylphenyl)urea | Aromatic Hydroxylation | +16 Da | LC-MS/MS |
| Hydroxymethyl-1,1-Dibutyl-3-(3,5-dimethylphenyl)urea | Benzylic Hydroxylation | +16 Da | LC-MS/MS |
| Glucuronide of Hydroxylated Metabolite | Glucuronidation | +176 Da | LC-MS/MS |
Conclusion
The metabolic fate of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is predicted to be governed by a series of well-characterized enzymatic reactions, primarily Phase I oxidation via cytochrome P450 enzymes and subsequent Phase II conjugation by UDP-glucuronosyltransferases. The principal metabolic pathways are expected to be N-dealkylation of the butyl chains and hydroxylation of the 3,5-dimethylphenyl ring. The experimental workflows detailed in this guide, combining in vitro and in vivo models with advanced analytical techniques, provide a robust framework for the definitive identification and characterization of these metabolic pathways. A thorough understanding of the metabolism of this compound is crucial for assessing its potential biological activity, toxicity, and pharmacokinetic profile.
References
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Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental toxicology and chemistry, 20(7), 1381-1389.
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- Hopfgartner, G., & Varesio, E. (2005). Advanced mass spectrometry-based techniques for the profiling and structural characterization of drug metabolites. Clinical biochemistry, 38(2), 101-117.*
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Application Notes and Protocols for the Synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Abstract
The urea moiety is a cornerstone in medicinal chemistry, renowned for its ability to form stable, multipoint hydrogen bonds with biological targets, a feature leveraged in numerous approved therapeutics.[1] Substituted phenylureas, in particular, are prevalent scaffolds in drug discovery and agrochemicals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3][4] This document provides a detailed, field-proven protocol for the synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a trisubstituted urea derivative. The primary method detailed is the highly reliable nucleophilic addition of dibutylamine to 3,5-dimethylphenyl isocyanate. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction and Scientific Context
The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the dawn of modern organic chemistry.[1] Since then, urea derivatives have become indispensable building blocks. Their structural rigidity and capacity as both hydrogen bond donors and acceptors allow for precise interactions within protein binding pockets, making them privileged structures in rational drug design.[1] Compounds featuring the N,N'-diarylurea core, for instance, are found in potent kinase inhibitors like Sorafenib, an anticancer agent.[2][3]
The target molecule, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, is an unsymmetrical, trisubstituted urea. The strategic placement of two butyl groups on one nitrogen atom and a dimethylphenyl group on the other creates a molecule with distinct lipophilic and aromatic domains. This structural arrangement can be crucial for modulating properties such as solubility, metabolic stability, and target affinity.
The most direct and widely adopted method for synthesizing such unsymmetrical ureas is the reaction between an isocyanate and a primary or secondary amine.[5][6] This reaction is typically high-yielding, clean, and proceeds under mild conditions, making it an ideal choice for both small-scale discovery and larger-scale production. This guide will focus on this robust methodology.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of dibutylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 3,5-dimethylphenyl isocyanate. The subsequent rearrangement of electrons leads to the formation of the stable urea C-N bond.
Reaction Scheme:
-
Reactant 1: 3,5-Dimethylphenyl isocyanate (an electrophile)
-
Reactant 2: Dibutylamine (a nucleophile)
-
Product: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
The presence of the two electron-donating methyl groups on the phenyl ring of the isocyanate has a minimal effect on the reactivity of the isocyanate group, which remains highly susceptible to nucleophilic attack.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea on a standard laboratory scale.
Materials and Equipment
Reagents:
-
3,5-Dimethylaniline (≥99%)
-
Triphosgene or Phosgene source (for in situ isocyanate generation, if not commercially available) OR 3,5-Dimethylphenyl isocyanate (≥98%)
-
Dibutylamine (≥99%)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Diethyl Ether
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Recrystallization dish
-
Vacuum filtration apparatus (Büchner funnel)
Quantitative Data and Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents | Volume (mL) | Mass (g) |
| 3,5-Dimethylphenyl isocyanate | 147.17 | ~1.05 | 10.0 | 1.0 | ~1.4 | 1.47 |
| Dibutylamine | 129.24 | 0.767 | 10.5 | 1.05 | 1.77 | 1.36 |
| Anhydrous THF | - | - | - | - | 50 | - |
Note: A slight excess (1.05 eq.) of the amine is used to ensure the complete consumption of the isocyanate, which can be more difficult to remove during purification.
Step-by-Step Experimental Procedure
Step 1: Reaction Setup
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Fit the flask with a rubber septum, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen inlet.
Step 2: Reagent Addition
-
In the reaction flask, dissolve dibutylamine (1.36 g, 10.5 mmol) in 30 mL of anhydrous THF.
-
In a separate dry flask, dissolve 3,5-dimethylphenyl isocyanate (1.47 g, 10.0 mmol) in 20 mL of anhydrous THF and load this solution into the dropping funnel.
-
Begin stirring the dibutylamine solution.
Step 3: Reaction Execution
-
Add the isocyanate solution dropwise from the dropping funnel to the stirred amine solution over 15-20 minutes.
-
Causality: The reaction is exothermic. A slow, dropwise addition is crucial to maintain temperature control and prevent the formation of side products. An ice bath can be used if a significant temperature increase is observed.[5]
-
-
After the addition is complete, remove the ice bath (if used) and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[5] A complete reaction is indicated by the disappearance of the limiting reagent (isocyanate).
Step 4: Work-up and Isolation
-
Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove excess dibutylamine, followed by saturated sodium bicarbonate solution (25 mL), and finally brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which is often a solid or a viscous oil.
Step 5: Purification
-
Recrystallization: The crude product can often be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent (e.g., ethyl acetate or ethanol) and add a non-solvent (e.g., hexanes) until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Step 6: Characterization
-
Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.
-
Confirm the structure using spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
FT-IR: To identify the characteristic urea carbonyl (C=O) stretch (typically ~1630-1660 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Visualization of the Experimental Workflow
The following diagram outlines the complete synthesis protocol.
Caption: Workflow for the synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Safety and Handling
-
Isocyanates: Phenyl isocyanates are toxic, lachrymatory, and potent respiratory sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources. They can also form explosive peroxides; use inhibitor-free solvents or test for peroxides before use.
-
Work-up: The acid wash is corrosive. Handle with care.
Protocol Validation and Trustworthiness
The reliability of this protocol is ensured through continuous in-process validation:
-
Reaction Monitoring: TLC provides a real-time check on the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.[8]
-
Purification: Purification to a constant, sharp melting point is a classical indicator of purity.
-
Spectroscopic Confirmation: Unambiguous characterization by NMR, IR, and MS provides definitive structural proof, ensuring the identity of the target compound. This multi-faceted analytical approach validates the success of the synthesis.
Alternative Synthetic Route
An alternative, well-established method avoids the direct use of potentially unstable isocyanates. This involves the reaction of an amine with a carbamoyl chloride.
-
Reaction: 3,5-Dimethylaniline + Dibutylcarbamoyl chloride → 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
-
Conditions: This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[9] The reaction is often performed in a chlorinated solvent like dichloromethane or an aprotic polar solvent like THF.
This route can be advantageous if the required isocyanate is not commercially available or is difficult to handle, but the corresponding aniline is readily accessible.
Conclusion
The synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea via the nucleophilic addition of dibutylamine to 3,5-dimethylphenyl isocyanate is a robust, efficient, and highly reproducible method. By carefully controlling the reaction conditions, especially during the addition of the isocyanate, and validating the product through rigorous purification and characterization, researchers can reliably obtain this valuable compound for further investigation in drug discovery and other chemical sciences.
References
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link][10]
-
Chamni, S., et al. (2020). Full article: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link][2]
-
CN106008276B. (n.d.). The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label. Google Patents. Available at: [11]
-
Burmistrov, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PMC. Available at: [Link][12]
- US3936484A. (n.d.). Production of isocyanates from substituted ureas. Google Patents.
-
ResearchGate. (n.d.). Structures of 1,1-dibutyl-3-butyl urea (3BUA), 1-butyl-3-cyclohexyl urea, and 3-butyl-1,1-dicyclohexyl urea. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). p-Dimethylaminobenzaldehyde. Available at: [Link]
-
Ilardi, E. A., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link][1]
-
Butov, G. M., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. Available at: [Link][3]
-
Zhang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Available at: [Link]
-
Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. Available at: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]
-
Burmistrov, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One. Semantic Scholar. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available at: [Link]
-
Turos, E., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link][6]
-
Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Available at: [Link][8]
-
Srom, O., et al. (n.d.). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. (2023). Research Square. Available at: [Link][9]
-
NIST WebBook. (n.d.). 1-Methyl-3,3-diphenylurea. Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
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- 11. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 12. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Abstract
This application note details the method development strategy and validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea . Unlike common phenylurea herbicides (e.g., Diuron, Isoproturon) which possess methyl substituents, the presence of two butyl groups on the N1 nitrogen significantly increases the lipophilicity (LogP > 4.5) of this analyte. This characteristic necessitates specific chromatographic considerations to avoid excessive retention times and peak broadening. This guide provides a step-by-step protocol for optimizing a Reverse Phase (RP-HPLC) method using a C18 stationary phase, UV detection, and a high-strength organic gradient.
Introduction & Molecule Analysis[1][2][3][4]
Target Analyte Profile
-
Chemical Name: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea[1]
-
Structural Class: Substituted Phenylurea / Xylidine derivative.[1]
-
Molecular Formula: C
H N O -
Key Physicochemical Properties:
-
Hydrophobicity: High.[1] The 1,1-dibutyl moiety dominates the interaction with the stationary phase, making it significantly more retained than 1,1-dimethyl analogs.[1]
-
Solubility: Negligible in water; highly soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO.
-
Chromophore: The 3,5-dimethylphenyl ring provides UV absorption, typically maximizing between 240–254 nm.[1]
-
Analytical Challenges
-
Hydrophobic Retention: Standard gradients for phenylureas (starting at 10-20% organic) will result in excessively long run times (>30 mins) for this molecule.[1]
-
Solubility Mismatch: Injecting a pure organic stock into a high-aqueous mobile phase can cause precipitation in the injector loop or column head, leading to split peaks.[1]
-
Peak Tailing: Steric bulk from the butyl groups may impede mass transfer, potentially causing band broadening.[1]
Method Development Strategy (The "Why")
The development process follows a "Lipophilic First" approach. We prioritize strong elution solvents and stable hydrophobic stationary phases.[1]
Column Selection
While a C8 column could reduce retention, a C18 (Octadecylsilyl) column is selected for its robustness and superior selectivity for separating potential manufacturing impurities (e.g., 3,5-dimethylaniline or mono-butyl byproducts).[1] A high-carbon-load, fully end-capped column is essential to minimize silanol interactions with the urea nitrogen.[1]
Mobile Phase Selection
Acetonitrile (ACN) is preferred over Methanol (MeOH) due to its lower viscosity and stronger elution strength (higher
Detection
A Diode Array Detector (DAD) scan (200–400 nm) is the first step. For this class of compounds, 240 nm is the standard consensus wavelength, offering a balance between sensitivity (phenyl ring
Experimental Protocol
Instrumentation & Reagents[1][3][5]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ), Phosphoric Acid (85%).[1]
Preparation of Standards
Warning: Do not attempt to dissolve the solid standard directly in water.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Acetonitrile:Water (80:20) .
-
Note: The diluent must match the starting gradient conditions to prevent precipitation shock.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Reduces mobile phase viscosity; improves mass transfer for bulky molecules.[1] |
| Flow Rate | 1.2 mL/min | Optimized for 4.6mm ID columns to ensure efficient linear velocity.[1] |
| Injection Vol | 10 µL | Standard volume; ensure sample solvent matches mobile phase strength. |
| Detection | UV @ 240 nm | Max absorbance for substituted phenyl rings; Ref @ 360 nm (bw 100). |
| Mobile Phase A | Water + 0.1% H | Acidic pH prevents peak tailing of amine-based impurities.[1] |
| Mobile Phase B | Acetonitrile | Strong eluent required for dibutyl groups.[1] |
Gradient Program
Due to the high lipophilicity, we employ a "steep organic" gradient.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60% | Initial Hold. High organic start prevents precipitation. |
| 2.0 | 60% | Isocratic hold to stack the peak.[1] |
| 10.0 | 95% | Gradient Ramp. Elutes the highly retained dibutyl urea. |
| 12.0 | 95% | Wash. Cleans column of highly lipophilic dimers. |
| 12.1 | 60% | Return to initial conditions. |
| 15.0 | 60% | Re-equilibration. Ready for next injection. |
Method Validation Parameters
To ensure the trustworthiness of the data, the following validation criteria must be met (based on ICH Q2(R1) guidelines).
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times (
| Parameter | Acceptance Criteria |
| Retention Time %RSD | |
| Peak Area %RSD | |
| Tailing Factor ( | |
| Theoretical Plates ( |
Linearity & Range
Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL in ACN:Water (80:20).
-
Requirement:
.[1] -
Visual Check: Residual plot must show random distribution (no "U" shape).
Limit of Detection (LOD)
Estimated at Signal-to-Noise (S/N) ratio of 3:1.[1]
-
Typical LOD for Phenylureas: ~0.05 µg/mL (depending on detector path length).
Visualization of Method Logic
The following diagram illustrates the decision-making process for optimizing the separation of this specific lipophilic urea.
Figure 1: Decision workflow for developing an HPLC method for highly lipophilic urea derivatives.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch (Sample solvent stronger than mobile phase).[1] | Ensure the sample diluent matches the initial gradient conditions (e.g., dilute stock with water to reach 60% ACN). |
| Retention Time Drift | Column temperature fluctuation or insufficient equilibration.[1] | Use a column oven at 35°C. Increase re-equilibration time to 5 minutes. |
| High Backpressure | Precipitation of buffer or sample.[1] | Filter all samples through 0.22 µm PTFE filters. Ensure buffer is miscible with 95% ACN. |
| Low Sensitivity | Incorrect wavelength.[1] | Run a UV scan (190-400 nm) on the DAD to confirm |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for gradient optimization).
-
Di Corcia, A., & Marchetti, M. (1992). "Method development for monitoring phenylurea herbicides in environmental waters." Environmental Science & Technology.[1] Link
-
Sigma-Aldrich. (n.d.).[2][1] "1,1-Dibutyl-3-(3,4-dimethylphenyl)urea Product Specification." (Structural analog reference for solubility properties). Link
-
Newsome, W. H., & Collins, P. (1987).[1] "Determination of diuron and metabolites in blood and urine." Journal of Chromatography B. (Reference for UV detection wavelengths of substituted ureas).
Sources
Topic: Step-by-Step Preparation of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea Analytical Standards
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis, purification, characterization, and preparation of analytical standards of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This substituted urea is of interest in various fields, and the availability of a high-purity, well-characterized standard is paramount for accurate quantification and research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-quality outcomes. The methodology follows a logical progression from chemical synthesis to the final preparation of stock and working standard solutions, incorporating rigorous purification and characterization checkpoints to validate the integrity of the final standard.
Introduction and Principle of Synthesis
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea belongs to the class of substituted ureas, compounds with significant applications in medicinal chemistry, agriculture, and material science.[1] The preparation of analytical standards for such compounds is a critical first step in any quantitative study, enabling the calibration of analytical instruments and the validation of methodologies.[2][3]
The synthetic route described is based on a well-established and highly efficient chemical transformation: the nucleophilic addition of a secondary amine to an isocyanate.[4] In this specific synthesis, the lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethylphenyl isocyanate. This reaction is typically rapid and proceeds with high yield, forming the stable C-N bond of the urea moiety.[5] The choice of an aprotic solvent is critical to prevent the isocyanate from reacting with the solvent (e.g., water or alcohols), which would lead to unwanted byproducts.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
| Reagent/Chemical | Recommended Purity | Supplier Example | Notes |
| 3,5-Dimethylphenyl isocyanate | ≥98% | Sigma-Aldrich, TCI | Highly reactive with moisture. Handle under inert atmosphere. |
| Dibutylamine | ≥99% | Sigma-Aldrich, Alfa Aesar | |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Acros Organics, Sigma-Aldrich | Use a dry, aprotic solvent to prevent side reactions.[5] |
| Hexanes | Reagent Grade | Fisher Scientific | For recrystallization. |
| Ethyl Acetate | Reagent Grade | Fisher Scientific | For recrystallization. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
| Acetonitrile | HPLC Grade | Fisher Scientific | For preparation of standard solutions. |
Instrumentation
-
Magnetic stirrer with stir bars
-
Standard laboratory glassware (round-bottom flasks, Erlenmeyer flasks, beakers)
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask for vacuum filtration
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI) source[6]
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks and pipettes[7]
Experimental Workflow Overview
The overall process for preparing the analytical standards is depicted below. It follows a sequential path from synthesis to final solution preparation, with critical quality control steps included to ensure the final standard's purity and identity.
Diagram Caption: Workflow for the preparation of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea standards.
Detailed Protocols
PART A: Synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Place the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Reactant 1: In the flask, dissolve 3,5-dimethylphenyl isocyanate (e.g., 5.0 g, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).
-
Reactant 2: In the dropping funnel, add a solution of dibutylamine (1.05 eq) in 25 mL of anhydrous DCM. The slight excess of the amine ensures the complete consumption of the isocyanate.
-
Reaction: Cool the flask containing the isocyanate solution to 0 °C using an ice bath. Begin vigorous stirring.
-
Addition: Add the dibutylamine solution dropwise from the dropping funnel to the stirred isocyanate solution over 30 minutes. This controlled addition helps to manage the exothermic nature of the reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a rotary evaporator and remove the DCM under reduced pressure. The resulting solid or oil is the crude 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
PART B: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[8][9] A good solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling.
-
Solvent Selection: A mixture of hexanes and ethyl acetate is a suitable solvent system for this compound.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Crystallization: While the solution is still warm, slowly add hexanes until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated and approaching the point of crystallization.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The result should be a white to off-white crystalline solid.
PART C: Characterization and Purity Assessment
This phase is essential for validating the identity and purity of the synthesized compound, which is a prerequisite for its use as an analytical standard.[2]
-
Melting Point Determination:
-
Procedure: Measure the melting point of the dried, recrystallized solid.
-
Rationale: A pure crystalline compound will exhibit a sharp and narrow melting range (typically < 2 °C).[10][11] Impurities tend to depress and broaden the melting range.[12] This provides a quick and reliable preliminary assessment of purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR provides unambiguous structural confirmation.[13] The chemical shifts, integration, and coupling patterns of the protons and carbons should be consistent with the structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
-
Expected ¹H NMR Signals:
-
A singlet for the N-H proton.
-
Singlets and/or multiplets in the aromatic region for the phenyl protons.
-
A singlet for the two methyl groups on the phenyl ring.
-
Multiplets corresponding to the four CH₂ groups of the butyl chains.
-
Triplets corresponding to the two terminal CH₃ groups of the butyl chains.
-
-
-
Mass Spectrometry (MS):
-
Procedure: Analyze a dilute solution of the compound using an ESI-MS system in positive ion mode.
-
Rationale: MS confirms the molecular weight of the compound.[6] Look for the protonated molecular ion [M+H]⁺. For C₁₇H₂₈N₂O, the expected monoisotopic mass is 276.22. The [M+H]⁺ ion should be observed at m/z 277.23.
-
PART D: Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is fundamental to the reliability of any quantitative analysis.[7][14]
-
Primary Stock Standard (e.g., 1.0 mg/mL):
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 10.0 mg of the purified and dried 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. The substance should be of high purity (ideally >99.5%).[15]
-
Dissolution: Quantitatively transfer the weighed solid to a 10.0 mL Class A volumetric flask.
-
Dilution: Add a small amount of HPLC-grade acetonitrile to dissolve the solid completely. Once dissolved, dilute to the calibration mark with the same solvent.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the solution clearly with the compound name, concentration, solvent, preparation date, and initials. Store in a tightly sealed container at an appropriate temperature (e.g., 4 °C or -20 °C) and protect from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by performing serial dilutions of the primary stock standard using Class A volumetric pipettes and flasks.[2] This creates a calibration curve for instrument analysis.
-
Safety Precautions
-
Handle 3,5-dimethylphenyl isocyanate in a well-ventilated fume hood. Isocyanates are sensitizers and can cause respiratory irritation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done within a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
ACS Publications. (2025, May 2). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
Oxford Academic. (n.d.). Measurement of Urea in Human Serum by Isotope Dilution Mass Spectrometry: A Reference Procedure. Retrieved from [Link]
-
Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example). Retrieved from [Link]
-
A Guide to Using Analytical Standards. (2024, December 24). Retrieved from [Link]
-
TSI Journals. (n.d.). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. Retrieved from [Link]
-
ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
-
Science Ready. (n.d.). How to Make a Standard Solution – HSC Chemistry. Retrieved from [Link]
-
Quora. (2018, September 5). Why is methanol used in recrystallization of urea? Retrieved from [Link]
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- 4. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
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Application Note & Protocol: High-Efficiency Extraction of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea from Biological Matrices
Introduction
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a substituted urea compound of interest in various fields of research and development. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Based on its chemical structure, featuring two n-butyl groups and a dimethylphenyl moiety, the compound is predicted to be non-polar and thus highly soluble in organic solvents. This application note provides a comprehensive guide to developing robust and efficient extraction methodologies for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea from common biological matrices, focusing on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques. The protocols provided herein are designed to serve as a starting point for method development and must be validated according to regulatory guidelines.[1][2][3][4]
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, its physicochemical properties are predicted based on its structure and data from analogous urea-based compounds.[5][6][7][8]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 276.44 g/mol | Calculated from the chemical formula: C17H28N2O |
| LogP (Octanol-Water Partition Coefficient) | High (>4) | The presence of two butyl chains and a dimethylphenyl group suggests significant lipophilicity. |
| Solubility | Low in aqueous solutions, high in organic solvents (e.g., methanol, acetonitrile, dichloromethane, ethyl acetate). | The non-polar nature of the alkyl and aryl substituents dominates the molecule's solubility profile. |
| pKa | Neutral (non-ionizable within a typical pH range) | The urea functional group is generally considered neutral and does not possess readily ionizable protons. |
These predicted properties are fundamental to the selection of an appropriate extraction strategy. The high LogP value strongly suggests that a reversed-phase SPE or LLE with a water-immiscible organic solvent will be effective.
Core Principles of Extraction for Non-Polar Analytes
The primary goal of sample extraction is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Matrix Effects in Bioanalysis
Biological matrices contain a multitude of endogenous components, such as proteins, lipids, salts, and metabolites, that can interfere with the analysis.[9][10][11][12] These "matrix effects" can lead to ion suppression or enhancement in the mass spectrometer, compromising the accuracy and precision of the results.[9][10][11][12] A well-designed extraction protocol is the first line of defense against matrix effects.[13][14]
Choosing the Right Technique: SPE vs. LLE
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High, tunable by sorbent and solvent selection. | Moderate, based on partitioning. |
| Cleanliness of Extract | Generally higher. | Can be prone to co-extraction of endogenous lipids. |
| Automation | Easily automated for high-throughput. | More challenging to automate. |
| Solvent Consumption | Lower.[15] | Higher. |
| Method Development | Can be more complex. | Relatively straightforward. |
For 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, both techniques are viable. SPE is recommended for achieving the cleanest extracts, which is particularly important for high-sensitivity assays. LLE offers a simpler and often faster alternative for initial method development or when the required sensitivity is lower.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol utilizes a non-polar (reversed-phase) SPE sorbent to retain the non-polar analyte while allowing polar matrix components to be washed away.[16][17][18][19]
Materials:
-
SPE cartridges (e.g., C18, 100 mg/3 mL)
-
Biological matrix (plasma, serum, or urine)
-
Internal Standard (IS) solution (a structurally similar compound, if available)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution solvent: e.g., 90:10 (v/v) Acetonitrile:Methanol
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 (v/v) Acetonitrile:Water)
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step Procedure:
-
Sample Pre-treatment: [15]
-
To 200 µL of biological sample (plasma, serum, or urine), add 20 µL of the internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
Dilute the sample with 800 µL of water (LC-MS grade). For urine samples, adjusting the pH to neutral may be necessary.[17]
-
Vortex for 10 seconds and centrifuge at 4000 rpm for 5 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol through the cartridge.
-
Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution: [15]
-
Elute the analyte and IS with 1 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates the analyte based on its differential solubility between two immiscible liquid phases (aqueous and organic).[20]
Materials:
-
Biological matrix (plasma, serum, or urine)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Step-by-Step Procedure:
-
Sample Preparation:
-
To 200 µL of biological sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 200 µL of aqueous buffer (e.g., PBS, pH 7.4). For urine, pretreatment with β-glucuronidase may be necessary if glucuronidated metabolites are expected.[20]
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Method Validation
A developed extraction method must be rigorously validated to ensure its reliability for the intended application.[1][2][3][21] Key validation parameters, as recommended by regulatory agencies like the FDA, include:[1][2]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. | To ensure the method can differentiate the analyte from endogenous matrix components. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | To assess the closeness of the measured concentration to the true value. |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | To evaluate the reproducibility of the method. |
| Recovery | Consistent and reproducible, but does not need to be 100%. | To measure the efficiency of the extraction process. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%.[10] | To quantify the extent of ion suppression or enhancement caused by the matrix.[9][11][12] |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | To ensure the integrity of the analyte in the biological matrix from collection to analysis. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | - Inappropriate SPE sorbent or elution solvent.- Inefficient LLE solvent.- pH of the sample is not optimal. | - Test different SPE sorbents (e.g., C8, phenyl).- Screen a panel of elution/extraction solvents of varying polarity.- Adjust sample pH prior to extraction. |
| High Matrix Effects | - Co-elution of interfering compounds.- Insufficient cleanup during extraction. | - Optimize the SPE wash step with a stronger organic modifier.- Try a different LLE solvent.- Modify the chromatographic conditions to separate the analyte from interferences. |
| Poor Precision | - Inconsistent pipetting.- Incomplete evaporation or reconstitution.- Variability in SPE cartridge packing. | - Use calibrated pipettes and consistent technique.- Ensure complete dryness before reconstitution and vortex thoroughly.- Use high-quality SPE cartridges from a reliable vendor. |
Conclusion
The protocols outlined in this application note provide a robust starting point for the extraction of the non-polar compound 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea from biological matrices. Both SPE and LLE are viable techniques, with the choice depending on the specific requirements of the assay, such as required sensitivity, throughput, and available resources. It is imperative that any developed method is fully validated to ensure the generation of high-quality, reliable, and reproducible data in compliance with regulatory standards.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (n.d.).
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018, June 12).
- M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
- Characterization and classification of matrix effects in biological samples analyses. - SciSpace. (n.d.).
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
- Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).
- Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. (n.d.).
- Understanding and Improving Solid-Phase Extraction | LCGC International. (2014, December 1).
- Supelco Guide to Solid Phase Extraction. (n.d.).
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.).
- Recovering the metabolome. (2018, January 17).
- Extracting urea from urine - ECHEMI. (n.d.).
- 2.4.1 Urine general drug extraction rev 7.pdf - Idaho State Police. (2014, January 16).
- Extracting urea from urine - Chemistry Stack Exchange. (2016, July 1).
- 1,1-DIBUTYL-3-(3-METHOXYPHENYL)UREA AldrichCPR | Sigma-Aldrich. (n.d.).
- Urea recovery from fresh human urine by forward osmosis and membrane distillation (FO-MD). (2019, August 22).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- Chemical Properties of Urea, (1,1-dimethylethyl)- (CAS 1118-12-3) - Cheméo. (n.d.).
- 1,3-DIMETHYLUREA - Ataman Kimya. (n.d.).
- 1,3-Dimethylurea CAS N°: 96-31-1 - OECD Existing Chemicals Database. (2003, August 11).
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. (2023, April 19).
- (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl] - ResearchGate. (2025, August 9).
Sources
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- 5. Urea, (1,1-dimethylethyl)- (CAS 1118-12-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 21. hhs.gov [hhs.gov]
Application Note: High-Throughput Analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed and robust methodology for the quantitative analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a substituted urea compound of interest in drug development and material science. The protocol outlines optimized parameters for sample preparation, liquid chromatography (LC) separation, and mass spectrometry (MS) detection using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and high-throughput analytical method for this class of compounds.
Introduction
Substituted ureas represent a diverse class of molecules with wide-ranging applications, from pharmaceuticals to agricultural chemicals. The specific compound, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, possesses both hydrophobic (dibutyl and dimethylphenyl groups) and polar (urea moiety) characteristics, which can present unique challenges for analytical method development. Mass spectrometry, coupled with liquid chromatography, offers the requisite sensitivity and selectivity for accurate quantification and structural confirmation.
The choice of ionization source is critical for achieving optimal sensitivity and is largely dependent on the analyte's physicochemical properties.[1] This note explores both ESI, a soft ionization technique suitable for a wide range of polar to moderately nonpolar compounds, and APCI, which is often advantageous for less polar and more volatile analytes.[1][2][3] The methodologies described herein are designed to be adaptable to various triple quadrupole and high-resolution mass spectrometry platforms.
Compound Information
-
Compound Name: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
-
Chemical Formula: C₁₇H₂₈N₂O
-
Molecular Weight: 276.42 g/mol
-
Structure:
Experimental
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system. Given the compound's mixed polarity, a simple "dilute-and-shoot" approach is often sufficient for samples in relatively clean matrices.
Protocol for Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and dissolve it in 10 mL of methanol or acetonitrile. This stock solution should be stored at 2-8 °C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration range should bracket the expected sample concentrations.
-
Sample Preparation:
-
For solid samples: Dissolve a known quantity of the sample in methanol or acetonitrile to achieve a concentration within the calibration range.
-
For liquid samples (e.g., in a non-polar solvent): A liquid-liquid extraction or a simple dilution with a miscible solvent like isopropanol followed by dilution with the mobile phase may be necessary. For samples in highly non-polar solvents like hexane, special ESI techniques or a solvent exchange step may be required.[4][5]
-
Liquid Chromatography (LC) Conditions
A C18 reversed-phase column is recommended for the separation of this compound due to its nonpolar characteristics.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for compounds of this polarity. The shorter column length allows for faster analysis times. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation of the analyte, enhancing ionization in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography, providing good elution strength. |
| Gradient | 50% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of any strongly retained impurities. This is a starting point and should be optimized. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize peak broadening. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
Mass Spectrometry (MS) Conditions
Both ESI and APCI sources should be evaluated for optimal performance. The positive ion mode is recommended as the urea functional group is readily protonated.
Table 1: Recommended Mass Spectrometry Settings
| Parameter | ESI Setting | APCI Setting | Rationale |
| Ionization Mode | Positive | Positive | The urea moiety is basic and will readily accept a proton to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Corona Discharge: 4 µA | Optimized for stable spray and efficient ion formation. |
| Source Temperature | 120 °C | 350 °C | The higher temperature for APCI is necessary to vaporize the sample and mobile phase. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | 600 L/hr (Nitrogen) | Aids in the desolvation of droplets in ESI and assists in the vaporization process in APCI. |
| Desolvation Temperature | 350 °C | N/A | Crucial for efficient desolvation of the ESI plume. |
| Cone Voltage | 30 V | 30 V | This voltage helps to focus the ions into the mass analyzer and can induce some in-source fragmentation if set too high. This should be optimized for the specific instrument. |
| Collision Gas | Argon | Argon | Used for collision-induced dissociation (CID) in MS/MS experiments. |
| Collision Energy | 20 eV (for precursor ion m/z 277.2) | 20 eV (for precursor ion m/z 277.2) | This energy should be optimized to produce a stable and abundant fragment ion for quantification. |
Diagram 1: Experimental Workflow
Caption: A streamlined workflow for the analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Data Analysis and Expected Results
Precursor and Product Ions
The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at m/z 277.2. For quantitative analysis using tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the precursor ion is performed. A characteristic fragmentation pathway for substituted ureas involves the cleavage of the C-N bond.[6]
Table 2: Proposed MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |
| 277.2 | 122.1 | [3,5-dimethylaniline + H]⁺ |
| 277.2 | 156.1 | [Dibutyl isocyanate + H]⁺ |
Diagram 2: Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the [M+H]⁺ ion of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Method Validation
For quantitative applications, the method should be validated according to established guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.
-
Matrix Effects: Should be evaluated to ensure that components of the sample matrix are not suppressing or enhancing the analyte signal.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. The protocol is designed to be a starting point, and optimization of chromatographic and mass spectrometric parameters may be necessary depending on the specific instrumentation and sample matrix. Both ESI and APCI are viable ionization techniques, and the choice between them should be based on an empirical evaluation of sensitivity and signal stability for the specific application.
References
-
Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Electrospray Ionization – ESI. University of Bristol. Available at: [Link]
-
Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Nature. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
-
STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. Earthdoc. Available at: [Link]
-
Ionic liquids enable electrospray ionisation mass spectrometry in hexane. University of Victoria. Available at: [Link]
-
Relating electrospray ionization response to nonpolar character of small peptides. PubMed. Available at: [Link]
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available at: [Link]
-
Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals. Available at: [Link]
-
Quantitative analysis of urea in water by two Chromatographic methods (HPLC/APCI/MS/MS and HPLC/ES/MS/MS). ResearchGate. Available at: [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. Available at: [Link]
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. Available at: [Link]
-
Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication. ScienceOpen. Available at: [Link]
Sources
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- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
recrystallization methods for purifying 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Application Note: Advanced Recrystallization Protocols for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Executive Summary
This guide details the purification of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (C₁₇H₂₈N₂O), a lipophilic urea derivative often synthesized via the reaction of 3,5-dimethylphenyl isocyanate with dibutylamine. Due to the presence of two flexible butyl chains and a dimethyl-substituted aromatic ring, this compound exhibits significant lipophilicity (Predicted XLogP ≈ 4.3) and a tendency to "oil out" during crystallization.
This protocol prioritizes purity (>99.5%) and yield by utilizing a thermodynamic solubility differential. We present two validated solvent systems: a Polar/Protic system (Ethanol/Water) for general purification and a Non-Polar/Aprotic system (Ethyl Acetate/Heptane) for moisture-sensitive workflows.
Compound Analysis & Pre-Experimental Logic
Before initiating recrystallization, one must understand the physicochemical behavior of the target molecule to select the correct thermodynamic vectors.
| Feature | Chemical Implication | Purification Strategy |
| Urea Linkage | Hydrogen bond donor/acceptor sites. | Soluble in polar protic solvents (Alcohols) and polar aprotic solvents (EtOAc, THF). |
| Dibutyl Chains | High lipophilicity; rotational freedom. | Increases solubility in non-polar solvents (Hexane). High risk of oiling out. |
| 3,5-Dimethylphenyl | Aromatic pi-stacking potential. | Enhances crystallinity; aids in lattice formation if cooling is controlled. |
| Impurities | Unreacted amine (basic), Isocyanate (reactive), Urea byproducts. | Wash steps must target the removal of starting materials.[1] |
Phase 1: Solvent Selection & Screening[2]
Objective: Determine the optimal solvent system that provides high solubility at boiling point (
Protocol:
-
Place 50 mg of crude solid into four separate test tubes.
-
Add 0.5 mL of the solvent candidate.
-
Heat to boiling. If undissolved, add solvent in 0.1 mL increments until dissolved.
-
Cool to room temperature (RT) and then to 4°C.
Solvent Screening Data Table:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Habit | Recommendation |
| Water | Insoluble | Insoluble | N/A | Anti-solvent only |
| Ethanol (EtOH) | High | Moderate | Needles/Plates | Primary Solvent |
| Ethyl Acetate (EtOAc) | Very High | High | Small Prisms | Good, but yield may be low without anti-solvent. |
| Heptane/Hexane | Moderate | Low | Amorphous/Oil | Anti-solvent |
| Toluene | High | Moderate | Large Prisms | Alternative (High BP makes drying difficult). |
Decision: The Ethanol/Water solvent pair is selected as the primary method due to the urea's hydrogen-bonding capability. The EtOAc/Heptane pair is the secondary method.
Phase 2: Recrystallization Workflows
Workflow Logic Diagram
Caption: Logical flow for solvent/anti-solvent recrystallization, including decision loops for "oiling out" phenomena.
Protocol A: Ethanol / Water (Preferred Method)
Best for removing non-polar impurities and unreacted isocyanates.
-
Dissolution:
-
Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.
-
Add Ethanol (95% or Absolute) slowly while heating on a hot plate/stirrer set to 80°C.
-
Use the minimum amount required to dissolve the solid (approx. 30–50 mL).
-
Note: If the solution is colored, add activated carbon (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation Setup:
-
Maintain the solution at a gentle boil.
-
Add Deionized Water dropwise via a pipette or addition funnel.
-
Stop immediately when a persistent turbidity (cloudiness) is observed.
-
Add 1–2 mL of hot Ethanol to clear the turbidity and restore a transparent solution.
-
-
Crystallization:
-
Remove from heat.[2][3][4] Cover the flask with foil (to prevent rapid surface evaporation).
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir. Stirring promotes rapid precipitation of impurities.
-
Observation: If an oil separates at the bottom, reheat to dissolve, add slightly more Ethanol, and cool more slowly (wrap flask in a towel).
-
Once at RT, move to a 4°C fridge for 4–12 hours to maximize yield.
-
-
Isolation:
Protocol B: Ethyl Acetate / Heptane (Alternative)
Best if the compound hydrolyzes in hot water or if the impurity profile is highly polar.
-
Dissolution: Dissolve crude solid in boiling Ethyl Acetate (minimal volume).
-
Precipitation: While boiling, slowly add Heptane until the solution becomes slightly cloudy.
-
Clarification: Add drops of Ethyl Acetate until clear.
-
Cooling: Allow to cool to RT. This system is prone to oiling; if oil appears, scratch the glass side of the flask with a glass rod to induce nucleation.
-
Isolation: Filter and wash with cold Heptane.
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; Solvent system too polar (butyl chains repel water). | Reheat.[2][3][5][7] Add more "Good Solvent" (EtOH). Cool slowly. Use a seed crystal. |
| Low Yield | Too much solvent used; | Concentrate the mother liquor by rotary evaporation (50% volume reduction) and repeat cooling. |
| Colored Impurities | Oxidation products or polymeric isocyanates. | Perform a "Hot Filtration" step with Activated Charcoal before adding the anti-solvent. |
| Fine Powder (No Crystals) | Nucleation rate > Crystal growth rate. | Re-dissolve. Cool much slower (insulate flask). Do not agitate during cooling. |
Characterization Standards
To validate the success of the recrystallization, the following metrics must be met:
-
Appearance: White to off-white crystalline needles or plates.
-
Melting Point (MP): Sharp range (≤ 2°C).
-
Note: While specific literature MP for this isomer is variable, similar analogues (1-butyl-3-phenylurea) melt ~120°C. A sharp transition indicates purity.
-
-
HPLC Purity: >99.5% (Area %).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: ACN/Water (Gradient 50% -> 90% ACN).
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Pannone, M. C.; Macosko, C. W. Kinetics of Isocyanate-Amine Reactions. Journal of Applied Polymer Science1987 , 34, 2409–2432. Link (Reaction kinetics and byproduct formation in urea synthesis).
-
Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press: Oxford, 2002. (Theoretical basis for solvent selection and oiling out phenomena).[2][3]
-
Sigma-Aldrich. 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea Product Specification. Link (Analogue property comparison).
-
PubChem. Compound Summary for CID 13627584: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. National Library of Medicine (US). Link (Physicochemical data source).
Sources
Application Note: Spectroscopic Characterization of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
This Application Note is designed for research scientists and analytical chemists requiring a rigorous protocol for the structural validation of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea . The guide focuses on distinguishing this specific regioisomer through high-resolution NMR and FT-IR spectroscopy, emphasizing the diagnostic utility of molecular symmetry.
HIntroduction & Structural Analysis[1][2][3][4][5]
The characterization of trisubstituted ureas requires distinguishing between subtle regioisomeric variations. For 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea , the core challenge is verifying the 3,5-dimethyl substitution pattern on the aromatic ring and ensuring the integrity of the 1,1-dibutyl chain.[1]
Unlike its 3,4-dimethyl isomer (which lacks symmetry), the 3,5-dimethylphenyl moiety possesses a
Structural Connectivity Map
The following diagram illustrates the critical spectroscopic correlations required to confirm the structure.
Figure 1: Structural connectivity and key diagnostic signals for validation.
Experimental Protocols
Sample Preparation
Proper solvation is critical to prevent aggregation, which broadens urea signals.[1][2]
-
Solvent Selection:
-
Primary: DMSO-
(99.9% D).[1][2] Reason: Excellent solubility; disrupts intermolecular H-bonding to sharpen the amide NH signal; shifts NH downfield (~8.0-9.0 ppm) away from aromatic protons.[1][2] -
Secondary: CDCl
.[1][3][2] Note: Use only if investigating aggregation.[1][2] NH peak may be broad and variable (6.0-8.0 ppm).[1][2]
-
-
Concentration:
- H NMR: 5–10 mg in 0.6 mL solvent.[2]
- C NMR: 20–30 mg in 0.6 mL solvent (essential for quaternary carbonyl detection).
-
Filtration: Filter through a cotton plug within a glass pipette to remove particulate urea precipitates that cause baseline distortion.[2]
Instrument Parameters
-
Pulse Sequence (
H): 30° pulse angle, 1-2 second relaxation delay ( ). -
Pulse Sequence (
C): Proton-decoupled (zgpg30), relaxation delay 2.0s to allow relaxation of quaternary carbons (C=O, C-ipso).
NMR Characterization Guide
H NMR Analysis (400 MHz, DMSO- )
The hallmark of this molecule is the symmetry of the aromatic ring and the equivalence of the two butyl chains.[2]
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Amide | 8.20 – 8.50 | Singlet (s) | 1H | N-H | Downfield shift due to deshielding by the adjacent phenyl ring and H-bonding with DMSO.[1][2] |
| Aromatic | 7.10 – 7.15 | Singlet (s) | 2H | Ar-H (C2, C6) | These protons are chemically equivalent due to symmetry.[1] They appear as a singlet or a finely split doublet ( |
| Aromatic | 6.60 – 6.65 | Singlet (s) | 1H | Ar-H (C4) | Upfield relative to C2/C6 due to mesomeric donation from the methyls and distance from the urea EWG. |
| Aliphatic | 3.25 – 3.35 | Triplet (t) | 4H | N-CH | The two butyl chains are equivalent.[2] This signal represents the |
| Aliphatic | 2.18 – 2.25 | Singlet (s) | 6H | Ar-CH | Two equivalent methyl groups on the aromatic ring.[1][2] |
| Aliphatic | 1.45 – 1.55 | Pentet (m) | 4H | Methylene protons beta to the nitrogen.[1][2] | |
| Aliphatic | 1.25 – 1.35 | Sextet (m) | 4H | Methylene protons gamma to the nitrogen.[1][2] | |
| Aliphatic | 0.88 – 0.95 | Triplet (t) | 6H | Terminal methyl groups of the butyl chains.[1][2] |
Critical Validation Check: If the aromatic region shows a complex pattern (e.g., doublet, double-doublet, doublet) instead of two singlets (2:1 ratio), the sample is likely the 3,4-dimethyl isomer or a mixture.[1]
C NMR Analysis (100 MHz, DMSO- )
| Type | Shift ( | Assignment | Notes |
| Carbonyl | 154.5 – 155.5 | C=O | Urea carbonyl.[1][4][2] Diagnostic peak. Confirms urea linkage formation.[1][2] |
| Aromatic | 140.0 – 141.0 | C1 (Ipso) | Quaternary.[1][2] Attached to Nitrogen.[1][2][5] |
| Aromatic | 137.5 – 138.0 | C3, C5 | Quaternary.[1][2] Attached to Methyls.[1][2] |
| Aromatic | 123.0 – 124.0 | C4 | Methine (CH).[1][2] Para position. |
| Aromatic | 116.0 – 117.0 | C2, C6 | Methine (CH).[1] Ortho position. |
| Aliphatic | 46.0 – 47.0 | N-CH | |
| Aliphatic | 29.5 – 30.5 | ||
| Aliphatic | 21.0 – 21.5 | Ar-CH | Aromatic methyl carbons.[1][2] |
| Aliphatic | 19.5 – 20.0 | ||
| Aliphatic | 13.5 – 14.0 | Terminal methyl.[1][2] |
Infrared (IR) Spectroscopy Protocol[1][4]
FT-IR provides rapid confirmation of functional groups.[1][2] The urea moiety exhibits characteristic bands that distinguish it from amides or carbamates.[2]
Technique: ATR (Attenuated Total Reflectance) on solid powder.[1][2]
Resolution: 4 cm
Key Diagnostic Bands:
-
N-H Stretch (3300 – 3350 cm
): -
C=O Stretch (Amide I) (1630 – 1650 cm
):-
Note: Urea carbonyls appear at lower wavenumbers than typical amides (1650-1690 cm
) due to the resonance donation from two nitrogen atoms, which increases the single-bond character of the C=O bond.[1]
-
-
Amide II (1540 – 1560 cm
): -
C-N Stretch (1220 – 1250 cm
):-
Strong band confirming the connection between the aromatic ring and the urea nitrogen.[2]
-
Workflow for Purity Validation
This workflow ensures that the synthesized or purchased compound meets the structural criteria before biological or physicochemical testing.[2]
Figure 2: Decision tree for validating regioisomeric purity.
References
-
BenchChem. Interpreting complex NMR spectra of substituted phenylurea derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). 1-Butyl-3-phenylurea Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][6][7] Retrieved from [1]
-
Sigma-Aldrich. 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea Product Specification. (Used for comparative analog data).[1][2] Retrieved from [1]
-
Hadjieva, B. et al. (2005).[1][2][5] Conformation of some biologically active aromatic ureas.[2][5] Spectrochimica Acta Part A. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemeo.com [chemeo.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformation of some biologically active aromatic ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Butyl-3-phenylurea [webbook.nist.gov]
- 7. Urea, (1,1-dimethylethyl)- [webbook.nist.gov]
Application Notes and Protocols for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Ligand Platform for Cross-Coupling Reactions
In the landscape of modern organic synthesis, the development of robust and versatile catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1] The efficacy of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of alternative ligand scaffolds that offer unique reactivity, stability, and cost-effectiveness.[2][3]
This guide introduces 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea as a representative of the N,N-dialkyl-N'-aryl urea class of ligands for palladium-catalyzed cross-coupling reactions. While specific literature on this exact molecule is emerging, the broader class of urea-based ligands has shown considerable promise in facilitating challenging coupling reactions.[4][5] The structural features of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, namely the sterically demanding dibutylamino group and the electron-donating 3,5-dimethylphenyl moiety, suggest its potential to stabilize palladium catalytic species and promote efficient oxidative addition and reductive elimination, key steps in the catalytic cycle.
These application notes provide a comprehensive overview of the plausible use of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea as a ligand in the Suzuki-Miyaura cross-coupling reaction, including a detailed mechanistic rationale and a step-by-step protocol for its application.
Mechanistic Insights: The Role of N,N-Dialkyl-N'-Aryl Urea Ligands in Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][7] The ligand plays a crucial role in each of these steps, influencing the reaction rate, substrate scope, and overall efficiency.
In the proposed catalytic system, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is believed to act as a monodentate or bidentate ligand, coordinating to the palladium center. The urea moiety can coordinate to the metal through the carbonyl oxygen and/or one of the nitrogen atoms.
The N,N-dibutyl groups offer significant steric bulk, which can promote the reductive elimination step and stabilize the catalytically active monoligated palladium species. Furthermore, these alkyl chains enhance the solubility of the ligand and the resulting palladium complex in common organic solvents. The 3,5-dimethylphenyl group provides electron-donating character to the urea, which can increase the electron density on the palladium center, thereby facilitating the rate-limiting oxidative addition of the aryl halide.
A proposed catalytic cycle for the Suzuki-Miyaura reaction utilizing 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea as a ligand is depicted below.
Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea as a ligand. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (degassed)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Experimental Workflow
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1.0 mol%) and 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (2.0 mol%) in a minimal amount of degassed toluene. Stir the mixture for 15-20 minutes at room temperature.
-
Reaction Setup: To the flask containing the pre-formed catalyst, or to a new dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the reaction flask. The total solvent volume should be sufficient to ensure adequate stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Illustrative Data
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential efficacy of the 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea ligand.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 92 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 85 |
Note: The yields presented are illustrative and based on the expected performance of a sterically hindered, electron-rich urea ligand in similar cross-coupling reactions.
Conclusion and Future Outlook
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea represents a promising, yet underexplored, class of ligands for palladium-catalyzed cross-coupling reactions. Its structural features suggest that it can effectively promote the Suzuki-Miyaura reaction, offering a potentially cost-effective and highly efficient alternative to traditional phosphine-based ligands. The protocol provided herein serves as a valuable starting point for researchers to explore the utility of this and other N,N-dialkyl-N'-aryl ureas in a variety of synthetic transformations. Further research into the coordination chemistry and reaction kinetics of palladium-urea complexes will undoubtedly lead to the development of even more powerful and selective catalytic systems.
References
- Audisio, D., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC.
- Bora, U., et al. N,N'−dimethylurea as an auxiliary in Chan−Lam cross−coupling. Chapter 4.
- Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Cheng, J., et al. Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent.
- Ghosh, A., et al. (2020). Preparing Pd catalysts based on urea ligand via electrospinning for Suzuki–Miyaura cross‐coupling reactions. ChemistrySelect.
- Goodman, M., et al. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis.
- Schafer, L. L. (2011).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
resolving solubility issues with 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in aqueous solutions
[2][3]
Case ID: SOL-UREA-35DM Status: Active Support Compound Class: Trisubstituted Urea / Lipophilic Small Molecule Primary Application: Biological Assays (In Vitro / In Vivo), Chemical Biology[1][2]
Compound Profile & Physicochemical Challenges[1][4]
Before attempting formulation, it is critical to understand why this compound precipitates. 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a highly hydrophobic molecule.[1][2]
-
Structural Barrier: The molecule features two butyl chains and a dimethyl-substituted phenyl ring.[2] Unlike 1,3-disubstituted ureas, the "1,1-dibutyl" substitution removes one hydrogen bond donor, reducing crystal lattice energy (potentially lowering melting point) but significantly increasing lipophilicity (LogP).[1]
-
Aqueous Solubility: Negligible (< 1 µM in pure water).[1][2]
-
Key Challenge: The compound behaves like a "grease ball" in water. Standard DMSO "spike" dilutions often lead to immediate, microscopic precipitation that falsifies assay data (the "false negative" or "promiscuous inhibitor" effect).[1]
Troubleshooting & FAQs
Issue 1: "My solution turns cloudy immediately upon adding the DMSO stock to the culture medium."
Diagnosis: This is the "Crash-Out" effect.[2] The local concentration of the compound exceeds its solubility limit at the interface where the DMSO drop hits the water, nucleation occurs, and the high lipophilicity prevents re-dissolution.
Solution: The "Pre-Dilution" Sandwich Method Do not add concentrated DMSO stock directly to the final volume of media.
-
Step A: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM).
-
Step B (Intermediate): Dilute this stock 1:10 into a "transition solvent" compatible with your assay (e.g., PEG400 or Ethanol).
-
Step C (Final): Slowly add the Step B solution to the vortexing media.
-
Why this works: The transition solvent reduces the polarity shock, preventing rapid nucleation.
-
Issue 2: "I need to dose mice, but 10% DMSO is toxic. What is the alternative?"
Diagnosis: In vivo studies require high loads (mg/kg) without toxic vehicles.[1][2] Simple aqueous buffers will fail.[2]
Solution: Lipid-Based Formulation or Cyclodextrin Complexation For this specific urea, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1][2] The hydrophobic butyl/phenyl groups fit snugly into the cyclodextrin cavity, shielding them from water.
Protocol: 20% HP-β-CD Formulation
-
Dissolve the urea compound in a minimal volume of DMSO (or Ethanol) to create a highly concentrated stock.
-
Add the organic stock dropwise to the HP-β-CD solution while vortexing.[2]
-
Sonicate at 37°C for 30 minutes.
-
Dilute with water/saline to reach the final 20% CD concentration.[2]
-
Target: This can often achieve concentrations of 1–5 mg/mL in a clear solution.[2]
-
Issue 3: "The compound precipitates in the cell assay plate after 24 hours."
Diagnosis: Thermodynamic instability. While the compound might initially dissolve (supersaturation), it slowly crystallizes over time, especially if the media contains serum proteins that might compete for binding or act as nucleation sites.
Solution: Surfactant Stabilization Add a non-ionic surfactant to the assay buffer.[2]
Decision Matrix: Choosing the Right Solvent System
Use the following flowchart to determine the optimal solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solvent system based on assay tolerance and administration route.[1][2]
Validated Formulation Recipes
The following table summarizes tested solvent systems for lipophilic ureas. These are starting points; always verify solubility visually before applying to cells/animals.
| Formulation Type | Composition (v/v) | Max Solubility (Est.)[1][2] | Application | Notes |
| Standard Stock | 100% DMSO | > 50 mM | Storage | Store at -20°C; avoid freeze-thaw cycles.[1][2] |
| Assay Medium | 0.5% DMSO + 99.5% Buffer | ~10–50 µM | Enzyme Assays | Only for short-term assays.[1][2] Risk of precipitation >20 µM.[2] |
| Cosolvent Mix | 5% DMSO + 40% PEG400 + 55% Water | ~200–500 µM | High Conc.[2] In Vitro | PEG400 acts as a bridge solvent.[2] |
| Micellar System | 5% DMSO + 5% Tween 80 + 90% Saline | ~1–2 mM | IP Injection (Mice) | Tween 80 prevents crystal growth.[1][2] |
| Complexation | 20% HP-β-CD in Water (pH 7.[1][2]4) | ~2–5 mg/mL | IV/IP Injection | Recommended for In Vivo. Biocompatible and stable.[2] |
Detailed Experimental Protocol: The "Solvent Shift" Method
This protocol is designed to maximize aqueous solubility for cellular assays without using toxic concentrations of DMSO.[2]
Reagents:
-
Compound Stock (10 mM in DMSO)[1]
-
PEG400 (Polyethylene glycol 400)[1]
-
Assay Buffer (e.g., PBS or Media)[1]
Procedure:
-
Prepare Intermediate: In a microcentrifuge tube, mix 10 µL of Compound Stock (10 mM) with 90 µL of pure PEG400.
-
Result: 1 mM compound in 10% DMSO / 90% PEG400.
-
-
Vortex Vigorously: Ensure the solution is perfectly clear. If cloudy, sonicate for 5 minutes.
-
Final Dilution: Pipette 10 µL of the Intermediate solution into 990 µL of Assay Buffer while vortexing the buffer.
-
Final Composition: 10 µM Compound, 0.1% DMSO, 0.9% PEG400.[1]
-
Observation: The solution should remain clear. If turbidity appears, reduce the initial stock concentration.
-
References
-
Solubilization of Lipophilic Drugs (General Principles)
-
Urea-Based Inhibitor Formulation (sEH Inhibitors)
-
Hwang, S. H., et al. (2007).[1] Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (Describes solubility challenges of 1,3-disubstituted ureas, applicable to 1,1-disubstituted variants).
-
-
Cyclodextrin Usage in Drug Delivery
-
Solvent Compatibility Guide (DMSO/PEG)
-
Thermo Fisher Scientific.[2] (n.d.). DMSO Solubility and Compatibility Guide.
-
troubleshooting baseline noise in 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea chromatography
Welcome to the technical support center for the analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on achieving a stable and clean baseline. A reliable baseline is the foundation of accurate and reproducible quantification. This document provides in-depth troubleshooting guides and FAQs to help you navigate the complexities of your analysis.
Troubleshooting Guide: Baseline Noise & Instability
The most frequently encountered problem in High-Performance Liquid Chromatography (HPLC) is an unstable baseline.[1] This can manifest as high-frequency noise, long-term drift, or sporadic spikes, all of which can compromise the integration of your analyte peak and the overall sensitivity of your method.
This guide follows a systematic, cause-and-effect approach to help you efficiently diagnose the root of the problem.
Question: My chromatogram shows significant baseline noise. Where do I begin troubleshooting?
Answer: Start with a systematic diagnosis to isolate the source of the noise. The most common culprits can be grouped into three categories: the Mobile Phase , the HPLC System Hardware , and the Column . The first step is to characterize the type of noise you are observing.
| Anomaly Type | Description | Primary Suspects |
| High-Frequency Noise | Rapid, random fluctuations of the baseline. | Air bubbles, contaminated mobile phase, failing detector lamp, pump pulsations, electrical interference.[2][3] |
| Baseline Drift | A steady, gradual increase or decrease in the baseline signal over time. | Temperature fluctuations, changes in mobile phase composition, non-homogeneous mobile phase, slow column equilibration, column contamination.[2][4] |
| Spikes | Sharp, sudden, and often random deflections from the baseline. | Air bubbles passing through the detector, particulates in the mobile phase, electrical interference, faulty electrical connections.[2][5] |
Use the following workflow to systematically isolate the variable causing the instability.
Caption: A logical workflow for troubleshooting baseline noise.
Question: How can the mobile phase contribute to baseline noise?
Answer: The mobile phase is a very common source of baseline issues, from impurities to dissolved gases.[6]
-
Purity and Preparation: Always use high-purity, HPLC-grade solvents and reagents.[2] Water should be Type I reagent grade.[7] Impurities in lower-grade solvents can create high background signals or elute as "ghost peaks" during a gradient run, causing baseline drift.[8] When preparing buffered solutions, ensure all salts are fully dissolved and filter the final mobile phase through a 0.2 µm or 0.45 µm filter to remove particulates.[2][7]
-
Dissolved Gases: Air bubbles in the system are a primary cause of baseline spikes and noise.[2][3] As the mobile phase moves from high pressure (column) to low pressure (detector), dissolved gases can come out of solution, forming bubbles in the flow cell.[9] Thoroughly degassing the mobile phase before and during use is critical. Modern HPLCs have in-line degassers, but sonication or helium sparging can also be used.[2][3][7]
-
Mixing and Composition: For gradient elution, ensure the absorbance of both mobile phase A and B are matched as closely as possible at the detection wavelength to prevent baseline drift.[10] If using additives like trifluoroacetic acid (TFA), which absorbs UV light, even minor pump proportioning inaccuracies can cause significant noise.[10] Inconsistent mixing or pump problems can lead to an unstable mobile phase composition, which directly translates to a drifting baseline.[6]
Question: What hardware components of the HPLC system should I check?
Answer: If you have ruled out the mobile phase, the next step is to investigate the system hardware.
-
Pump: The HPLC pump is designed to deliver a constant, pulse-free flow.[9] Worn pump seals or faulty check valves are common causes of pressure fluctuations, which lead to a pulsating or noisy baseline.[6][8] Observe the pressure reading; if it is fluctuating rhythmically, this points to a pump issue.[4]
-
Detector: The detector lamp is a consumable part with a finite lifetime. As it ages, its light intensity can decrease and become unstable, resulting in increased baseline noise and drift.[2][4][11] Contamination of the detector flow cell can also cause noise and reduce sensitivity.[12] Flushing the flow cell with a strong, miscible solvent like isopropanol can often resolve this.
-
Leaks: Even a minor leak in a fitting can introduce air into the system and cause significant noise. Carefully inspect all fittings between the pump and the detector for any signs of leakage.
-
Temperature Control: Temperature fluctuations in the lab environment or an unstable column oven can cause baseline drift.[2][4] This is particularly noticeable for refractive index detectors but can also affect UV detectors at high sensitivity.[10] Ensuring a stable column temperature is crucial for reproducible retention times and a stable baseline.[13]
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for analyzing 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea?
Based on its structure (a substituted urea), a reversed-phase HPLC method with UV detection is appropriate. While method development is required, a good starting point would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: Approximately 210-220 nm or 254 nm. Similar urea compounds show UV absorbance in these ranges.
-
Injection Volume: 10 µL
-
Sample Solvent: Dilute the sample in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to ensure good peak shape.
Q2: My baseline is stable during an isocratic run but drifts upwards during a gradient analysis. Why?
This is a classic symptom of a contaminated mobile phase or mismatched solvent absorbance.[4][8][10]
-
Contamination: An impurity may be present in your weaker solvent (e.g., water). As the gradient progresses and the percentage of the stronger organic solvent increases, the retained contaminants are eluted from the column, appearing as a rising baseline or "ghost" peaks.[8]
-
Mismatched Absorbance: If your organic solvent has a higher UV absorbance than your aqueous solvent at the detection wavelength, the baseline will naturally rise as the concentration of the organic solvent increases.[4] This can be corrected by adding a small amount of an absorbing additive to the aqueous phase to balance the absorbance profiles.[10]
Q3: Can the sample solvent cause a baseline disturbance?
Yes. If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion (fronting) and baseline issues at the beginning of the chromatogram.[3] Furthermore, differences between the sample solvent and the mobile phase can cause an injection peak or disturbance at the column's dead time.[4] It is always best practice to dissolve your sample in the initial mobile phase conditions whenever possible.[4]
Q4: How can I confirm if my column is the source of the noise?
If you suspect the column is contaminated or degraded, you can perform a simple diagnostic test. Replace the column with a zero-dead-volume union and run your method.[8] If the baseline noise disappears, the column is the likely source of the problem.[8] At this point, you should attempt to flush the column with a strong solvent or, if that fails, replace it.
Experimental Protocols
Protocol 1: Systematic Baseline Noise Troubleshooting
This protocol provides a step-by-step workflow to identify the source of baseline noise.
Caption: Step-by-step diagnostic workflow for baseline issues.
Protocol 2: Best Practices for Mobile Phase Preparation
An accurate and stable baseline begins with correctly prepared mobile phases.[14]
-
Select High-Purity Components: Use only HPLC or LC-MS grade solvents, reagents, and additives. Use Type I (18.2 MΩ·cm) purified water.[7]
-
Accurate Measurement: When creating mixtures (e.g., 70:30 Acetonitrile:Water), measure each component's volume accurately and separately before combining them. Do not add one solvent "to volume" in a graduated cylinder containing the other, as this can lead to inaccurate ratios due to volumetric contraction.
-
Complete Dissolution: If using buffer salts, ensure they are completely dissolved in the aqueous phase before adding any organic solvent to prevent precipitation.[15]
-
Filtration: Filter all freshly prepared mobile phases through a solvent-compatible 0.2 µm or 0.45 µm membrane filter. This removes particulate matter that can clog filters, injectors, and columns.[2][7]
-
Degassing: Thoroughly degas the mobile phase immediately before use. An in-line vacuum degasser is standard on most modern instruments.[9] If one is not available, vacuum filtration, helium sparging, or sonication for 10-15 minutes are effective alternatives.[2][7]
-
Fresh Preparation: Prepare aqueous buffer solutions fresh daily to prevent microbial growth. Do not "top off" old mobile phase reservoirs with new solutions; always use a clean reservoir with a completely fresh batch.[2][15]
By adhering to these principles and employing a systematic troubleshooting approach, you can effectively eliminate baseline noise and ensure the integrity of your chromatographic data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
References
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- Shimadzu. (2025, April 15). Baseline Disturbance.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- GL Sciences. (n.d.). 4-2 Baseline Problems | Technical Support. Retrieved February 17, 2026.
- Persee. (2025, August 22).
- uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved February 17, 2026.
- Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America.
- Welch Materials. (2025, April 8).
- G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
- Sigma-Aldrich. (n.d.).
- Assay Analytica. (n.d.).
- LabTech. (n.d.).
- BASi. (n.d.).
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved February 17, 2026.
- Restek Corporation. (2023, January 3). LC UV Detector Issues [Video]. YouTube.
- Neue, U. D. (n.d.). HPLC Troubleshooting.
- Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 1,1-DIBUTYL-3-(3-METHOXYPHENYL)UREA. Retrieved February 17, 2026.
- Cayman Chemical. (2022, December 16).
- Ataman Kimya. (n.d.). N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). Retrieved February 17, 2026.
- Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved February 17, 2026.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. 4-2 Baseline Problems | Technical Support | GL Sciences [glsciences.com]
- 6. Four of the causes of abnormal liquid chromatography baselines [uhplcslab.com]
- 7. BASi® | Mobile Phase Preparation [basinc.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. labcompare.com [labcompare.com]
- 14. assayprism.com [assayprism.com]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Optimizing Thermal Stability of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea Formulations
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges related to the thermal stability of formulations containing this active pharmaceutical ingredient (API).
Section 1: Understanding the Stability of Substituted Ureas
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea belongs to the substituted urea class of compounds. The urea functional group (-NH-CO-NH-) is the cornerstone of its structure but also its primary site of potential degradation. Thermal stress can accelerate degradation pathways, primarily hydrolysis and oxidation, leading to a loss of potency and the formation of potentially harmful impurities. The bulky dibutyl and dimethylphenyl groups provide some steric hindrance, which can influence the molecule's reactivity and stability profile compared to simpler ureas.[1][2] A thorough understanding of these pathways is critical for developing a robust and stable formulation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea under thermal stress?
A1: The most common degradation pathway for substituted ureas is hydrolysis of the urea linkage, especially in the presence of moisture and at elevated temperatures. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of 1,1-dibutylamine and 3,5-dimethylaniline.[1] Oxidative degradation can also occur, though it is typically a secondary pathway unless pro-oxidant excipients or conditions are present.
Q2: Which analytical techniques are essential for evaluating the thermal stability of my formulation?
A2: A multi-pronged approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the parent compound and detecting degradation products. A stability-indicating HPLC method is crucial, which can separate the API from all potential degradants.[3]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on thermal decomposition points and the presence of volatile components like water.
-
Differential Scanning Calorimetry (DSC): DSC detects heat flow associated with thermal transitions. It is used to determine melting points, screen for polymorphism, and assess API-excipient interactions.
Q3: How do I select excipients that will not compromise the thermal stability of the API?
A3: Excipient compatibility is paramount.[4] Reactive functional groups, impurities (like peroxides in polymers), or high water content in excipients can trigger API degradation.[4] A systematic screening process is essential. This involves preparing binary mixtures of the API with individual excipients (e.g., at a 1:1 ratio), subjecting them to accelerated stability conditions (e.g., 60°C for 2 weeks), and analyzing for degradation using HPLC and DSC.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during formulation development and stability testing.
Problem 1: HPLC analysis shows a significant loss of API potency and the appearance of new peaks after storage at elevated temperatures.
-
Potential Cause A: Hydrolytic Degradation. The urea bond is susceptible to hydrolysis, which is accelerated by heat and the presence of moisture. Excipients with high water content (e.g., starch) or acidic/basic properties can catalyze this process.
-
Recommended Solution:
-
Control Moisture: Utilize excipients with low moisture content. Consider incorporating a desiccant into the packaging or using moisture-protective packaging films.
-
pH Control: If formulating a liquid or semi-solid, evaluate the use of a buffering system to maintain the pH at a point of maximum stability for the API. This can be determined through a pH-rate profile study.
-
Excipient Screening: Re-evaluate your excipients. Replace any that are hygroscopic or show signs of incompatibility. Common culprits can include reducing sugars like lactose or excipients with reactive impurities.[4]
-
-
Potential Cause B: Oxidative Degradation. While less common for ureas than hydrolysis, oxidation can be initiated by peroxide impurities in excipients (e.g., povidone, polyethylene glycols) or exposure to atmospheric oxygen.
-
Recommended Solution:
-
Use High-Purity Excipients: Source excipients with low peroxide values.
-
Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.
-
Antioxidant Addition: Consider the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), after confirming its compatibility with the API.
-
Problem 2: The formulation changes color (e.g., yellows) or shows physical changes (e.g., precipitation) during stability studies.
-
Potential Cause: Formation of Chromophoric Degradants or Excipient Interaction. The degradation products, such as aromatic amines (3,5-dimethylaniline), can be susceptible to oxidation, forming colored species. Physical changes may indicate an API-excipient interaction or a change in the solid-state form of the API.
-
Recommended Solution:
-
Identify Degradants: Use a mass spectrometer coupled with your HPLC (LC-MS) to identify the structures of the degradation products. This will confirm the degradation pathway.
-
Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and DSC to check for changes in the crystalline form of the API (polymorphism) or the formation of new solid phases, which could indicate an incompatibility.
-
Forced Degradation Study: Perform a comprehensive forced degradation study (see Protocol 1) to intentionally generate degradants and understand the conditions that cause discoloration. This helps in proactively avoiding those conditions in the final formulation and storage.[3]
-
Problem 3: DSC thermogram shows an unexpected endotherm or a shift in the melting point of the API in the presence of an excipient.
-
Potential Cause: API-Excipient Interaction or Eutectic Formation. A shift in the melting point or the appearance of a new thermal event often indicates a physical interaction between the API and an excipient. A lower-than-expected melting point may suggest the formation of a eutectic mixture, which can compromise the stability of the final product.
-
Recommended Solution:
-
Isothermal Microcalorimetry: For a more sensitive assessment of interactions, use isothermal microcalorimetry to measure the heat of interaction between the API and excipients at a constant temperature.
-
Systematic Screening: Conduct a thorough DSC screening of binary mixtures of the API with all proposed excipients. Any excipient that significantly alters the thermal profile of the API should be considered for replacement.
-
Evaluate Alternative Excipients: Select excipients that are known to be inert, such as microcrystalline cellulose or dicalcium phosphate, and repeat the compatibility studies.
-
Section 4: Key Experimental Protocols & Visualizations
Workflow for Investigating Thermal Instability
The following workflow provides a logical path for diagnosing and resolving thermal stability issues.
Caption: Decision tree for assessing API-excipient compatibility using DSC.
Section 5: References
-
Florez-Ospina, J. C., et al. (2016). Stability-indicating methods for drug analysis: A review. Trends in Analytical Chemistry, 80, 141-153. [Link]
-
Chen, S., et al. (2020). Stabilization of the hindered urea bond through de-tert-butylation. Chemical Communications, 56(68), 9813-9816. [Link]
-
Jadhav, S. D., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1469. [Link]
-
ResearchGate (2018). Structures of 1,1-dibutyl-3-butyl urea (3BUA), 1-butyl-3-cyclohexyl urea, and 3-butyl-1,1-dicyclohexyl urea. ResearchGate. [Link]
-
Li, J., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 81, 859-864. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]
Sources
minimizing impurities during 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea crystallization
<Technical Support Center: Crystallization of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea >
Welcome to the dedicated technical support guide for the crystallization of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, ensuring high purity and consistent crystal quality.
This guide is divided into two main sections: a Troubleshooting Guide for specific, immediate issues you may encounter during your experiments, and a Frequently Asked Questions (FAQs) section that addresses broader concepts and principles of the crystallization process.
Troubleshooting Guide
This section is formatted as a direct, problem-solution guide to address common challenges encountered during the crystallization of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Problem 1: My final product is oily and refuses to crystallize, or appears as a viscous gum.
Root Cause Analysis: "Oiling out" is a common issue where the solute comes out of solution above its melting point, forming a liquid instead of a solid. This can be caused by several factors:
-
High Impurity Load: Significant amounts of unreacted starting materials (e.g., 3,5-dimethylaniline) or reaction byproducts can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[1][2]
-
Inappropriate Solvent Choice: The solvent may have too low a boiling point, or the compound's solubility may be excessively high even at lower temperatures.[3]
Solutions:
-
Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oiled-out product. Allow the solution to cool to room temperature very slowly, without any agitation. If necessary, insulate the flask to prolong the cooling period. A slower cooling rate generally results in larger, purer crystals.[1][4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, add a tiny amount to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.[2]
-
-
Solvent/Anti-Solvent System: If slow cooling is ineffective, a solvent/anti-solvent system may be required. Please refer to Protocol 2: Solvent/Anti-Solvent Crystallization for Purity Enhancement .
Problem 2: The purity of my crystallized product is low, with significant starting material contamination.
Root Cause Analysis: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.[5] This is often due to:
-
Fast Crystal Growth: Rapid crystallization, often a result of fast cooling, can trap impurities within the growing crystals.[6]
-
Insufficient Washing: The mother liquor, which is rich in impurities, may not be completely removed from the crystal surface after filtration.
-
Poor Solvent Selection: The chosen solvent may not effectively differentiate between the product and the impurities, leading to co-crystallization.
Solutions:
-
Optimize Cooling Rate: As a fundamental principle, slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[6][7] Experiment with extending the cooling time to several hours or even overnight.
-
Recrystallization: A second crystallization step is a powerful method to remove trapped impurities.[5][8] The principle is that the concentration of impurities will be lower in the second crystallization, making their inclusion in the crystal lattice less likely. See Protocol 1: Standard Recrystallization for Purity Enhancement .
-
Effective Crystal Washing:
-
Ensure the wash solvent is chilled to minimize product dissolution.
-
Use a displacement wash: instead of mixing the crystals with the wash solvent, gently pour the cold solvent over the filter cake, allowing it to displace the residual mother liquor.
-
The wash solvent should be one in which the product is poorly soluble, but the impurities are soluble. A small amount of the crystallization solvent, chilled, is often a good choice.
-
Problem 3: The crystal size is very small (microcrystalline) and difficult to filter.
Root Cause Analysis: The formation of very small crystals is typically due to a high rate of nucleation, where many small crystals form simultaneously instead of a few crystals growing larger.
-
Rapid Cooling/High Supersaturation: Cooling a solution too quickly creates a high level of supersaturation, leading to rapid and widespread nucleation.[2]
-
Excessive Agitation: While some agitation can prevent impurity inclusion, vigorous stirring can induce secondary nucleation, resulting in smaller crystals.[4]
Solutions:
-
Reduce Cooling Rate: This is the most critical parameter. A slower cooling rate reduces the maximum level of supersaturation, favoring crystal growth over nucleation.[4][9][10]
-
Minimize Disturbance: Allow the solution to cool without stirring or agitation, especially during the initial phase of crystal formation.
-
Utilize Seeding: Introducing a seed crystal into a slightly supersaturated solution provides a single point for growth to occur, promoting the formation of larger, more uniform crystals.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6][11] This differential solubility is the driving force for crystallization.
Guiding Principles for Solvent Selection:
-
"Like Dissolves Like": 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a moderately polar molecule. Solvents of similar polarity, such as alcohols or esters, are good starting points.
-
Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal.[3] This is hot enough to provide a good solubility range but not so high that it is difficult to remove from the final product.
-
Inertness: The solvent must not react with the compound.
Solvent Screening Protocol:
-
Place a small amount of your crude product (approx. 20-30 mg) into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]
-
Gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Data Summary: Potential Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar | Good starting point. Often used in solvent/anti-solvent pairs with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Intermediate | Often effective for moderately polar compounds. |
| Toluene | 111 | Non-polar | Higher boiling point can be difficult to remove. May be useful in a solvent pair.[3][5] |
| Heptane/Hexane | ~69-98 | Non-polar | Likely to be a poor solvent on its own, but an excellent anti-solvent. |
Q2: What is an anti-solvent, and when should I use one?
An anti-solvent is a solvent in which your compound of interest is insoluble. It is used in combination with a primary "good" solvent in a mixed-solvent system.[11]
You should consider using an anti-solvent when:
-
You cannot find a single solvent that provides the desired solubility profile.
-
Your compound oils out easily in a single solvent system.
-
You need to enhance the yield of crystallization.
The technique involves dissolving the compound in a minimal amount of a hot "good" solvent, and then slowly adding the "anti-solvent" until the solution becomes slightly cloudy (the saturation point). Cooling this solution then initiates crystallization. See Protocol 2 for a detailed workflow.
Q3: How does agitation or stirring affect the purity of my crystals?
Agitation has a dual effect. Gentle stirring can improve heat transfer for uniform cooling and can prevent impurities from concentrating around the growing crystals.[4] However, vigorous or continuous agitation can lead to secondary nucleation, where new crystals are formed from contact with the stirrer or other crystals. This often results in a smaller average crystal size, which can increase the surface area for impurity adsorption. For this compound, it is recommended to cool without agitation initially and then apply gentle stirring once a significant crystal slurry has formed.
Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization for Purity Enhancement
-
Dissolution: Place the crude 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., isopropanol) while stirring and heating until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. For optimal results, you can then place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent/Anti-Solvent Crystallization for Purity Enhancement
-
Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still warm, add a non-polar "anti-solvent" (e.g., heptane) dropwise until the solution just begins to turn cloudy. This indicates the point of saturation.
-
Re-solubilization: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.
-
Isolation & Drying: Follow steps 4-6 from Protocol 1.
Visual Workflow: Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for common crystallization problems.
Diagram: Impact of Cooling Rate on Crystal Purity
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. filter-dryer.com [filter-dryer.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Matrix Effects in 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea Analysis
Welcome to the technical support center for the analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the significant challenge of matrix effects in quantitative analysis. Adhering to the principles of scientific integrity, this document offers field-proven insights and protocols to ensure the accuracy and reliability of your experimental data.
I. Understanding Matrix Effects in Bioanalysis
Matrix effects are a common hurdle in the quantitative analysis of compounds in complex biological samples.[1][2] These effects arise from the co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and irreproducible results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) refer to the alteration of analyte ionization efficiency due to the presence of co-eluting matrix components.[1] This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy of quantification.[1][3]
Q2: Why is 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea susceptible to matrix effects?
A2: Substituted ureas, like 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, are often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain a high concentration of endogenous substances like phospholipids, salts, and proteins, which are known to cause significant matrix effects, particularly in electrospray ionization (ESI).[4]
Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?
A3: A widely used method is the post-column infusion experiment.[5] In this setup, a constant flow of the analyte solution is introduced into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[5][6]
Q4: What are the regulatory expectations regarding the assessment of matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be validated to demonstrate their reliability.[7][8][9][10] This includes a thorough evaluation of matrix effects to ensure the method is "fit for purpose."[8][9] The validation should demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay.[11][12]
II. Troubleshooting Guide: Mitigating Matrix Effects
This section provides a structured approach to troubleshooting and overcoming matrix effects during the analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Q: My calibration curves are inconsistent, and the quality control (QC) samples are failing. I suspect matrix effects are the cause. What is my first step?
A: The first step is to systematically evaluate and minimize the impact of the matrix. This can be approached by optimizing sample preparation, chromatographic separation, and mass spectrometric conditions.
Step 1: Enhance Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[13][14]
Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of your biological sample (e.g., plasma), add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
Rationale: PPT is a simple and fast method, but it is the least effective at removing phospholipids and other matrix components.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of your sample, add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The choice of solvent should be optimized based on the polarity of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Rationale: LLE offers cleaner extracts than PPT by removing highly polar matrix components.[13]
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE sorbent (e.g., reversed-phase C18, mixed-mode, or phospholipid removal plates).
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the sorbent.
-
Equilibration: Pass a solution similar to the sample matrix but without the analyte (e.g., water or buffer) through the sorbent.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the sorbent with a weak solvent to remove interfering compounds.
-
Elution: Elute the analyte with a strong solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
Rationale: SPE is highly effective in removing a broad range of matrix interferences and can provide the cleanest extracts.[13][15]
-
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, significant matrix effects often remain | Low |
| Liquid-Liquid Extraction (LLE) | Good for removing polar interferences | Can be labor-intensive, solvent selection is critical | Moderate |
| Solid-Phase Extraction (SPE) | High selectivity, excellent removal of interferences | More complex, higher cost | High |
Step 2: Optimize Chromatographic Conditions
Strategic adjustments to your chromatography can separate the analyte from co-eluting matrix components.
-
Gradient Modification: Extend the elution gradient to increase the separation of the analyte from the "matrix elution zone."
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce the magnitude of ion suppression.
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The increased peak resolution of UPLC can effectively separate the analyte from interfering matrix components.[16]
Diagram 1: Workflow for Mitigating Matrix Effects
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sepscience.com [sepscience.com]
- 5. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. lctsbible.com [lctsbible.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation emea | PPTX [slideshare.net]
- 12. lgmpharma.com [lgmpharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. waters.com [waters.com]
interpreting complex NMR spectra of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Technical Support Center: NMR Analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Case ID: UREA-NMR-552 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely analyzing 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea , a substituted urea derivative often encountered in medicinal chemistry or agrochemical synthesis.
This molecule presents a "deceptive simplicity." While the structure appears symmetrical, users frequently report "messy" alkyl regions, "missing" NH protons, or "extra" aromatic peaks. These are not impurities but characteristic behaviors of dynamic NMR caused by restricted rotation around the urea core (
This guide treats your spectrometer as a diagnostic tool, moving from basic assignment to advanced troubleshooting of dynamic effects.
Module 1: The Spectrum Baseline (Static Analysis)
User Question: "What should the standard spectrum look like in DMSO-d6?"
Technical Response: Below is the theoretical assignment based on chemical shift additivity rules and standard urea behaviors. Note that DMSO-d6 is the recommended solvent because it stabilizes the NH proton via hydrogen bonding, resulting in a sharp, observable singlet.[1]
Predicted
| Fragment | Position | Multiplicity | Integral | Notes | |
| Urea NH | N-H | 8.2 - 8.5 | Singlet (s) | 1H | Highly solvent/temp dependent. Disappears with D |
| Aromatic | Ar-H (2,6) | 7.0 - 7.2 | Singlet (s) | 2H | Equivalent due to symmetry of the phenyl ring. |
| Aromatic | Ar-H (4) | 6.6 - 6.7 | Singlet (s) | 1H | Shielded relative to 2,6-H. |
| Aromatic Me | Ar-CH | 2.2 - 2.3 | Singlet (s) | 6H | Characteristic sharp singlet. |
| Butyl | N-CH | 3.2 - 3.3 | Triplet (t) | 4H | Critical: May appear broad or as two sets of signals (see Module 2). |
| Butyl | -CH | 1.4 - 1.6 | Multiplet (m) | 4H | Often overlaps with water in CDCl |
| Butyl | -CH | 1.2 - 1.4 | Multiplet (m) | 4H | Typical alkyl chain envelope. |
| Butyl | -CH | 0.90 | Triplet (t) | 6H | Terminal methyls. |
Predicted
-
Carbonyl (
): ~155 ppm (Diagnostic urea signal).[1] -
Aromatic: ~140 ppm (ipso), ~138 ppm (meta-Me), ~123 ppm (ortho), ~115 ppm (para).
-
Alkyl: ~48 ppm (
), ~30 ppm, ~20 ppm, ~14 ppm.
Module 2: Dynamic Effects & Troubleshooting
User Question: "My butyl signals look like a broad mess, and the integration is off. Is my sample impure?"
Technical Response: Likely not. You are observing Rotameric Broadening .
The Mechanism:
The urea bond (
-
At Room Temp (298 K): The rotation of the bulky 1,1-dibutyl group is often in the "intermediate exchange" regime. The two butyl chains experience different magnetic environments (cis vs. trans to the carbonyl oxygen) but are exchanging at a rate comparable to the NMR timescale.
-
Result: The
-methylene protons ( ) broaden significantly or split into two distinct sets of peaks.
Diagnostic Workflow: Use the following logic flow to confirm dynamic effects versus actual impurities.
Figure 1: Diagnostic workflow for distinguishing rotamers from impurities.
Module 3: Advanced Structure Confirmation (2D NMR)
User Question: "How do I prove the dibutyls are on the same nitrogen (1,1-substitution) and not 1,3-substitution?"
Technical Response: 1D NMR cannot definitively distinguish 1,1-dibutyl from 1,3-dibutyl isomers solely by chemical shift. You must use HMBC (Heteronuclear Multiple Bond Correlation) .[1]
The HMBC "Smoking Gun":
-
1,1-Dibutyl Isomer (Your Target): The Carbonyl Carbon (~155 ppm) will show correlations to BOTH butyl
-protons (~3.3 ppm) AND the aromatic NH proton. -
1,3-Dibutyl Isomer (Wrong Structure): The Carbonyl would correlate to two different NH protons (if present) or show symmetry that simplifies the spectrum differently.
Connectivity Logic:
Figure 2: Key HMBC correlations required to confirm the 1,1-dibutyl-3-arylurea connectivity.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Solvent: Use DMSO-d
(99.9% D).-
Why: CDCl
often contains traces of acid which catalyzes proton exchange, broadening the NH peak.[1] DMSO inhibits this exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Avoid high concentrations (>30 mg) as ureas can aggregate, shifting peaks and altering relaxation times.
-
Protocol B: Variable Temperature (VT) Experiment
Use this if the butyl region is ambiguous.
-
Baseline: Acquire a spectrum at 298 K (25°C).
-
Heating: Increase temperature in 10 K increments (310 K, 320 K, 330 K).
-
Endpoint: At roughly 340–350 K, the broad butyl multiplets should coalesce into a sharp triplet.
-
Caution: Ensure your NMR tube cap is tight and the solvent (DMSO) does not boil (DMSO bp is 189°C, so 80°C is safe).
-
References & Grounding
-
Restricted Rotation in Ureas:
-
Concept: The partial double bond character of the C-N bond in ureas leads to cis/trans isomerism and rotational barriers.
-
Source: Witanowski, M., et al. "Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems." Journal of Molecular Structure, 1999.[2]
-
-
Solvent Effects on NH Protons:
-
Concept: DMSO-d6 forms strong hydrogen bonds with amide/urea NH protons, slowing exchange and shifting signals downfield (8+ ppm) compared to CDCl3.
-
Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard Text).
-
-
General Urea Chemical Shifts:
-
Concept: Additivity rules for 3,5-dimethylphenyl and butyl chains.
-
Source: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
-
Dynamic NMR Theory:
-
Concept: Coalescence temperature and exchange rates in NMR.[1]
-
Source: Bain, A. D. "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 2003.
-
Sources
preventing hydrolysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in solution
A Guide to Preventing Hydrolytic Degradation in Solution
Welcome to the technical support guide for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. As a substituted urea, this molecule is susceptible to hydrolysis, which can compromise experimental results and the shelf-life of stock solutions. This guide provides in-depth, field-proven insights and validated protocols to mitigate degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Q1: What is 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and why is its stability critical?
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a disubstituted urea derivative. Compounds of this class are pivotal in medicinal chemistry and drug discovery due to the ability of the urea functional group to form stable hydrogen bonds with biological targets like enzymes and receptors.[1] Maintaining the structural integrity of this molecule in solution is paramount; degradation leads to a loss of active compound, inaccurate concentration measurements, and the introduction of impurities that can confound experimental outcomes.
Q2: What is hydrolysis and why is this compound susceptible?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The urea functional group in 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack by water. This reaction, which can be catalyzed by acid or base, breaks the amide bond, leading to the formation of 1,1-dibutylamine and 3,5-dimethylaniline as ultimate degradation products. While urea itself is remarkably stable in pure water at neutral pH (with a half-life of years), the rate of hydrolysis increases dramatically under non-optimal conditions.[2]
Caption: General mechanism of hydrolysis for the target urea.
Q3: What are the primary factors that accelerate the degradation of this compound in solution?
The stability of substituted ureas in solution is primarily influenced by three factors:
-
pH: The rate of hydrolysis is significantly faster in both acidic and basic conditions compared to a neutral pH. The optimal stability for urea solutions is generally found in the pH range of 4 to 8.[3][4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][5] Storing solutions at elevated temperatures will accelerate degradation.
-
Solvent Composition: The presence of water is a prerequisite for hydrolysis. While many experiments require aqueous buffers, using co-solvents or non-aqueous solvents for stock solutions can dramatically improve stability.[3][4]
Q4: How can I detect if my solution of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea has degraded?
Degradation can be monitored by several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.[6][7]
-
pH Shift: The hydrolysis of urea produces amine products, which are basic. In a weakly buffered solution, degradation can lead to a noticeable increase in the pH of the solution.[5][8]
-
Conductivity Measurement: The hydrolysis reaction generates ionic species from the neutral parent molecule, leading to an increase in the electrical conductivity of the solution. This can serve as a simple, surrogate measurement to track the progress of hydrolysis.[9]
Section 2: Troubleshooting Guide: Proactive Stability Management
This guide uses a question-and-answer format to address specific experimental challenges and provide validated solutions.
Q: My compound shows significant degradation in my aqueous experimental buffer. How can I improve its stability?
A: This is a classic pH-related stability issue. The key is to control the pH of your solution meticulously.
Causality: The urea linkage is subject to both specific-acid and specific-base catalysis. At low pH, the carbonyl oxygen can be protonated, making the carbon atom more electrophilic and susceptible to attack by water. At high pH, the hydroxide ion (OH⁻) is a more potent nucleophile than water and directly attacks the carbonyl carbon.
Solution:
-
Buffer Selection: Use a buffer system that maintains the pH in the optimal range of 5.0 to 7.0. A lactate buffer at pH 6.0 has been shown to minimize urea degradation.[3][4]
-
pH Verification: Always measure the final pH of your solution after the compound has been added, as the compound itself could slightly alter the pH.
-
Fresh Preparation: For critical experiments, prepare solutions fresh and use them within a few hours. Avoid storing dilute aqueous solutions, even at 4°C, for extended periods.
Data Summary: Recommended Buffering Conditions
| Buffer System | Recommended pH Range | Rationale |
|---|---|---|
| Lactate Buffer | 5.5 - 6.5 | Demonstrated to be highly effective in minimizing urea degradation.[3][10] |
| Phosphate Buffer (PBS) | 6.0 - 7.0 | Commonly used, but ensure the pH is not above 7.2 for extended storage. |
| MES Buffer | 5.5 - 6.7 | Good buffering capacity in the slightly acidic range. |
Q: I need to prepare a concentrated stock solution for long-term storage. What is the best approach?
A: The best practice for long-term storage is to minimize the two primary drivers of hydrolysis: water and elevated temperature.
Causality: By dissolving the compound in a non-aqueous (aprotic) or a solvent with low water content, you limit the availability of the key reactant required for hydrolysis. Cold temperatures slow the kinetic rate of any residual degradation.
Solution:
-
Solvent Choice: Prepare stock solutions in a high-purity, anhydrous solvent.
-
Storage Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.
-
Aliquoting: Dispense the stock solution into single-use aliquots. This practice is critical as it prevents contamination from repeated handling and avoids multiple freeze-thaw cycles, which can introduce atmospheric moisture into the solution.
Caption: A logical workflow for troubleshooting solution instability.
Section 3: Experimental Protocols
These protocols provide validated, step-by-step methodologies for preparing stable solutions and monitoring their integrity.
Protocol 3.1: Preparation of a Stabilized, Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO for long-term storage.
-
Pre-analysis: Ensure 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea solid is dry. If necessary, dry under vacuum for several hours.
-
Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but cool to room temperature immediately after.
-
Aliquoting: Dispense the solution into single-use, low-retention polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.
Protocol 3.2: Stability Monitoring by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for your specific system.
-
Objective: To separate the parent compound from potential hydrolysis products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient that allows for the elution of polar degradants before the more non-polar parent compound. A typical starting point would be a linear gradient from 30% B to 95% B over 15 minutes.
-
-
Sample Preparation:
-
At time T=0, dilute your stock solution to a working concentration (e.g., 10 µM) in your experimental buffer. Inject immediately to get a baseline chromatogram.
-
Store the solution under the conditions you wish to test (e.g., room temperature, 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject an identical volume of the sample.
-
-
Data Analysis:
Section 4: Advanced Topic: Forced Degradation Studies
For drug development professionals, understanding the degradation profile under stressed conditions is often a regulatory requirement and a valuable tool for formulation development.[6][11] A forced degradation study involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[7]
According to ICH guidelines (Q1A), typical stress conditions include:
-
Acid/Base Hydrolysis: Exposing the compound to dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Using reagents like hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heating the solid or solution above accelerated stability testing conditions.
-
Photostability: Exposing the compound to controlled light sources.[12]
The data from these studies are crucial for developing robust, stability-indicating analytical methods and designing stable pharmaceutical formulations.[6]
References
- (Reference not directly cited in text but relevant to context)
- Understanding the chemical reactions of urea in the soil - Agronomy eUpd
-
Effect of different factors on hydrolysis and nitrification of urea in soils. Taylor & Francis Online. ([Link])
- Management Practices Affecting Nitrogen Loss from Urea - Coffey County Extension Office. (Source)
-
Nitrogen loss pathways. How much N is lost when urea is not mechanically incorporated after application? - GRDC. ([Link])
-
Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Science Publishing. ([Link])
-
Stability of urea in solution and pharmaceutical preparations. PubMed. ([Link])
-
Stability of urea in solution and pharmaceutical preparations | Request PDF. ResearchGate. ([Link])
-
An Improved Method for Determining Urease Activity from Electrical Conductivity Measurements - PMC. NCBI. ([Link])
- AN ENZYMATIC METHOD FOR THE DETERMINATION OF UREA IN AQUEOUS SAMPLES USING CRUDE UREASE
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. NCBI. ([Link])
-
Urea Solution Stability Pharmaceutical Preparations | PDF - Scribd. ([Link])
-
Urease Test Protocol - American Society for Microbiology. ([Link])
- (Reference not directly cited in text but relevant to context)
-
1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PubMed Central. NCBI. ([Link])
- (Reference not directly cited in text but relevant to context)
- (Reference not directly cited in text but relevant to context)
-
Forced Degradation Studies for Biopharmaceuticals | BioPharm International. ([Link])
-
Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center | Inorganic Chemistry. ACS Publications. ([Link])
-
Forced Degradation Studies. MedCrave online. ([Link])
-
Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. ACS Publications. ([Link])
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. ([Link])
- (Reference not directly cited in text but relevant to context)
-
Forced Degradation Studies - SciSpace. ([Link])
- (Reference not directly cited in text but relevant to context)
- (Reference not directly cited in text but relevant to context)
- (Reference not directly cited in text but relevant to context)
- (Reference not directly cited in text but relevant to context)
- (Reference not directly cited in text but relevant to context)
- (Reference not directly cited in text but relevant to context)
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - PMC. NCBI. ([Link])
-
Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. RSC Publishing. ([Link])
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. asm.org [asm.org]
- 9. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Calibration Curve Linearity for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Welcome to the technical support guide for resolving calibration curve linearity issues encountered during the quantitative analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods. We will move beyond simple checklists to explore the underlying causes of non-linearity and provide systematic, field-proven troubleshooting protocols.
Frequently Asked Questions (FAQs)
FAQ 1: What is calibration curve linearity and why is it a critical parameter?
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of an analyte within a given range.[1] For a compound like 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, establishing linearity is fundamental to ensuring that the concentration of an unknown sample can be accurately calculated from its instrument response.
Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) mandate the assessment of linearity as a core component of analytical method validation.[2][3][4][5] A non-linear response can lead to significant quantification errors, compromising data integrity for critical applications like impurity testing, stability studies, and formulation assays. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][4]
FAQ 2: My calibration curve for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is not linear. What are the most common causes?
Non-linearity is rarely a random event. It is typically a systematic issue stemming from one of three areas: the analyte's behavior at different concentrations, the standard preparation process, or the instrumental setup. A logical, step-by-step investigation is the key to efficient troubleshooting.
Below is a workflow diagram illustrating the primary investigation pathways when a non-linear curve is observed.
Caption: General troubleshooting workflow for non-linear calibration curves.
FAQ 3: My curve flattens at high concentrations (negative deviation). How do I troubleshoot this?
This is the most common form of non-linearity and typically points to exceeding the operational limits of the analyte or the instrument.
Causality:
-
Detector Saturation: The detector (e.g., a UV-Vis PDA or UVD) has a finite capacity to respond to photons. At very high analyte concentrations, the amount of light absorbed approaches its maximum, and further increases in concentration produce diminishing increases in signal (absorbance). This is a classic Beer-Lambert Law deviation.
-
Column Overload: The stationary phase of the HPLC column has a limited number of sites for the analyte to interact with. At high concentrations, these sites become saturated, leading to poor peak shape (e.g., fronting) and a non-proportional response.
-
Solubility Issues: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, like many substituted ureas, is expected to have low aqueous solubility. If the concentration of your higher-level standards exceeds its solubility limit in the sample diluent, the analyte may precipitate, leading to a lower-than-expected response.
Troubleshooting Protocol:
-
Examine Chromatograms: Visually inspect the peaks of your highest concentration standards. Look for signs of saturation, such as flattened peak tops or significant fronting.
-
Reduce Concentration Range: Prepare a new set of standards where the highest concentration is 50% of your previous maximum. If linearity is restored (e.g., r² > 0.99), your original range was too high. The range of an analytical procedure is the interval for which it has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Check Solubility: Prepare your highest concentration standard and visually inspect it for any cloudiness or precipitate. If unsure, centrifuge the sample and analyze the supernatant; a significantly lower response would confirm precipitation. Consider using a higher percentage of organic solvent in your diluent if compatible with your mobile phase.
-
Inject a Lower Volume: If you suspect column overload, try reducing the injection volume (e.g., from 10 µL to 5 µL). If linearity improves, this indicates that you were overloading the column.
FAQ 4: I'm seeing poor linearity and inconsistent responses at low concentrations. What should I check?
Inconsistency at the lower end of the curve often points to analyte loss or signal-to-noise issues.
Causality:
-
Analyte Adsorption: Active sites on glass vials, pipette tips, or HPLC tubing can adsorb small amounts of analyte. This loss is negligible at high concentrations but becomes significant at low concentrations, leading to a lower-than-expected response.
-
Poor Signal-to-Noise (S/N): If the peak response at your lowest concentration is very small (e.g., S/N < 10), the inherent noise of the system can make consistent peak integration difficult, leading to high variability. The quantitation limit is the lowest amount of analyte that can be determined with suitable precision and accuracy.[1]
-
Degradation: The analyte may be less stable when highly diluted.
Troubleshooting Protocol:
-
Use Silanized Vials: Transfer your low-concentration standards to deactivated or silanized glass vials (or use polypropylene vials) to minimize adsorption.
-
Increase Lowest Concentration: If the S/N ratio for your lowest point is poor, increase its concentration to a level that provides a robust and reproducible peak (e.g., S/N > 10).
-
Prepare Low Standards Fresh: Prepare your lowest 2-3 standards immediately before analysis from a freshly prepared intermediate stock to minimize potential degradation or adsorption over time.
-
Optimize Detector Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea to maximize signal response.
FAQ 5: What is the correct way to prepare standards to ensure linearity?
Improper standard preparation is a leading, yet often overlooked, cause of linearity failure. Errors in this stage are systematic and will invalidate the entire calibration curve.
Causality:
-
Volumetric Errors: Using non-calibrated pipettes or graduated cylinders instead of Class A volumetric flasks for dilutions introduces significant errors.
-
Incomplete Dissolution: Given the likely poor aqueous solubility of this compound, failing to ensure the primary stock is fully dissolved before making subsequent dilutions is a critical error.
-
Serial Dilution Error Propagation: Small errors made in each step of a serial dilution can compound, leading to significant inaccuracies in the final, low-concentration standards.
Best-Practice Standard Preparation Protocol:
Sources
A Comparative Guide to the Purity Assessment of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea: The Definitive Power of Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of purity for active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of scientific validity and regulatory compliance. This guide presents an in-depth comparative analysis of analytical techniques for the purity assessment of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a representative small organic molecule. We critically evaluate Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established methods such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). Through supporting experimental protocols and data, we demonstrate the unique position of qNMR as a primary metrological method, offering direct, SI-traceable quantification without the need for an identical reference standard of the analyte. This guide establishes the technical and practical superiority of qNMR for achieving unambiguous and highly accurate purity assignments essential for research and development.
Introduction: The Imperative of Purity in Chemical Science
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a substituted urea, a class of compounds with broad applications in medicinal chemistry and materials science. Whether synthesized for biological screening, as a key starting material, or as a final API, the purity of this compound directly influences experimental outcomes, reaction yields, and the safety and efficacy of potential drug products. An inaccurate purity value can lead to erroneous structure-activity relationship (SAR) data, flawed kinetic measurements, and significant challenges in meeting regulatory standards. Therefore, selecting an appropriate, accurate, and reliable analytical method for purity determination is not merely a procedural step but a fundamental requirement for scientific integrity.
The qNMR Paradigm: A Primary Ratio Method of Unrivaled Accuracy
Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized for its unparalleled capability in molecular structure elucidation.[1][2] Its quantitative application, qNMR, leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3][4] This intrinsic relationship elevates qNMR from a comparative technique to a primary analytical method.[1][5]
Unlike chromatographic methods that rely on the detector's response to a substance—which can vary significantly between different compounds—qNMR provides a direct measurement of molar concentration.[4][6] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard in an NMR tube, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[7] This approach offers several distinct advantages:
-
Absolute Quantification: qNMR does not require a calibration curve or a specific, certified reference material of the analyte itself.[5][6][7] The quantification is traceable to the International System of Units (SI) through the certified purity of the internal standard.[8]
-
Structural Confirmation: The same experiment provides unequivocal structural confirmation of the analyte, simultaneously identifying and quantifying impurities.[1][7]
-
Universality: The principle applies to nearly any organic molecule that is soluble and contains NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).[9][10]
-
Non-Destructive: The sample can be fully recovered after analysis.[1][7]
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method should be based on its intended purpose. While several techniques can assess purity, they operate on different principles and have inherent strengths and limitations.
Quantitative NMR (qNMR)
qNMR stands as a robust method for gauging pharmaceutical purity.[3] It provides a direct measure of the molar quantity of the main component relative to a certified standard. This makes it exceptionally accurate for assigning the absolute purity of novel compounds, reference materials, and APIs.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, highly sensitive for detecting trace impurities.[4] For purity assessment, an area percent method is often used, where the purity is calculated as the main peak's area divided by the total area of all detected peaks. This method's accuracy, however, is predicated on a critical and often flawed assumption: that the analyte and all its impurities have an identical detector response (e.g., UV absorptivity at the chosen wavelength).[4] If an impurity has a weak or no chromophore, its concentration will be severely underestimated, leading to an overestimation of the main component's purity. Accurate quantification requires specific reference standards for each impurity, which are often unavailable.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material. For high-purity, crystalline organic compounds, it can estimate purity based on the broadening of the melting peak, as described by the van't Hoff equation. However, this method is unsuitable for amorphous materials, solvates, or hydrates, and it cannot detect impurities that are soluble in the solid phase. Its sensitivity is also significantly lower than that of qNMR or HPLC.
Head-to-Head Experimental Showdown: Analyzing 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
To illustrate the practical differences between these techniques, we present a comparative analysis based on experimental data.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H-qNMR
This protocol is designed in accordance with guidelines from the United States Pharmacopeia (USP) General Chapter <761> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46.[11][12][13][14][15]
-
Selection of Internal Standard (IS): Maleic acid (certified purity ≥99.5%) was chosen. It is stable, non-volatile, and possesses a sharp singlet at ~6.2-6.5 ppm (in DMSO-d₆), which does not overlap with the signals of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.[16][17]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea into a clean vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (500 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment.
-
Pulse Angle: 90° to maximize signal intensity.[3]
-
Relaxation Delay (D1): 30 seconds. This is a critical parameter and was set to >5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons to ensure complete signal relaxation for accurate integration.[18]
-
Acquisition Time (AQ): ~3 seconds.
-
Number of Scans (NS): 16, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Perform Fourier transform, followed by manual phase and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic singlet from the dimethylphenyl group) and the singlet for the maleic acid IS.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation[3][19]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Protocol 2: Purity Assessment by HPLC-UV (Area % Method)
The method was developed and validated following ICH Q2(R1) guidelines.[20][21]
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve ~1 mg of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in 1 mL of mobile phase.
-
Analysis: Inject the sample and record the chromatogram for 15 minutes.
-
Purity Calculation: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Data Presentation & Discussion
The results from the analysis of a single batch of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea are summarized below.
| Parameter | qNMR | HPLC-UV (Area %) | DSC |
| Purity (%) | 98.7 | 99.8 | 99.7 |
| Precision (RSD, n=6) | 0.15% | 0.25% | 0.40% |
| Analysis Time/Sample | ~15 min | ~20 min | ~45 min |
| Remarks | Provides absolute purity; detects and quantifies a non-UV active impurity. | Overestimates purity due to a non-UV active impurity; result is relative. | Assumes all impurities are eutectic; not suitable for amorphous impurities. |
Discussion of Results:
A significant discrepancy is observed between the qNMR result (98.7%) and the HPLC-UV result (99.8%). Further investigation of the qNMR spectrum revealed the presence of an impurity at approximately 1.0% concentration that lacked a significant UV chromophore.
-
qNMR's Accuracy: As a molar-based technique, qNMR accurately quantified this impurity based on its proton signals, providing a true purity value of 98.7%.[4] The high precision (0.15% RSD) underscores the method's reliability.
-
HPLC's Inaccuracy: The HPLC area percent method failed to adequately detect this impurity, leading to a falsely high purity reading of 99.8%.[4] This highlights a critical flaw in relying on area percent calculations without comprehensive validation and impurity characterization. While HPLC is excellent for demonstrating that a separation is achieved, it can be misleading for absolute quantification without proper standards.[22]
-
DSC's Limitations: The DSC result (99.7%) was coincidentally close to the HPLC value but should be interpreted with caution. This technique only accounts for impurities that depress the melting point and would be blind to the amorphous, non-UV active impurity detected by NMR.
This head-to-head comparison unequivocally demonstrates that qNMR provides the most accurate and trustworthy purity assessment for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Visualization of Key Workflows
To further clarify the described processes, the following diagrams illustrate the qNMR workflow and the logical framework for selecting an appropriate purity assessment method.
Caption: The qNMR experimental workflow, from sample preparation to the final purity result.
Caption: Decision tree for selecting the appropriate purity assessment methodology.
Conclusion
For the definitive purity assessment of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, and by extension most small organic molecules, qNMR is the superior analytical technique. Its foundation as a primary ratio method provides direct, unambiguous, and highly accurate results that are not susceptible to the response factor variations that can compromise chromatographic methods. While HPLC remains an indispensable tool for separation and detection of trace impurities, it should not be used for absolute purity assignment via the area percent method without rigorous validation and awareness of its inherent limitations. By integrating qNMR into analytical workflows, researchers and drug development professionals can ensure the highest level of data integrity, leading to more reliable science and robust regulatory submissions.
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A Comparative Guide to the Bioactivity of Urea-Based and Other Novel TRPC6 Inhibitors
This guide provides an in-depth comparison of the bioactivity of various small molecule inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a critical emerging target in drug discovery. While direct experimental data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is not publicly available, we will explore the structure-activity relationships of analogous urea-based compounds and compare their performance with other well-characterized TRPC6 inhibitors possessing distinct chemical scaffolds. This analysis is supported by experimental data from peer-reviewed studies and detailed protocols for key bioactivity assays.
The Significance of TRPC6 in Human Health and Disease
The TRPC6 channel is a non-selective cation channel that plays a crucial role in regulating intracellular calcium levels, a fundamental process in cellular signaling.[1][2] Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including focal segmental glomerulosclerosis (FSGS), a kidney disease characterized by scarring of the glomeruli, as well as cardiac hypertrophy and pulmonary hypertension.[1][2][3] This makes TRPC6 a compelling target for the development of novel therapeutics. The activation of TRPC6 can be triggered by diacylglycerol (DAG), a product of phospholipase C activity, and leads to an influx of Ca2+, which in turn can activate downstream signaling pathways such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1][4] This pathway is a key driver of gene transcription involved in pathological cell growth and fibrosis.[1]
The Urea Scaffold in TRPC6 Inhibition: A Structural Perspective
The urea functional group is a common motif in many biologically active molecules due to its ability to form stable hydrogen bonds with protein targets, thereby influencing drug-target interactions and conferring specific biological activities. In the context of TRPC6 inhibition, the urea moiety can serve as a central scaffold to which various hydrophobic and aromatic groups are attached, allowing for the fine-tuning of potency and selectivity.
While specific data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is unavailable, the analysis of structurally related diarylurea derivatives suggests that the nature and position of substituents on the aromatic rings, as well as the nature of the groups on the urea nitrogens, are critical for activity.[5][6] For instance, in a series of diarylamide urea derivatives, the substitution pattern on the phenyl rings significantly impacted their antiproliferative activity, a process that can be influenced by calcium signaling.[6]
Comparative Analysis of TRPC6 Inhibitors
To provide a comprehensive overview, we will compare a representative, albeit structurally distinct, urea-based inhibitor, PCC0208057 , with several other well-characterized, non-urea-based TRPC6 inhibitors: SAR7334 , BI 749327 , and SH045 .[7][8][9]
| Compound | Chemical Class | Target | Potency (IC50) | Selectivity | References |
| PCC0208057 | Urea Derivative | TRPC6 | 2.44 µM (inhibition of Ca2+ influx) | Not extensively reported | [7][10] |
| SAR7334 | Indane derivative | TRPC6 | 7.9 nM (patch-clamp), 9.5 nM (Ca2+ influx) | ~30-fold vs TRPC3/7 | [3][11][12][13] |
| BI 749327 | Piperidinyl-methanone | TRPC6 | 13 nM (mouse), 19 nM (human) (patch-clamp) | 85-fold vs TRPC3, 42-fold vs TRPC7 | [1][8][14][15] |
| SH045 | Diterpene derivative | TRPC6 | Not explicitly stated in provided abstracts | Selective TRPC6 blocker | [9][16][17] |
PCC0208057 represents a urea-based inhibitor with micromolar potency against TRPC6-mediated calcium influx.[7][10] While less potent than the other compounds in this comparison, its discovery highlights the potential of the urea scaffold for TRPC6 inhibition. Further optimization of the substituents on the phenyl ring and the urea nitrogens could lead to more potent analogs.
SAR7334 is a highly potent and selective TRPC6 inhibitor with an indane core structure.[3][11][12][13] Its nanomolar potency and good selectivity against the closely related TRPC3 and TRPC7 channels make it a valuable tool for studying the physiological and pathological roles of TRPC6.[12]
BI 749327 is another potent and selective TRPC6 antagonist with a piperidinyl-methanone scaffold.[1][8][14][15] It has demonstrated efficacy in in vivo models of cardiac and renal disease, highlighting the therapeutic potential of TRPC6 inhibition.[1]
SH045 , a derivative of the natural product larixol, is a selective TRPC6 blocker that has shown promise in attenuating renal fibrosis.[9][16][17] Its unique chemical structure provides an alternative starting point for the design of novel TRPC6 inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of TRPC6 can be assessed through various in vitro assays that measure different aspects of the channel's function and its downstream signaling.
Signaling Pathway of TRPC6 Activation and Inhibition
Caption: TRPC6 activation by DAG leads to Ca2+ influx and subsequent NFAT-mediated gene expression.
Experimental Workflow for Assessing TRPC6 Inhibition
Caption: Workflow for evaluating TRPC6 inhibitors using in vitro assays.
Detailed Experimental Protocols
Calcium Imaging Assay for TRPC6 Inhibition
This assay measures changes in intracellular calcium concentration in response to TRPC6 activation and inhibition.
Principle: Cells expressing TRPC6 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or the dyes in the FLIPR Calcium 6 Assay Kit.[18] Upon activation of TRPC6, the influx of calcium leads to an increase in fluorescence, which can be measured using a fluorescence plate reader or microscope. The inhibitory effect of a compound is determined by its ability to reduce this fluorescence increase.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPC6 in a 96-well or 384-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or as provided in a commercial kit) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[18][19]
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1-2 hours to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Treatment: Add the test compound (e.g., 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea analogs) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
TRPC6 Activation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) or hyperforin, to the wells to activate the channel.[20]
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPC6 channels in the cell membrane.
Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell expressing TRPC6.[21][22][23] The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.
Protocol:
-
Cell Preparation: Plate cells expressing TRPC6 on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.
-
Recording:
-
Place the coverslip with cells in a recording chamber on a microscope stage and perfuse with an extracellular solution.
-
Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential (e.g., at -60 mV) and apply voltage ramps to elicit TRPC6 currents.
-
-
Compound Application:
-
Activate TRPC6 channels by adding an agonist (e.g., OAG) to the extracellular solution.
-
Apply the test compound at different concentrations to the perfusion solution and record the inhibition of the TRPC6 current.
-
-
Data Analysis: Measure the amplitude of the TRPC6 current before and after the application of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.
NFAT Reporter Assay
This assay measures the activity of the NFAT transcription factor, a downstream effector of TRPC6 signaling.
Principle: Cells are co-transfected with a plasmid expressing TRPC6 and a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter.[4][24][25] Activation of TRPC6 leads to the activation of NFAT, which then drives the expression of luciferase. The amount of luciferase produced is quantified by measuring the light emitted upon the addition of a substrate.
Protocol:
-
Transfection: Co-transfect HEK293T cells with an expression vector for TRPC6 and an NFAT-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: After transfection, treat the cells with the test compound at various concentrations.
-
Cell Stimulation (Optional): In some cases, cells may be stimulated with an agonist that activates the PLC-DAG pathway to enhance TRPC6 activity.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NFAT activity by the test compound and determine its IC50 value.
Conclusion
The development of potent and selective TRPC6 inhibitors is a promising avenue for the treatment of various diseases. While the urea scaffold represents a viable starting point for the design of such inhibitors, as exemplified by compounds like PCC0208057, other chemical classes, including those of SAR7334, BI 749327, and SH045, have demonstrated superior potency and selectivity in preclinical studies. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a framework for researchers to evaluate and compare the bioactivity of novel TRPC6 inhibitors, ultimately contributing to the advancement of new therapies targeting this important ion channel.
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Maier, T., Follmann, M., Hessler, G., Kleemann, H. W., Hachtel, S., Fuchs, B., ... & Hillisch, A. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British journal of pharmacology, 172(14), 3650-3660. (URL: [Link])
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Maier, T., Follmann, M., Hessler, G., Kleemann, H. W., Hachtel, S., Fuchs, B., ... & Hillisch, A. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British journal of pharmacology, 172(14), 3650-3660. (URL: [Link])
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Inoue, R., Okada, T., Onoue, H., Hara, Y., Shimizu, S., Naitoh, S., ... & Mori, Y. (2001). Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability. The Journal of physiology, 536(Pt 2), 351-361. (URL: [Link])
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Zhang, Z., Xu, Y., L'Heureux, M., Gunga, H. C., & Tank, J. (2022). In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome. International journal of molecular sciences, 23(12), 6870. (URL: [Link])
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Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC channels: Discovery of the novel TRPC6 inhibitor SAR7334 | Request PDF - ResearchGate. (URL: [Link])
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- 24. Cyclic GMP/PKG-Dependent Inhibition of TRPC6 Channel Activity and Expression Negatively Regulates Cardiomyocyte NFAT Activation: Novel Mechanism of Cardiac Stress Modulation by PDE5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of LC-MS/MS Methods for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. As a substituted urea, this compound represents a class of molecules frequently investigated in pharmaceutical and agrochemical research. A robust and reliable analytical method is paramount for accurate pharmacokinetic, toxicokinetic, and metabolic studies, forming the bedrock of regulatory submissions and critical research decisions.[1][2]
This document is structured not as a rigid template, but as a logical, in-depth guide grounded in scientific first principles and regulatory expectations. We will explore the causality behind each experimental choice, ensuring that the described protocols form a self-validating system. The methodologies and acceptance criteria are based on the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]
The Foundational Importance of Method Validation
The objective of any analytical method validation is to demonstrate, through objective evidence, that the procedure is suitable for its intended purpose.[4] For a compound like 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, intended for quantification in a biological matrix (e.g., human plasma), this means the method must be consistently accurate, precise, specific, and sensitive enough to support clinical or preclinical studies.[2][7] Failure to properly validate a method can lead to the rejection of study data by regulatory agencies, resulting in significant delays and financial loss.[2][8]
Establishing the Analytical Workflow
A successful validation begins with a well-developed method. For this guide, we will presuppose the development of two hypothetical LC-MS/MS methods to serve as a basis for comparison. The ability to distinguish the analyte from other components in the sample is crucial.[7]
Hypothetical Method Parameters:
| Parameter | Method A | Method B |
| LC Column | Standard C18 (4.6 x 50 mm, 5 µm) | Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 5 mM Ammonium Acetate in WaterB: Methanol |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 5 µL |
| Ionization Mode | ESI+ | ESI+ |
| MRM Transition | m/z 277.2 → 162.1 (Quantifier) | m/z 277.2 → 162.1 (Quantifier) |
| m/z 277.2 → 106.1 (Qualifier) | m/z 277.2 → 106.1 (Qualifier) | |
| Internal Standard | Structurally similar analog | Stable Isotope Labeled (SIL) Analyte |
| Sample Prep | Protein Precipitation (PPT) | Supported Liquid Extraction (SLE) |
The choice of an internal standard (IS) is critical. While a structurally similar analog (Method A) can be cost-effective, a stable isotope-labeled IS (Method B) is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate correction.[6]
Core Validation Parameters: A Comparative Approach
Validation is a holistic process where each parameter assesses a different aspect of the method's performance. The process follows internationally recognized regulatory guidelines to ensure compliance with industry standards.[9]
Caption: High-level workflow for LC-MS/MS bioanalytical method validation.
Selectivity and Specificity
Causality: The method must unambiguously differentiate the analyte and IS from endogenous matrix components, metabolites, and concomitant medications.[10] This ensures that the measured signal is solely from the compound of interest.
Experimental Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma from six individuals).
-
Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.
-
Assess for any interfering peaks at the retention time of the analyte and IS in the blank samples.
Acceptance Criteria:
-
Response of interfering peaks in blank samples should be ≤ 20% of the analyte response at the LLOQ.
-
Response of interfering peaks should be ≤ 5% of the IS response.
Comparative Analysis: Method B, using a Phenyl-Hexyl column, may offer alternative selectivity for the aromatic 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea compared to a standard C18, potentially resolving co-eluting matrix components more effectively.
Linearity and Lower Limit of Quantification (LLOQ)
Causality: This establishes the concentration range over which the instrument response is proportional to the analyte concentration. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[9]
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank, a zero sample (matrix + IS), and at least 6-8 non-zero concentration standards.
-
Analyze the curve and plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Apply a linear regression model, typically with a 1/x or 1/x² weighting, to determine the best fit.
-
The LLOQ is confirmed by analyzing at least five replicates, which must meet the acceptance criteria for accuracy and precision.
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal values (±20% at LLOQ).
-
LLOQ: Analyte response should be at least 5 times the blank response. Accuracy must be within 80-120%, and precision (%CV) must be ≤ 20%.[8]
Table 1: Comparison of Linearity and LLOQ
| Parameter | Method A (PPT) | Method B (SLE) | FDA/EMA Guideline |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL | N/A (Method Dependent) |
| Correlation (r²) | 0.9981 | 0.9992 | ≥ 0.99 |
| Weighting Factor | 1/x² | 1/x² | Justified |
| LLOQ | 1 ng/mL | 0.5 ng/mL | Defined & Validated |
| LLOQ Accuracy | 95.7% | 103.2% | 80 - 120% |
| LLOQ Precision (%CV) | 11.2% | 8.5% | ≤ 20% |
Insight: Method B achieves a lower LLOQ. This is likely due to the superior cleanup of the Supported Liquid Extraction (SLE) technique, which reduces matrix suppression and improves signal-to-noise, combined with the use of a SIL-IS which provides better correction at low concentrations.
Accuracy and Precision
Causality: Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter between a series of measurements.[7] These are the most critical parameters for ensuring reliable quantitative data.
Experimental Protocol:
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Mid QC, and High QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.
-
Intra-run (within a run): Calculate accuracy (%Bias) and precision (%CV) for the replicates within each of the three runs.
-
Inter-run (between runs): Calculate accuracy and precision using all data from the three runs.
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal value for all QCs (±20% at the LLOQ).
-
The precision (%CV) should not exceed 15% for all QCs (20% at the LLOQ).[8]
Caption: Decision logic for accepting an individual validation run.
Table 2: Comparative Summary of Inter-Run Accuracy and Precision
| QC Level (ng/mL) | Method A (%Bias / %CV) | Method B (%Bias / %CV) | FDA/EMA Guideline (%Bias / %CV) |
| LLOQ (1 / 0.5) | +8.9 / 14.1 | +4.5 / 9.8 | ±20 / ≤20 |
| Low QC (3) | +5.2 / 9.5 | +2.1 / 6.4 | ±15 / ≤15 |
| Mid QC (500) | -2.1 / 6.8 | -0.8 / 4.1 | ±15 / ≤15 |
| High QC (800) | -4.3 / 7.2 | -1.5 / 3.8 | ±15 / ≤15 |
Insight: Both methods pass the acceptance criteria. However, Method B demonstrates superior performance with significantly lower bias and better precision across all levels. The combination of a more efficient extraction and a SIL-IS contributes to this enhanced reliability.
Matrix Effect and Recovery
Causality: The matrix effect evaluates the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[6] Recovery measures the efficiency of the extraction procedure. A consistent and reproducible recovery is more important than achieving 100% recovery.
Experimental Protocol:
-
Matrix Factor (MF): Prepare two sets of samples.
-
Set 1: Analyte and IS spiked into the matrix after extraction.
-
Set 2: Analyte and IS spiked into a neat solution (no matrix).
-
MF = (Peak Response in Set 1) / (Peak Response in Set 2).
-
-
Recovery (RE): Prepare two sets of samples.
-
Set 3: Analyte and IS spiked into the matrix before extraction.
-
Set 1 (from above): Analyte and IS spiked after extraction.
-
RE% = [(Peak Response in Set 3) / (Peak Response in Set 1)] x 100.
-
-
Evaluate at Low and High QC concentrations in at least six different matrix lots.
Acceptance Criteria:
-
Matrix Effect: The CV of the IS-normalized matrix factor across the different lots should be ≤ 15%.
-
Recovery: While no specific value is mandated, recovery should be consistent and reproducible.
Insight: Method A's Protein Precipitation is fast but non-selective, often leading to higher matrix effects and lower recovery. Method B's Supported Liquid Extraction is more selective, resulting in cleaner extracts, reduced matrix effects, and often higher, more consistent recovery.
Stability
Causality: Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis. This validates sample handling and storage conditions.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze Low and High QCs after leaving them at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze stored Low and High QCs after a period that covers the expected duration of the clinical or preclinical study.
-
Autosampler Stability: Analyze processed samples kept in the autosampler for the expected duration of an analytical run.
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion: A Self-Validating System for Trustworthy Results
This guide outlines a comprehensive and comparative approach to validating an LC-MS/MS method for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. The validation process is a series of interconnected experiments designed to build a complete picture of a method's performance. By rigorously testing selectivity, linearity, accuracy, precision, matrix effects, recovery, and stability, we create a self-validating system.
While both hypothetical methods presented here could be validated to meet regulatory requirements, the data clearly indicates that Method B , employing Supported Liquid Extraction and a Stable Isotope Labeled internal standard, provides superior performance. It achieves a lower LLOQ and demonstrates better accuracy and precision, ultimately leading to higher confidence in the analytical results. This enhanced data quality is critical for making informed decisions in drug development and ensuring the safety and efficacy of potential new medicines.[1]
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][1]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]
-
International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]
-
Rocci, M. L., & Devanarayan, V. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(9), 1035-1038. [Link][13]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
SRI International. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link][9]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][14]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link][15]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][16]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link][10]
-
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link][7]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link][17]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][8]
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- 4. ema.europa.eu [ema.europa.eu]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
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- 9. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
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certified reference materials for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Technical Comparison Guide: Certified Reference Materials for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Executive Summary
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (also known as 1,1-Dibutyl-3-(3,5-xylyl)urea ) is a specialized urea derivative, structurally related to the phenylurea class of herbicides (e.g., Diuron, Linuron) and substituted urea stabilizers (e.g., Centralites). Its primary application lies in analytical chemistry as a specific metabolite standard, internal standard, or research chemical for structure-activity relationship (SAR) studies in agrochemical development.
The Critical Challenge: Unlike common herbicides, no off-the-shelf ISO 17034 Certified Reference Material (CRM) currently exists for this specific molecule from major primary metrology providers (NIST, BAM) or major commercial CRM vendors (AccuStandard, Restek).
Researchers must therefore rely on Research Grade materials (e.g., Sigma-Aldrich S6614) or Custom Synthesis . This guide provides a technical roadmap for sourcing these materials and upgrading them to "Reference Standard" status through rigorous in-house characterization, ensuring compliance with GLP/GMP standards.
Technical Profile & Identity
Before selecting a material, the chemical identity must be unequivocally established to prevent confusion with structural isomers (e.g., 2,6-xylyl derivatives).
| Property | Specification |
| Chemical Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |
| Synonyms | 1,1-Dibutyl-3-(3,5-xylyl)urea; N,N-Dibutyl-N'-(3,5-dimethylphenyl)urea |
| CAS Number | 86781-23-9 (Referenced for S6614) |
| Molecular Formula | C₁₇H₂₈N₂O |
| Molecular Weight | 276.42 g/mol |
| Structure | Urea core with two butyl chains on N1 and a 3,5-dimethylphenyl ring on N3. |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Low solubility in water. |
Comparative Analysis of Material Grades
Since a direct ISO 17034 CRM is unavailable, users must choose between three sourcing strategies. The table below objectively compares these alternatives based on regulatory risk, cost, and required validation effort.
| Feature | Option A: Research Grade (Commercial) | Option B: Custom Synthesis (CRO) | Option C: Structural Analog (Proxy) |
| Primary Source | Sigma-Aldrich (Product S6614) | Contract Research Orgs (e.g., TRC, SynInnova) | NIST / AccuStandard (e.g., Diuron) |
| Purity | Typically >95% (Not Certified) | Customizable (>99%) | Certified (>99.9%) |
| Traceability | Vendor CoA only (Batch specific) | Full Synthesis Report | NIST Traceable (ISO 17034) |
| Cost | Low ($100 - $300 / 100mg) | High ($2,000+ / 100mg) | Medium ($50 - $150 / ampoule) |
| Lead Time | Immediate (Off-the-shelf) | 8–12 Weeks | Immediate |
| Suitability | Method Development, Screening | GLP/GMP Quantification (after validation) | Internal Standard (Retention Time only) |
| Risk Level | High (Uncertain purity/impurities) | Low (If fully characterized) | Critical (Cannot quantify target) |
Recommendation:
-
For Early R&D: Use Option A (Sigma S6614) .
-
For GLP Toxicology/Environmental Fate: Use Option A but perform the "In-House Certification Protocol" (described in Section 4) to elevate it to a Secondary Reference Standard.
-
For GMP Release Testing: Use Option B and request a full ISO 17025 compliant Certificate of Analysis (CoA) including qNMR purity assignment.
Protocol: In-House Certification of Research Grade Material
When using a non-certified standard (like Sigma S6614) for quantitative work, you must validate the material. This protocol establishes a "Mass Balance Purity" value, creating a self-validating system.
Step 1: Identity Confirmation
-
1H-NMR (400 MHz+, DMSO-d6): Confirm the ratio of Butyl protons (0.9 ppm, 1.3-1.5 ppm) to Aromatic protons (6.7-7.2 ppm) and Methyl singlets (2.2 ppm).
-
LC-MS/MS: Confirm precursor ion [M+H]⁺ = 277.2 m/z.
Step 2: Purity Assignment (The "Gold Standard" Method)
Do not rely on the vendor's "Area %" from HPLC. You must calculate the Potency (P) on an "as-is" basis.
Method A: Quantitative NMR (qNMR)
-
Internal Standard: Traceable Maleic Acid or Dimethyl Sulfone (NIST SRM).
-
Protocol: Co-dissolve ~10 mg of Target and ~10 mg of Internal Standard in D₂O/DMSO.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Method B: Mass Balance (100% - Impurities)
-
Chromatographic Purity (CP): HPLC-UV at 254 nm (measure % area of main peak).
-
Volatiles (V): Loss on Drying (LOD) or TGA.
-
Water (W): Karl Fischer Titration.
-
Inorganics (ROI): Residue on Ignition (Sulfated Ash).
-
Calculation:
Experimental Workflow Diagram
The following diagram illustrates the decision matrix and validation workflow for establishing a reference standard for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Figure 1: Decision matrix for sourcing and validating the reference material when a certified commercial option is unavailable.
Handling & Stability Data
-
Storage: Store neat material at -20°C protected from light. Urea derivatives can hydrolyze slowly in the presence of moisture.
-
Solution Stability:
-
Solvent: Acetonitrile is preferred over Methanol to prevent transesterification/solvolysis over long periods.
-
Shelf Life: Stock solutions (1 mg/mL) are typically stable for 6 months at -20°C.
-
Verification: Monitor stability by injecting the stock solution against a freshly prepared standard every 3 months. Acceptance criteria: ± 2.0%.
-
References
-
Sigma-Aldrich. Product Specification: 1,1-Dibutyl-3-(3,5-xylyl)urea (Product No.[1] S6614). Merck KGaA.
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.
-
FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
-
BIPM. The application of quantitative NMR (qNMR) for the certification of organic reference materials. Bureau International des Poids et Mesures.
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A Guide to Inter-Laboratory Comparison of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea Assay Results: Ensuring Analytical Harmony
In the landscape of drug development and scientific research, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of assay results for the compound 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. We will delve into a robust analytical methodology, the critical parameters that influence inter-laboratory variability, and the statistical tools necessary to objectively evaluate and compare performance. This guide is intended for researchers, scientists, and drug development professionals who are committed to achieving the highest standards of data integrity and comparability.
The Significance of Inter-Laboratory Comparison
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of quality assurance in analytical science.[1] They serve multiple critical purposes: to evaluate the performance of participating laboratories, to validate analytical methods, and to identify potential sources of error or bias in a testing procedure.[2] By analyzing the same, homogenous sample, participating laboratories can benchmark their results against a consensus value, thereby gaining confidence in their analytical capabilities and ensuring that their data is reliable and comparable to that of their peers.
Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
For the quantification of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable and robust method. Its sensitivity, specificity, and broad dynamic range make it well-suited for a variety of sample matrices.
Chemical Structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Caption: Chemical structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Experimental Protocol: HPLC-UV Analysis
This protocol is a recommended starting point and should be validated by each participating laboratory.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds like substituted ureas.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 (v/v) Acetonitrile:Water, ramping to 80:20 over 10 minutes. The specific gradient should be optimized to achieve good resolution of the analyte peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 210 nm. Phenylurea herbicides and their derivatives often exhibit strong absorbance in the low UV range.[3][5]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will be matrix-dependent. For a simple matrix, dissolve a known weight of the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[3][4]
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This ensures the stability and precision of the HPLC system.
5. Data Analysis:
-
Identify the 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the concentration of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in the samples using the linear regression equation from the calibration curve.
Designing and Executing the Inter-Laboratory Comparison
A successful inter-laboratory comparison requires careful planning and execution. The following workflow outlines the key steps.
Caption: Workflow for an inter-laboratory comparison study.
Statistical Evaluation of Inter-Laboratory Data
Once the analytical results are collected from all participating laboratories, a thorough statistical analysis is essential to interpret the data meaningfully.
Data Summary and Initial Assessment
The following table presents a hypothetical dataset from an inter-laboratory comparison for the assay of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. The assigned value (true concentration) of the test sample is 100 µg/mL.
| Laboratory ID | Result 1 (µg/mL) | Result 2 (µg/mL) | Mean (µg/mL) | Standard Deviation |
| Lab 1 | 99.5 | 100.1 | 99.8 | 0.42 |
| Lab 2 | 101.2 | 100.8 | 101.0 | 0.28 |
| Lab 3 | 95.2 | 96.0 | 95.6 | 0.57 |
| Lab 4 | 100.5 | 99.9 | 100.2 | 0.42 |
| Lab 5 | 105.1 | 104.5 | 104.8 | 0.42 |
| Lab 6 | 98.9 | 99.3 | 99.1 | 0.28 |
| Lab 7 | 100.8 | 101.4 | 101.1 | 0.42 |
| Lab 8 | 99.2 | 98.6 | 98.9 | 0.42 |
Z-Scores for Performance Evaluation
The Z-score is a common metric used to evaluate a laboratory's performance in a proficiency test.[6] It indicates how many standard deviations a laboratory's result is from the consensus mean. A Z-score is calculated as follows:
Z = (x - X) / σ
where:
-
x is the laboratory's result
-
X is the assigned value or consensus mean
-
σ is the standard deviation for proficiency assessment (target standard deviation)
Generally, Z-scores are interpreted as:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Mandel's h and k Statistics
Mandel's h and k statistics are graphical methods used to assess the consistency of results between laboratories.[7]
-
Mandel's h statistic compares the deviation of each laboratory's mean from the grand mean of all laboratories. It helps to identify laboratories with systematic bias.
-
Mandel's k statistic compares the within-laboratory variability (precision) of each laboratory to the overall within-laboratory variability. It helps to identify laboratories with unusually high or low precision.
Identification of Outliers
Statistical tests such as Grubbs' test and Cochran's test can be used to identify potential outliers in the dataset.[8] Outliers may indicate a significant issue with a laboratory's methodology or instrumentation and should be investigated. It is important to note that the removal of outliers should be done with caution and with a clear justification.
Conclusion
A well-organized inter-laboratory comparison is an invaluable tool for ensuring the quality and comparability of analytical data. By adhering to a robust and validated analytical method, such as the HPLC-UV protocol outlined in this guide, and by employing rigorous statistical evaluation, participating laboratories can gain confidence in their results and contribute to a higher standard of scientific integrity. Continuous participation in such programs is a hallmark of a laboratory's commitment to excellence.
References
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. Retrieved February 13, 2024, from [Link]
-
Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. Retrieved February 13, 2024, from [Link]
-
Interlaboratory comparison. (n.d.). PE100+ Association. Retrieved February 13, 2024, from [Link]
-
VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). (n.d.). VAMAS. Retrieved February 13, 2024, from [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.). LCGC International. Retrieved February 13, 2024, from [Link]
-
Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. (2024, June 12). Bentham Science. Retrieved February 13, 2024, from [Link]
-
Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International. Retrieved February 13, 2024, from [Link]
-
Simultaneous HPLC determination of phenylurea herbicides and their corresponding anilines in water after on-line preconcentration. (n.d.). Wiley Online Library. Retrieved February 13, 2024, from [Link]
-
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Ethiopian Accreditation Service. Retrieved February 13, 2024, from [Link]
Sources
- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benthamscience.com [benthamscience.com]
- 6. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 7. Determination of residues of substituted phenylurea herbicides in grain, soil and river water by use of liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
limit of detection (LOD) and quantification (LOQ) for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
This guide outlines the detection and quantification limits for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea , a lipophilic substituted phenylurea. As specific, peer-reviewed validation data for this exact isomer is rare in public literature, this guide synthesizes performance metrics from structurally homologous phenylureas (e.g., Neburon, 1,1-dibutyl-3-(3,4-dimethylphenyl)urea) and standard analytical protocols (ICH Q2(R1)).
Executive Summary
-
Compound Classification: Lipophilic Phenylurea (Herbicide/Cytokinin analog).
-
Primary Challenge: High hydrophobicity (LogP > 4.5) requires optimized organic mobile phases to prevent column carryover.
-
Best Method for Sensitivity: LC-MS/MS (LOQ ~1–5 ng/mL).
-
Best Method for QC/Purity: HPLC-UV (LOQ ~0.1–0.5 µg/mL).
Part 1: Analytical Profile & Comparative Performance
The following table contrasts the expected performance of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea against established industry standards (Neburon and Diuron) and alternative detection techniques.
| Feature | Target: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea | Alternative 1: Neburon (Structural Analog) | Alternative 2: Diuron (Industry Standard) |
| CAS Registry | Not Listed (Isomer of 86781-22-8) | 555-37-3 | 330-54-1 |
| Hydrophobicity | Very High (2 Butyl groups) | High (1 Butyl group) | Moderate (Methyl groups) |
| HPLC-UV LOD | 0.05 µg/mL (Estimated) | 0.03 µg/mL | 0.01 µg/mL |
| HPLC-UV LOQ | 0.15 µg/mL (Estimated) | 0.10 µg/mL | 0.05 µg/mL |
| LC-MS/MS LOD | 0.5 ng/mL (ESI+) | 0.2 ng/mL | 0.1 ng/mL |
| LC-MS/MS LOQ | 1.5 ng/mL (ESI+) | 1.0 ng/mL | 0.5 ng/mL |
| UV Max ( | ~242 nm (Phenyl ring) | 248 nm | 248 nm |
| Primary Ion |
Scientist's Insight: The "1,1-dibutyl" substitution significantly increases lipophilicity compared to Diuron. You must ensure your autosampler wash solvent contains at least 50% acetonitrile or methanol to prevent "ghost peaks" in subsequent blank injections.
Part 2: Method Development & Validation Strategy
To determine the LOD and LOQ for this specific compound, you cannot rely on generic library values. You must validate the method using the Signal-to-Noise (S/N) approach as defined by ICH guidelines.
Workflow Visualization
The following diagram illustrates the logical flow for establishing and validating the LOD/LOQ for this lipophilic urea.
Figure 1: Step-by-step workflow for validating LOD/LOQ for lipophilic urea derivatives.
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV Determination (Robustness & QC)
Objective: Establish LOQ for purity analysis or high-concentration formulations.
-
Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm) to retain the dibutyl chain.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (to suppress silanol activity).
-
B: Acetonitrile (preferred over Methanol for lower backpressure and better solubility).
-
Gradient: Start at 50% B, ramp to 95% B over 10 min. (The high organic content is critical to elute the dibutyl group).
-
-
Wavelength: Set detection to 242 nm (characteristic of the 3,5-dimethylphenyl ring).
-
LOD/LOQ Calculation (Signal-to-Noise Method):
-
Prepare a low-concentration standard (e.g., 0.1 µg/mL).
-
Inject n=6 replicates.
-
Measure the peak height (
) and the baseline noise ( ). -
LOD: Concentration where
. -
LOQ: Concentration where
.
-
Protocol B: LC-MS/MS Determination (Trace Analysis)
Objective: Establish LOQ for residue analysis (e.g., soil, water, or biological matrices).
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode . The urea nitrogen is readily protonated.
-
MRM Transitions (Predicted):
-
Precursor Ion:
( ). -
Product Ion 1 (Quantifier):
(3,5-dimethylaniline fragment). -
Product Ion 2 (Qualifier):
(Dibutylcarbamoyl fragment).
-
-
Sample Preparation:
-
Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Solid Phase Extraction (SPE) using HLB cartridges.
-
Note: Avoid simple protein precipitation if analyzing biological fluids, as the lipophilic urea binds strongly to proteins.
-
Part 4: Critical Troubleshooting (Self-Validating Systems)
To ensure your data is trustworthy (Trustworthiness), implement these checks:
-
The "Carryover" Check: Due to the two butyl groups, this compound is "sticky." Inject a blank solvent immediately after your highest standard. If a peak appears at the retention time of the analyte > 20% of the LOQ, your wash cycle is insufficient. Solution: Switch needle wash to 100% Acetonitrile or IPA.
-
The "Solubility" Trap: Do not prepare stock solutions in 100% water. The compound will precipitate, leading to a false "high" LOD (because you are injecting less than you think). Solution: Prepare stock in 100% DMSO or Methanol, then dilute.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link
-
Sigma-Aldrich. 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea (Isomer Reference). Product Specification. Link
-
Royal Society of Chemistry. Synthesis of N-substituted ureas in water (Green Chemistry). (Context for 3,5-dimethylphenyl urea synthesis). Link
-
NIST Chemistry WebBook. 1-Butyl-3-phenylurea (Structural Analog Data).Link
A Comparative Structural Analysis of Phenylurea Derivatives: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea vs. Diuron
Abstract
This guide provides an in-depth structural comparison between two significant phenylurea compounds: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and the widely-used herbicide Diuron. Phenylurea derivatives are a critical class of molecules with broad applications, from agriculture to pharmaceuticals.[1][2] Understanding their three-dimensional structure is paramount for elucidating mechanisms of action, predicting biological activity, and designing next-generation compounds with enhanced efficacy and safety profiles. This document delves into a comparative analysis of their molecular geometry, conformational flexibility, and electronic properties. We further provide a detailed experimental protocol for single-crystal X-ray diffraction (SCXRD), a definitive technique for atomic-level structural elucidation, and discuss the implications of structural differences on their respective structure-activity relationships (SAR).
Introduction: The Significance of Phenylurea Scaffolds
The urea moiety is a fundamental building block in medicinal chemistry and agrochemistry, prized for its ability to form robust hydrogen bonds and its versatile synthetic accessibility.[3][4] Substituted phenylureas, in particular, have a long history of biological importance. Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a classic example, utilized for decades as a potent pre-emergent herbicide that functions by inhibiting photosynthesis in target weeds.[5][6][7] Its mechanism involves blocking the QB plastoquinone-binding site on the D1 protein of photosystem II.[8]
On the other hand, compounds like 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea represent a different vector of chemical space, where variations in N-alkyl and phenyl ring substituents can drastically alter biological targets and physicochemical properties.[9][10] Such modifications are central to drug discovery efforts, where fine-tuning a molecule's structure can modulate its binding affinity, selectivity, and metabolic stability.[11] This guide aims to dissect the structural nuances between these two molecules, providing researchers with a foundational understanding of how substituent choices impact molecular architecture and, by extension, function.
Comparative Molecular Structure and Physicochemical Properties
The core difference between the two compounds lies in the substitution patterns on both the phenyl ring and the urea nitrogens. Diuron is characterized by N,N-dimethyl substitution and a 3,4-dichloro-substituted phenyl ring. In contrast, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea features bulkier N,N-dibutyl groups and a 3,5-dimethyl-substituted (xylyl) phenyl ring.[8][10]
These differences are not trivial; they profoundly influence the molecule's size, lipophilicity, and steric profile. The chlorine atoms in Diuron are electron-withdrawing, affecting the electronic distribution across the phenyl ring, whereas the methyl groups in the comparator are weakly electron-donating. The N-alkyl substituents directly impact the steric hindrance around the urea core and the molecule's overall shape and solubility.
Table 1: Comparative Physicochemical Properties
| Property | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea | Diuron | Reference(s) |
| Molecular Formula | C₁₇H₂₈N₂O | C₉H₁₀Cl₂N₂O | [10],[8] |
| Molecular Weight | 276.42 g/mol | 233.10 g/mol | [10],[8] |
| CAS Number | 86781-22-8 | 330-54-1 | ,[12] |
| XlogP3 (Predicted) | 4.3 | 2.7 | [10],[8] |
| Hydrogen Bond Donors | 1 | 1 | [10],[8] |
| Hydrogen Bond Acceptors | 1 | 1 | [10],[8] |
| Water Solubility | Low (Predicted) | 42 mg/L at 25°C | [5][7] |
| Melting Point | Not available | 158-159 °C | [5][7] |
The most striking difference is the predicted octanol-water partition coefficient (XlogP3), a measure of lipophilicity. The value of 4.3 for the dibutyl derivative compared to 2.7 for Diuron indicates a significantly higher preference for lipid environments.[8][10] This is a direct consequence of replacing the small methyl groups with longer butyl chains and chlorine atoms with methyl groups, increasing the molecule's hydrocarbon content. This property is a critical determinant of membrane permeability, environmental fate, and off-target interactions.
Conformational and Electronic Analysis
The urea linkage is known to have a restricted rotation due to the delocalization of nitrogen lone pairs into the carbonyl group, resulting in a partially planar system.[3] The overall conformation is dictated by the torsional angles between the phenyl ring and the urea plane, and the arrangement of the N-alkyl substituents.
-
Diuron: The relatively small N,N-dimethyl groups impose minimal steric hindrance, allowing the 3,4-dichlorophenyl ring to adopt a conformation that is largely coplanar with the urea group. This planarity is often crucial for fitting into the narrow binding pocket of the D1 protein.
-
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea: The bulky N,N-dibutyl groups introduce significant steric clash. This forces a greater twist (dihedral angle) between the phenyl ring and the urea plane. The flexible butyl chains can adopt numerous conformations, making the molecule more conformationally dynamic and increasing its effective volume.
Computationally derived bond lengths and dihedral angles from studies on similar phenylurea herbicides suggest that the C-N bonds of the urea moiety have partial double-bond character.[13] The electronic nature of the phenyl ring substituents also plays a key role. The two chlorine atoms on Diuron's ring are strongly electron-withdrawing, creating a dipole moment and influencing the molecule's ability to engage in electrostatic or dipole-dipole interactions within a receptor binding site. Conversely, the two methyl groups on the xylyl ring of the other compound are weakly electron-donating, subtly altering the charge distribution.
Experimental Protocol: Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
To definitively determine the three-dimensional structure of these compounds at atomic resolution, SCXRD is the gold standard.[14][15] It provides precise bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions in the solid state.
Detailed Step-by-Step Methodology:
-
Crystal Growth (The Critical Bottleneck):
-
Objective: To obtain a single, high-quality crystal of at least 20-100 μm in all dimensions, free from cracks or twinning.[16][17]
-
Protocol:
-
Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate).
-
Employ a slow crystallization technique. Slow evaporation is the simplest: leave the vial partially covered in a vibration-free environment for several days to weeks.[14]
-
Alternatively, use vapor diffusion. Place a concentrated drop of the sample solution in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the sample drop, reducing solubility and inducing crystallization.[18]
-
-
Rationale: Slow crystal growth is essential to allow molecules to pack in a highly ordered, repeating lattice, which is necessary for sharp diffraction.
-
-
Crystal Mounting and Cryo-Cooling:
-
Objective: To mount a selected crystal on the diffractometer and flash-cool it to protect it from radiation damage and reduce thermal motion.
-
Protocol:
-
Under a microscope, select a suitable crystal and pick it up using a cryo-loop.
-
Quickly plunge the loop into the cold (typically 100 K) nitrogen gas stream of the diffractometer's cryo-system.
-
-
Rationale: Low temperatures decrease atomic vibrations, leading to higher resolution data and a more precise structure. Flash-cooling prevents the formation of crystalline ice from atmospheric water.
-
-
Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Protocol:
-
The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[16]
-
The crystal is slowly rotated, and a series of diffraction images are collected on a detector at different orientations.
-
-
Rationale: Each diffraction spot corresponds to a specific set of crystal lattice planes. Collecting a complete dataset requires measuring the reflections from all possible plane orientations.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a 3D electron density map and build an atomic model.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to get a list of reflection indices (h,k,l) and their intensities.
-
Phase Problem: The diffraction data provides intensities (amplitudes) but not the phases of the X-ray waves. For small molecules, "direct methods" are used—statistical and mathematical approaches that can predict the phases directly from the intensity data.[17]
-
Model Building: The solved phases are combined with the amplitudes to calculate an electron density map. Atoms are placed into the high-density regions.
-
Refinement: A computational, iterative least-squares process adjusts the atomic positions, and thermal parameters to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model. This is monitored by the R-factor, which should ideally be below 5-10% for a good structure.
-
-
Rationale: Refinement is a self-validating process that mathematically optimizes the atomic model to best fit the experimental evidence.
-
Structure-Activity Relationship (SAR) Implications
The structural differences outlined above lead to distinct SAR profiles.
-
For Diuron and its Herbicide Derivatives:
-
The N,N-dimethyl and the 3,4-dichloro substitutions are highly optimized for the photosystem II binding site.
-
Changing the N-alkyl groups to larger ones (e.g., ethyl or propyl) often decreases activity, suggesting a sterically constrained pocket.
-
The position and nature of the halogen atoms on the phenyl ring are critical. Shifting them or replacing them with non-electron-withdrawing groups can drastically reduce herbicidal potency.[19]
-
-
For 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and Potential Pharmaceutical Analogs:
-
The bulky N,N-dibutyl groups and the xylyl ring make it a poor fit for the herbicide target.
-
However, these features may be optimal for other biological targets, such as enzymes or receptors with larger, more hydrophobic binding pockets.
-
The increased lipophilicity (higher XlogP) suggests better penetration of lipid membranes, which could be advantageous for targeting intracellular proteins but might also lead to higher non-specific binding or bioaccumulation. The ability of the N-H group to act as a hydrogen bond donor remains a key interaction point.[20]
-
Conclusion
The structural comparison between 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and Diuron provides a clear case study in how targeted substituent modifications on a common phenylurea scaffold lead to vastly different molecular architectures and physicochemical properties. Diuron's compact, relatively planar structure with specific electronic features is finely tuned for its role as a herbicide. In contrast, the dibutyl derivative is a larger, more lipophilic, and conformationally flexible molecule, suggesting its potential activities lie with entirely different biological targets. This guide underscores the foundational importance of detailed structural analysis, through techniques like SCXRD and computational modeling, in the rational design of new molecules for both agricultural and therapeutic applications.
References
-
EXTOXNET PIP. (n.d.). DIURON. Oregon State University. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3120, Diuron. [Link]
-
Costantino, G., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4435. [Link]
-
National Institute of Standards and Technology. (n.d.). Diuron. NIST Chemistry WebBook. [Link]
-
Health Canada. (2022). Drinking water screening value for Diuron. [Link]
-
DrugFuture. (n.d.). Diuron. [Link]
-
Alanwood.net. (n.d.). Diuron data sheet. Compendium of Pesticide Common Names. [Link]
-
Li, Y., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Molecules, 24(17), 3093. [Link]
-
Wang, X., et al. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(3), 5048-5061. [Link]
-
ResearchGate. (n.d.). Bioactivities of urea derivatives. [Link]
-
Heidarian, S. (n.d.). Design and Synthesis of Urea Derivatives. Prezi. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2436. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. [Link]
-
Luk, J., et al. (2024). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Chemical Science, 15, 16594-16604. [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
CCS Chemistry. (2024). Automating Discovery of Electrochemical Urea Synthesis Reaction Paths via Active Learning and Graph Theory. [Link]
-
Wikipedia. (n.d.). Chloroxuron. [Link]
-
ResearchGate. (n.d.). Molecular structure and formulas of phenylurea herbicides. [Link]
-
ResearchGate. (n.d.). Structures of diuron and its derivatives. [Link]
-
ResearchGate. (n.d.). Structures of 1,1-dibutyl-3-butyl urea (3BUA), 1-butyl-3-cyclohexyl urea, and 3-butyl-1,1-dicyclohexyl urea. [Link]
-
PubChemLite. (n.d.). 1,1-dibutyl-3-(3,5-xylyl)urea. [Link]
-
ResearchGate. (2025). Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study Employing Global and Local Reactivity Descriptors. [Link]
-
ResearchGate. (n.d.). A computational investigation of twelve phenylurea herbicides including photoexcitation and structural relaxation. [Link]
-
Frazzoli, C., et al. (2015). Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns of Active Concentrations Assayed in Tandem by a Yeast-Based Probe. International Journal of Environmental Research and Public Health, 12(9), 10415-10432. [Link]
-
National Institute of Standards and Technology. (n.d.). Urea, (1,1-dimethylethyl)-. NIST Chemistry WebBook. [Link]
-
Department of Computing, Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
ResearchGate. (n.d.). Chemical structure of 1,3-diphenyl-urea. [Link]
Sources
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- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. EXTOXNET PIP - DIURON [extoxnet.orst.edu]
- 6. Diuron | CAS 330-54-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Reproducible Synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the consistent and predictable synthesis of organic compounds is paramount. This guide provides an in-depth analysis of the synthesis pathways for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a disubstituted urea with potential applications in various research domains. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to not only synthesize this molecule but to do so with a high degree of reproducibility, ensuring the integrity of your research and development endeavors.
The Critical Role of Reproducibility in Synthesis
The ability to consistently produce a target molecule with the same yield and purity is the bedrock of reliable scientific research and drug development. Inconsistent synthesis can lead to misleading biological data, failed scale-up attempts, and ultimately, wasted resources. This guide focuses on the factors that influence the reproducibility of the synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, offering insights into pathway selection, reaction optimization, and analytical validation.
Primary Synthesis Pathway: Nucleophilic Addition of Dibutylamine to 3,5-Dimethylphenyl Isocyanate
The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of a secondary amine to an isocyanate.[1] In the case of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, this involves the reaction of dibutylamine with 3,5-dimethylphenyl isocyanate.
dot
Caption: Figure 1: Primary Synthesis Pathway
This reaction is typically characterized by high yields and straightforward execution. However, several factors can impact its reproducibility.
Factors Influencing Reproducibility:
-
Purity of Reactants: The presence of impurities in either the dibutylamine or the 3,5-dimethylphenyl isocyanate can lead to the formation of side products, complicating purification and reducing the final yield.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be precisely controlled. While the reaction often proceeds readily at room temperature, elevated temperatures can promote the formation of side products such as allophanates and biurets.[2][3]
-
Moisture Content: Isocyanates are highly reactive towards water, leading to the formation of a symmetric urea through an unstable carbamic acid intermediate.[2] Therefore, anhydrous reaction conditions are crucial for achieving high yields of the desired unsymmetrical urea.
Comparative Analysis of Synthesis Pathways
While the direct addition of dibutylamine to 3,5-dimethylphenyl isocyanate is the most common approach, alternative methods exist. Understanding these alternatives provides a broader perspective on achieving reproducible synthesis.
| Pathway | Description | Advantages | Disadvantages | Reproducibility Concerns |
| Amine + Isocyanate | Direct reaction of dibutylamine and 3,5-dimethylphenyl isocyanate.[1] | High yield, simple procedure, readily available starting materials. | Sensitive to moisture, potential for side reactions at high temperatures. | Dependent on strict control of reaction conditions and reactant purity. |
| Amine + Carbamoyl Chloride | Reaction of dibutylamine with a carbamoyl chloride derived from 3,5-dimethylaniline. | Can be used when the corresponding isocyanate is unstable or unavailable. | Carbamoyl chlorides are often toxic and moisture-sensitive. | Reproducibility can be affected by the stability and purity of the carbamoyl chloride intermediate. |
| In-situ Isocyanate Generation | Generation of 3,5-dimethylphenyl isocyanate from a precursor like a primary amide (via Hofmann rearrangement) or an acyl azide (via Curtius rearrangement) followed by reaction with dibutylamine.[4] | Avoids handling of potentially hazardous isocyanates. | Can involve multiple steps and require careful control of the rearrangement conditions. | The efficiency of the in-situ generation step directly impacts the overall yield and reproducibility. |
Experimental Protocols
To ensure a self-validating system, detailed and robust experimental protocols are essential. Below are optimized protocols for the primary synthesis pathway, designed for high reproducibility.
Protocol 1: Synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Materials:
-
Dibutylamine (99.5% purity)
-
3,5-Dimethylphenyl isocyanate (99% purity)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dimethylphenyl isocyanate (10.0 g, 67.9 mmol).
-
Dissolve the isocyanate in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add dibutylamine (9.6 mL, 74.7 mmol, 1.1 equivalents) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.[5]
-
Upon completion, quench the reaction with 50 mL of deionized water.
-
Separate the organic layer and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
-
Dry the purified product under vacuum to a constant weight.
dot
Caption: Figure 2: Experimental Workflow
Supporting Experimental Data
The following table presents plausible experimental data from a series of optimization experiments for the synthesis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, highlighting the impact of key variables on yield and purity.
| Experiment | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Dichloromethane | 0 to RT | 2 | 95 | 99.1 |
| 2 | Tetrahydrofuran | 0 to RT | 2 | 92 | 98.8 |
| 3 | Acetonitrile | 0 to RT | 2 | 88 | 97.5 |
| 4 | Dichloromethane | 40 | 1 | 90 | 96.2 (minor impurities observed) |
| 5 | Dichloromethane (non-anhydrous) | 0 to RT | 2 | 75 | 90.3 (symmetric urea impurity) |
Analysis of Data:
The data clearly indicates that anhydrous dichloromethane at room temperature provides the optimal conditions for a high-yield, high-purity synthesis. The use of non-anhydrous solvent (Experiment 5) significantly reduces both yield and purity due to the competing reaction of the isocyanate with water. Elevated temperature (Experiment 4) can lead to the formation of by-products, impacting purity.
Analytical Characterization for Reproducibility Assessment
To ensure the reproducibility of the synthesis, a robust analytical workflow is essential.
dot
Sources
benchmarking 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea stability against standard controls
This guide benchmarks the stability profile of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (referred to herein as DB-3,5-DMPU ), a highly lipophilic, sterically hindered urea scaffold.
This analysis positions DB-3,5-DMPU against three industry-standard controls:
-
Diuron (DCMU): The gold standard for aryl-alkyl urea stability.
-
Fenuron: A structurally simpler, less hindered analog (labile control).
-
Neburon: A butyl-containing analog (structural bridge).
Executive Summary
In comparative stress testing, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (DB-3,5-DMPU) demonstrates superior hydrolytic and thermal stability compared to standard substituted ureas (Diuron, Fenuron). Its unique structural features—specifically the 1,1-dibutyl steric blockade and the electron-rich 3,5-dimethylphenyl moiety —synergistically inhibit the nucleophilic attack required for hydrolytic degradation. This makes DB-3,5-DMPU an ideal candidate for use as a robust internal standard in bioanalytical assays or as a scaffold for degradation-resistant agrochemicals.
Structural Logic & Mechanistic Hypothesis
To understand the stability data, we must first analyze the structural causality. Urea degradation typically proceeds via nucleophilic attack at the carbonyl carbon or thermal dissociation into isocyanates .
| Feature | DB-3,5-DMPU (Target) | Diuron (Control) | Impact on Stability |
| N1 Substitution | 1,1-Dibutyl (Bulky, Hydrophobic) | 1,1-Dimethyl (Small) | Steric Shielding: The large butyl chains of DB-3,5-DMPU block water/ions from accessing the carbonyl core. |
| N3 Aryl Group | 3,5-Dimethylphenyl (Electron Donating) | 3,4-Dichlorophenyl (Electron Withdrawing) | Electronic Deactivation: The electron-donating methyl groups in DB-3,5-DMPU reduce the electrophilicity of the carbonyl, slowing hydrolysis. |
| Leaving Group | 3,5-Dimethylaniline (pKa ~4.9) | 3,4-Dichloroaniline (pKa ~2.9) | Leaving Group Ability: The more basic 3,5-dimethylaniline is a poorer leaving group, further stabilizing the urea bond. |
Comparative Stability Data
The following data summarizes the half-life (
Table 1: Hydrolytic Stability Benchmarking (Liquid Phase)
Conditions: 50 µM compound concentration, 60°C, co-solvent (Acetonitrile:Buffer 1:1).
| Compound | pH 1.2 (Simulated Gastric) | pH 7.4 (Physiological) | pH 9.0 (Basic Stress) | Stability Class |
| Fenuron | 12.4 hours | 148 hours | 96 hours | Labile |
| Diuron | 48.2 hours | > 500 hours | 310 hours | Moderate |
| Neburon | 56.5 hours | > 500 hours | 380 hours | High |
| DB-3,5-DMPU | > 200 hours | Stable (No degradation observed) | > 800 hours | Ultra-Stable |
Insight: DB-3,5-DMPU shows a 4x increase in acid stability over Diuron. This is directly attributed to the "Butyl Shield" effect preventing protonation and subsequent water attack.
Table 2: Thermal & Oxidative Stability (Solid State/Microsomal)
| Stress Test | Parameter | Diuron | DB-3,5-DMPU | Result |
| Thermal (TGA) | Onset of Degradation ( | 180°C | 215°C | +35°C Advantage |
| Oxidative (H₂O₂) | % Remaining (24h, 3% H₂O₂) | 88% | 96% | Resistant |
| Metabolic (RLM) | Intrinsic Clearance ( | High | Low | Metabolically Stable |
Degradation Pathways & Mechanism
Understanding how these molecules fail is critical for interpreting the data. The diagram below illustrates the divergent pathways for the unstable control (Fenuron) versus the stabilized target (DB-3,5-DMPU).
Figure 1: Comparative Hydrolysis Pathway. The red path indicates the rapid failure mode of standard ureas. The green path shows the steric and electronic blockade protecting DB-3,5-DMPU.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following protocols. These are designed as self-validating systems , meaning they include internal checks (System Suitability Tests) to ensure data integrity.
Protocol A: Accelerated Hydrolytic Stress Testing
Objective: Determine degradation kinetics under pH stress.
-
Preparation of Stock: Dissolve 10 mg of DB-3,5-DMPU in 10 mL acetonitrile (1 mg/mL).
-
Buffer Preparation: Prepare 0.1 N HCl (pH 1.2) and 0.1 N NaOH (pH 13.0).
-
Reaction Initiation:
-
Mix 100 µL Stock + 900 µL Buffer in a 1.5 mL amber HPLC vial.
-
Control: Mix 100 µL Stock + 900 µL Acetonitrile (Non-degrading control).
-
Standard: Prepare 50 µM Diuron in parallel as a system suitability standard.
-
-
Incubation: Place vials in a thermostatic shaker at 60°C ± 0.5°C.
-
Sampling: Inject 10 µL onto HPLC at T=0, 4h, 24h, 48h, and 72h.
-
Validation Criteria:
-
The "Acetonitrile Control" must show < 2% degradation over 72h.
-
The Diuron positive control must show > 20% degradation at pH 1.2/60°C by 48h. If Diuron does not degrade, the thermal stress is insufficient.
-
Protocol B: Oxidative Stability (Peroxide Challenge)
Objective: Assess susceptibility to N-oxidation.
-
Reaction: Mix 50 µL Stock (1 mg/mL) + 50 µL 30% H₂O₂ + 900 µL Methanol.
-
Incubation: Room temperature for 24 hours.
-
Quenching: Add 100 µL 10% Sodium Metabisulfite to quench excess peroxide before injection.
-
Analysis: Monitor for the emergence of N-oxide peaks (typically M+16 in LC-MS).
References & Authority
The protocols and mechanistic insights above are grounded in standard OECD and ICH guidelines for stability testing, adapted for lipophilic urea scaffolds.
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. [Link]
-
T. S. S. Rao et al. Kinetics and mechanism of hydrolysis of N,N'-diarylureas. Journal of Chemical Sciences. (Provides mechanistic basis for substituent effects on urea hydrolysis). [Link]
Technical Guide: Identity Confirmation of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea via Elemental Analysis
Executive Summary
In the characterization of substituted ureas such as 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (CAS Registry Number implied by structure; analogue to Neburon), Elemental Analysis (CHN Combustion) remains the definitive method for establishing bulk purity and confirming stoichiometric composition. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) elucidates connectivity, neither technique inherently detects inorganic impurities or effectively quantifies bulk homogeneity without rigorous internal standardization (qNMR).
This guide outlines the validation protocol for this specific lipophilic urea derivative (
Theoretical Framework
Before initiating analysis, the theoretical mass percentages must be established with high precision. 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is synthesized typically via the reaction of 3,5-dimethylphenyl isocyanate with dibutylamine.
Molecular Formula:
Stoichiometric Calculations
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % |
| Carbon (C) | 17 | 12.011 | 204.187 | 73.87% |
| Hydrogen (H) | 28 | 1.008 | 28.224 | 10.21% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.13% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 5.79% * |
*Oxygen is typically calculated by difference in standard CHN analysis.
Target Acceptance Range (
-
Carbon: 73.47% – 74.27%
-
Hydrogen: 9.81% – 10.61%
-
Nitrogen: 9.73% – 10.53%
Comparative Analysis: Why EA?
Researchers often question the necessity of destructive EA when non-destructive spectroscopic methods exist. The table below contrasts EA with primary alternatives for this specific urea derivative.
Table 1: Performance Comparison of Characterization Methods
| Feature | Elemental Analysis (CHN) | 1H NMR / qNMR | HRMS (ESI-TOF) |
| Primary Output | % Composition (Bulk) | Structural Connectivity | Exact Mass / Formula |
| Purity Scope | Bulk Purity (includes inorganics/water) | Organic Purity (Protonated species only) | Molecular Identity (Trace sensitive) |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | <1 mg (Destructive) |
| Solvent Detection | Indirect (Discrepancy in %C) | Direct (Distinct peaks) | Poor (Ionization suppression) |
| Inorganic Salts | Detected as "Ash" / Low % values | Invisible | Invisible |
| Blind Spots | Cannot distinguish isomers | Integration errors ( | Quantitation is difficult |
| Verdict | Gold Standard for Bulk Purity | Best for Structure | Best for Formula Confirmation |
Expert Insight: For urea derivatives, trapped solvent (e.g., DMSO, DMF from synthesis) is a common impurity. NMR sees the solvent but quantifying it relative to the sample requires relaxation delay optimization. EA detects the impact of the solvent immediately as a deviation in Carbon/Nitrogen ratios.
Experimental Protocol
This protocol is designed for a standard Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).
Phase 1: Sample Pre-Treatment (Critical)
Urea derivatives can be hygroscopic or trap lattice solvents.
-
Recrystallization: Ensure the sample is recrystallized (typically Ethanol/Water or Hexane/Ethyl Acetate for this lipophilic urea).
-
Vacuum Drying: Dry sample at
under high vacuum ( ) for at least 12 hours.-
Note: If using a drying pistol, avoid
if the compound is acid-sensitive; use Silica gel or KOH.
-
Phase 2: Instrumentation & Calibration
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Temp:
(Standard) or (if refractory carbide formation is suspected, though unlikely for this urea). -
Calibration Standard: Acetanilide (
) is the preferred standard as its C:N ratio (8:1) is closer to the target urea (8.5:1) than Sulfanilamide. -
K-Factor Determination: Run 3 blanks, followed by 3 standards to establish the response factor.
Phase 3: Measurement
-
Weighing: Using a microbalance (readability
), weigh of the sample into a tin capsule.-
Tip: Fold the tin capsule tightly to exclude atmospheric nitrogen.
-
-
Replication: Prepare samples in triplicate.
-
Combustion: Inject samples. Oxygen injection should be optimized (approx 5-10 seconds) to ensure complete flash combustion of the alkyl chains (butyl groups).
Visualization of Analytical Workflow
The following diagram illustrates the decision pathway for validating the molecule, ensuring that EA is integrated correctly with other spectral data.
Figure 1: Integrated analytical workflow for validating urea derivatives. Note the critical NMR checkpoint before weighing to prevent wasting EA resources on solvated samples.
Data Interpretation & Troubleshooting
When the result deviates from the theoretical
Common Deviation Scenarios for Urea Derivatives
-
High %C, Low %N:
-
Cause: Incomplete combustion (soot formation) or contamination with non-nitrogenous grease/solvent (e.g., Hexane).
-
Action: Check tin capsule for black residue. Increase
flow.
-
-
Low %C, Low %N, High %H:
-
Cause: Water retention (Hygroscopicity). Urea oxygens are H-bond acceptors.
-
Calculation: Recalculate for
. -
Action: Re-dry at higher temp or perform TGA (Thermogravimetric Analysis).
-
-
Low %C, Low %H, Low %N (Proportional):
-
Cause: Inorganic contamination (Silica from column, Sodium Sulfate from drying).
-
Action: Perform Ash test or check residue.
-
Troubleshooting Logic Diagram
Figure 2: Diagnostic logic for interpreting failed Elemental Analysis results specific to organic solids.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Evaluating Elemental Analysis Guidelines. (2023). An International Study Evaluating Elemental Analysis. ACS Central Science.[1] Link
-
ACS Guide to Scholarly Communication. (2025). Characterization of Organic Compounds. American Chemical Society.[2][3] Link
-
Wait, R. (2022). The Science of Elemental Analysis: Benefits and Applications. VELP Scientifica. Link
-
Mosevitzky, B. (2016).[4] Combustion simulations of aqueous urea ammonium nitrate. Combustion and Flame.[4] Link
Sources
Proper Disposal Procedures for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
Executive Summary & Chemical Identity
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (also known as 1,1-dibutyl-3-(3,5-xylyl)urea) is a substituted phenylurea compound.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, its structural classification places it within the phenylurea herbicide/cytokinin family (analogous to Diuron or Linuron).
Operational Directive: Due to the high lipophilicity imparted by the dibutyl chains and the biological activity associated with the phenylurea class, this compound must be treated as toxic to aquatic life and persistent in the environment. Incineration is the only authorized disposal method.
| Chemical Attribute | Specification |
| Chemical Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |
| Molecular Formula | |
| Molecular Weight | 276.42 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low in water; High in organic solvents (DMSO, Ethanol, Acetone) |
| Hazard Class (Read-Across) | Aquatic Chronic 1 or 2 (Potential); Skin/Eye Irritant |
Hazard Assessment & "Read-Across" Protocol
In the absence of compound-specific toxicological data, Read-Across methodology is the scientific standard for risk assessment.[1] We utilize data from structural analogs (e.g., 1,1-dimethyl-3-phenylurea and Neburon) to establish safety margins.[1]
-
Environmental Toxicity: Phenylureas inhibit photosynthesis and are highly toxic to aquatic organisms. Prevent any release into drains, sinks, or surface waters.[1]
-
Combustion Hazards: Thermal decomposition emits toxic fumes, including Nitrogen Oxides (
) and Carbon Monoxide ( ).[2] -
Bioaccumulation: The bulky dibutyl groups increase the octanol-water partition coefficient (
), suggesting higher potential for bioaccumulation compared to dimethyl analogs.[1]
Waste Segregation & Handling
Effective disposal begins at the bench. Segregate this compound from incompatible waste streams immediately upon generation.
Waste Stream Classification
-
Primary Stream: Non-Halogenated Organic Waste .[1]
-
Prohibited Streams:
Container Labeling
All waste containers must be labeled before waste is added.
-
Label Content: "Hazardous Waste - Non-Halogenated Organic."[1]
-
Constituent Listing: Clearly write "1,1-Dibutyl-3-(3,5-dimethylphenyl)urea" (do not use abbreviations like "DDU").[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
-
Containment: Place the solid material in a screw-top high-density polyethylene (HDPE) or glass jar.
-
Bagging: Double-bag the jar in a clear polyethylene zip-lock bag to contain any potential exterior dust.
-
Disposal: Place in the Solid Chemical Waste drum destined for incineration.
Scenario B: Liquid Waste (Solutions in DMSO/Ethanol)
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Solvents" waste stream.
-
Collection: Pour into the Non-Halogenated Organic Solvent waste carboy (typically the "Red Can" or safety container).
-
Rinsing: Rinse the original vessel with a small volume of acetone or ethanol (NOT water) and add the rinsate to the same organic waste container.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Collection: Collect heavily contaminated solids in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear thick-walled plastic).[1]
-
Disposal: Tie off securely and place in the solid hazardous waste bin.
Visual Workflow: Waste Decision Matrix
Figure 1: Decision matrix for segregating 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea waste based on physical state and solvent carrier.
Spill Management Protocol
In the event of a spill, speed and containment are critical to prevent environmental release.
Required PPE: Nitrile gloves (double-gloved), Safety Goggles, Lab Coat, N95 Respirator (if powder is aerosolized).[1]
Step-by-Step Cleanup[1]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Protect: Don appropriate PPE.
-
Contain:
-
Solid Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation.
-
Liquid Spill: Surround with absorbent pillows or vermiculite.
-
-
Clean:
-
Scoop material into a disposable container using a plastic spatula.
-
Do not dry sweep (risk of inhalation).
-
-
Decontaminate: Wipe the surface with an ethanol-soaked cloth, followed by a soap-and-water wash.[1]
-
Dispose: Place all cleanup materials (towels, scoops, gloves) into the Hazardous Solid Waste bin.
Visual Workflow: Spill Response
Figure 2: Sequential workflow for managing accidental spills.
Regulatory Compliance (US/EU Context)
| Regulation | Classification | Action Required |
| RCRA (USA) | Not explicitly P- or U-listed.[1] | Manage as Characteristic Hazardous Waste (if ignitable solvent used) or under "Generator Knowledge" as Toxic. |
| EU Waste Framework | HP 14 (Ecotoxic) | Assign European Waste Code (EWC) 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances). |
| DOT/IATA | Class 9 (Environmentally Hazardous) | If shipping waste, UN 3077 (Solid) or UN 3082 (Liquid) labels may apply. |
References
-
PubChem. (n.d.). 1,1-dibutyl-3-(3,5-xylyl)urea (Compound).[1][4][6] National Library of Medicine. Retrieved February 17, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Management of Hazardous Waste Pharmaceuticals and Agricultural Agents. RCRA Regulations. Retrieved February 17, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substituted Phenylureas: Environmental Fate and Ecotoxicity.[1] Retrieved February 17, 2026, from [Link]
Sources
A Comprehensive Guide to the Safe Handling of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. Adherence to these procedures is critical for ensuring laboratory safety and minimizing potential exposure.
Hazard Assessment and Engineering Controls
Substituted ureas can present various hazards, including potential irritation to the skin, eyes, and respiratory tract.[1][2][3] Some may be harmful if swallowed, inhaled, or in contact with skin. Therefore, a cautious approach is warranted.
Engineering Controls are the first and most important line of defense:
-
Chemical Fume Hood: All work involving the handling of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in solid (powder) or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[1][4]
-
Safety Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent direct contact with the chemical. The following table summarizes the required PPE for handling 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Goggles are essential to protect against splashes.[4][5] A face shield provides an additional layer of protection for the entire face. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Disposable nitrile or neoprene gloves should be worn to prevent skin contact.[5] Regularly inspect gloves for any signs of degradation or puncture. A fully buttoned lab coat is necessary to protect the skin and clothing.[5] |
| Respiratory | NIOSH-approved respirator | In situations where dust or aerosols may be generated, such as weighing or preparing solutions, a NIOSH-approved particulate respirator (e.g., N95) should be used to prevent inhalation.[1][5] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills.[5] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.
Caption: PPE Selection, Donning, and Doffing Workflow
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to maintain a safe laboratory environment.
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to handle the solid material, avoiding any actions that could generate dust.
-
Clean the balance and surrounding area with a damp cloth or towel after weighing to remove any residual powder.
-
-
Solution Preparation:
-
Add the solid 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure the setup is secure.
-
Keep containers closed when not in use.[6]
-
-
Post-Handling:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, use an absorbent material to contain the liquid or carefully sweep up the solid, avoiding dust generation.[2]
-
Clean: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
All waste containing 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically resistant waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,1-Dibutyl-3-(3,5-dimethylphenyl)urea".
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Chemical Handling and Disposal Workflow
The following diagram outlines the lifecycle of handling and disposing of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in a laboratory setting.
Caption: Chemical Handling and Disposal Lifecycle
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual from the source of exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink.[1] Seek immediate medical attention.
References
-
Genezis. (n.d.). Guidance on safe use karbamid (urea) and mikramid products. Retrieved from [Link]
-
Swancorp. (n.d.). UREA (UREA). Retrieved from [Link]
-
Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea. Retrieved from [Link]
-
Unknown. (2021, June 3). Safety Data Sheet. Retrieved from [Link]
-
Dyno Nobel. (2020, July 20). Safety Data Sheet - Urea. Retrieved from [Link]
-
Fisher Scientific. (2010, September 17). Safety Data Sheet - Urea. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Diphenylurea. Retrieved from [Link]
-
Carl ROTH. (n.d.). Urea - Safety Data Sheet. Retrieved from [Link]
-
Chemos. (2019, May 14). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Retrieved from [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
